molecular formula C22H24O5 B15565643 12-Oxocalanolide A CAS No. 151005-67-3; 161753-49-7

12-Oxocalanolide A

Katalognummer: B15565643
CAS-Nummer: 151005-67-3; 161753-49-7
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: HQVBDUZROQMWRN-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

12-Oxocalanolide A is a useful research compound. Its molecular formula is C22H24O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBDUZROQMWRN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171519
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161753-49-7, 183904-55-4
Record name 12-Oxocalanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

12-Oxocalanolide A: A Technical Guide to its Discovery, Synthesis, and Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Oxocalanolide A, a naturally derived chromanone, has emerged as a noteworthy non-nucleoside reverse transcriptase inhibitor (NNRTI) with promising activity against the human immunodeficiency virus type 1 (HIV-1). This technical guide provides an in-depth overview of the discovery, total synthesis, and biological evaluation of this compound and its key analogues. Quantitative data on its anti-HIV-1 potency are presented in structured tables, and detailed experimental methodologies for its synthesis and bioassays are provided. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this important antiviral compound.

Discovery and Natural Occurrence

The journey to the discovery of this compound began with its parent compound, (+)-Calanolide A. In the late 1980s and early 1990s, the National Cancer Institute (NCI) conducted an extensive screening program of over 30,000 plant extracts for potential anti-HIV activity. This initiative led to the isolation of (+)-Calanolide A from the leaves and twigs of the Calophyllum lanigerum tree, found in the rainforests of Sarawak, Malaysia.[1]

This compound is a tetracyclic 4-substituted dipyranocoumarin and a derivative of Calanolide (B8761490) A.[2] It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that bind to and inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[3]

Total Synthesis of this compound and Analogues

Representative Synthetic Pathway

The synthesis generally proceeds through the following key transformations:

  • Pechmann Reaction: Formation of the coumarin (B35378) core.

  • Friedel-Crafts Acylation: Introduction of a side chain to the coumarin scaffold.

  • Chromenylation: Construction of the dihydropyran ring.

  • Cyclization: Formation of the final tetracyclic structure.

  • Reduction/Oxidation: Modification of the C-12 position to yield the desired hydroxyl or ketone functionality.

Synthetic_Pathway_of_Calanolide_Core Phloroglucinol Phloroglucinol CoumarinCore Coumarin Core Phloroglucinol->CoumarinCore Pechmann Reaction AcylatedCoumarin Acylated Coumarin CoumarinCore->AcylatedCoumarin Friedel-Crafts Acylation ChromeneIntermediate Chromene Intermediate AcylatedCoumarin->ChromeneIntermediate Chromenylation TetracyclicChromanone Tetracyclic Chromanone (Calanolide Core) ChromeneIntermediate->TetracyclicChromanone Cyclization CalanolideA (±)-Calanolide A TetracyclicChromanone->CalanolideA Luche Reduction OxocalanolideA This compound TetracyclicChromanone->OxocalanolideA Oxidation NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host_cell Host Cell Cytoplasm ViralRNA Viral RNA ProviralDNA Proviral DNA ViralRNA->ProviralDNA Reverse Transcription RT Reverse Transcriptase (RT) Integration Integration into Host Genome ProviralDNA->Integration Oxocalanolide This compound NNRTIBindingPocket NNRTI Binding Pocket (Allosteric Site) Oxocalanolide->NNRTIBindingPocket Binds to Inhibition Inhibition Inhibition->ViralRNA Blocks Conversion NNRTI_Discovery_Workflow NaturalProductScreening Natural Product Screening HitIdentification Hit Identification (e.g., Calanolide A) NaturalProductScreening->HitIdentification LeadOptimization Lead Optimization (Analogue Synthesis) HitIdentification->LeadOptimization InVitroAssays In Vitro Anti-HIV-1 Activity Assays (p24 ELISA) LeadOptimization->InVitroAssays SAR_Studies Structure-Activity Relationship (SAR) Studies InVitroAssays->SAR_Studies ToxicityAssays In Vitro Toxicity Assays InVitroAssays->ToxicityAssays SAR_Studies->LeadOptimization Feedback for New Analogues PreclinicalStudies Preclinical Studies (In Vivo Models) ToxicityAssays->PreclinicalStudies ClinicalTrials Clinical Trials PreclinicalStudies->ClinicalTrials

References

The Anti-HIV-1 Activity of (+)-12-Oxocalanolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-12-Oxocalanolide A, a synthetic analogue of the naturally occurring calanolide (B8761490) A, has emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). This document provides an in-depth overview of its anti-HIV-1 activity, mechanism of action, and relevant experimental data. It is intended to serve as a technical resource for professionals in the fields of virology, medicinal chemistry, and drug development.

Core Mechanism of Action

(+)-12-Oxocalanolide A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its primary mode of action is the potent and selective inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This enzyme is critical for the viral life cycle, as it is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By binding to a non-competitive site on the RT enzyme, (+)-12-Oxocalanolide A induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting viral replication.[4][5]

Quantitative Anti-HIV-1 Activity

The antiviral potency of (+)-12-Oxocalanolide A has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

Parameter Value (µM) Assay Details Reference
IC50 2.8Inhibition of recombinant HIV-1 reverse transcriptase.[3]
EC50 12Whole cell cytopathicity assay (XTT).[3]
EC50 (cis-isomer) 5-fold less potent than calanolide AWhole cell cytopathicity assay (XTT) against HIV-1.[6]

Definitions:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the HIV-1 reverse transcriptase enzyme.[7]

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response, in this case, protection against the cytopathic effects of HIV-1 in cell culture.[8]

  • CC50 (50% cytotoxic concentration): The concentration of a compound that is required to reduce cell viability by 50%.[7]

  • Therapeutic Index (TI): The ratio of the CC50 to the EC50 (CC50/EC50), which is a measure of the drug's selectivity for its antiviral effect over its toxicity to host cells.[9]

Activity Against Resistant Strains and in Combination Therapy

A significant advantage of (+)-12-Oxocalanolide A is its activity against HIV-1 strains that have developed resistance to other NNRTIs.[2] Furthermore, studies on the broader class of calanolides have demonstrated synergistic antiviral effects when used in combination with other classes of anti-HIV drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.[1][10] This suggests that (+)-12-Oxocalanolide A could be a valuable component of combination antiretroviral therapy (cART), potentially reducing the likelihood of drug resistance and improving treatment outcomes. For instance, combination assays have suggested that calanolides in combination with lamivudine (B182088) and nelfinavir (B1663628) exhibit significant synergy.[1]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (Cytoprotection Assay)

This protocol outlines a general method for determining the anti-HIV-1 activity of a compound using a cell-based assay that measures the inhibition of viral-induced cytopathic effects.

  • Cell Preparation:

    • Maintain a suitable human T-cell line (e.g., CEM-SS) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • On the day of the assay, harvest the cells in their logarithmic growth phase and adjust the cell density to a predetermined concentration (e.g., 2.5 x 10^4 cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of (+)-12-Oxocalanolide A in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay.

  • Infection and Treatment:

    • Plate the cell suspension in 96-well microtiter plates.

    • Add the diluted compound to the appropriate wells. Include control wells with no compound (virus control) and no virus (cell control).

    • Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubation:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period that allows for the development of viral cytopathic effects (typically 6 days).

  • Quantification of Cell Viability (XTT Assay):

    • Prepare a fresh solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and PMS (N-methyldibenzopyrazine methyl sulfate).

    • Add the XTT/PMS solution to each well of the plate.

    • Incubate the plates for an additional 4-6 hours to allow for the conversion of XTT to a formazan (B1609692) product by viable cells.

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of protection versus the compound concentration and determine the EC50 value using a dose-response curve fitting model.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a method for directly measuring the inhibitory activity of a compound against the HIV-1 RT enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • Prepare a template/primer solution (e.g., poly(rA)/oligo(dT)).

    • Prepare a solution of the deoxynucleotide triphosphate (dNTP) substrate, including a radiolabeled dNTP (e.g., [3H]dTTP).

  • Enzyme and Inhibitor Preparation:

    • Dilute recombinant HIV-1 RT to a working concentration in an appropriate buffer.

    • Prepare serial dilutions of (+)-12-Oxocalanolide A.

  • Assay Procedure:

    • In a microfuge tube or 96-well plate, combine the reaction buffer, template/primer, dNTPs, and the test compound at various concentrations.

    • Initiate the reaction by adding the diluted HIV-1 RT enzyme.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

    • Precipitate the newly synthesized DNA by placing the mixture on ice.

  • Detection:

    • Collect the precipitated DNA on glass fiber filters using a vacuum manifold.

    • Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Mechanism of Action HIV_RNA Viral RNA Viral_Entry Viral Entry & Uncoating RT_Enzyme Reverse Transcriptase Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Viral RNA & RT released Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA RT converts RNA to DNA Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virus Assembly & Budding Transcription_Translation->New_Virions Oxocalanolide_A (+)-12-Oxocalanolide A Oxocalanolide_A->Reverse_Transcription Inhibits

Caption: Mechanism of HIV-1 Replication and Inhibition by (+)-12-Oxocalanolide A.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis Cell_Culture 1. Prepare Target Cells (e.g., CEM-SS) Plate_Cells 3. Plate Cells in 96-well format Cell_Culture->Plate_Cells Compound_Dilution 2. Serially Dilute (+)-12-Oxocalanolide A Add_Compound 4. Add Compound Dilutions to wells Compound_Dilution->Add_Compound Plate_Cells->Add_Compound Add_Virus 5. Infect cells with HIV-1 Add_Compound->Add_Virus Incubate 6. Incubate for 6 days Add_Virus->Incubate XTT_Assay 7. Perform XTT Assay for Cell Viability Incubate->XTT_Assay Read_Plates 8. Measure Absorbance XTT_Assay->Read_Plates Data_Analysis 9. Calculate EC50 Read_Plates->Data_Analysis

Caption: Workflow for In Vitro Anti-HIV-1 Cytoprotection Assay.

Conclusion

(+)-12-Oxocalanolide A demonstrates significant promise as an anti-HIV-1 agent. Its potent inhibition of the viral reverse transcriptase, activity against resistant strains, and potential for synergistic effects in combination therapy make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing novel therapeutics for HIV-1 infection.

References

The Core Mechanism of 12-Oxocalanolide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 12-Oxocalanolide A, a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiretroviral therapy.

Executive Summary

This compound, an analog of the natural product Calanolide (B8761490) A, demonstrates potent and specific inhibitory activity against HIV-1. Its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for the viral replication cycle. By binding to a site distinct from the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the RT enzyme, thereby preventing the conversion of the viral RNA genome into proviral DNA. This guide will detail the molecular interactions, enzymatic inhibition, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The central mechanism of this compound revolves around its interaction with the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) at the active site, this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket on the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1]

This binding event is non-competitive with respect to dNTPs and the template-primer.[1] The interaction induces a conformational change in the enzyme, which is thought to misalign the key residues in the active site, thereby inhibiting the polymerase activity. Kinetic studies on the parent compound, Calanolide A, have shown a complex inhibition pattern, suggesting both competitive and uncompetitive components with respect to dNTP and template/primer binding, indicating multiple binding sites or complex interactions.[1] It is presumed that this compound follows a similar complex mechanism.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on HIV-1 reverse transcriptase.

12_Oxocalanolide_A_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound HIV_1_Virus HIV-1 Virion Host_Cell Host T-Cell HIV_1_Virus->Host_Cell Fusion & Entry Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Proviral_DNA Proviral DNA Reverse_Transcription->Proviral_DNA HIV_1_RT HIV-1 Reverse Transcriptase (p66/p51) Reverse_Transcription->HIV_1_RT Integration Integration into Host Genome Proviral_DNA->Integration Viral_Production New Virion Production Integration->Viral_Production Oxocalanolide This compound NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket Oxocalanolide->NNRTI_Binding_Pocket Binding Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Inhibition Inhibition of Polymerase Activity Conformational_Change->Inhibition Inhibition->Reverse_Transcription Blocks

Figure 1. Signaling pathway of this compound inhibition of HIV-1 reverse transcription.

Quantitative Data Presentation

The antiviral potency of this compound and its parent compound, Calanolide A, has been evaluated in various in vitro assays. The following tables summarize the key quantitative data, including the 50% effective concentration (EC₅₀) against different HIV-1 strains and the 50% inhibitory concentration (IC₅₀) against the recombinant HIV-1 reverse transcriptase enzyme.

CompoundHIV-1 StrainAssay Cell LineEC₅₀ (µM)Reference
This compound IIIBCEM-SS12[2]
(+/-)-Calanolide A IIIBMT-41.297[3]
(+)-Calanolide A Laboratory StrainsVarious0.10 - 0.17[3]
Calanolide A eAZT-resistant G-9106-Active[3]
Calanolide A Pyridinone-resistant A17-Active[3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Calanolide A.

CompoundEnzymeIC₅₀ (µM)Reference
This compound HIV-1 Reverse Transcriptase2.8[2]
(+/-)-11-demethyl-calanolide A HIV-1 Reverse Transcriptase3.028[3]
(+/-)-Calanolide A HIV-1 Reverse Transcriptase3.965[3]

Table 2: Inhibitory Activity against Recombinant HIV-1 Reverse Transcriptase.

Detailed Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA) template

  • Oligo(dT)₁₂₋₁₈ primer

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled thymidine (B127349) triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA) template, oligo(dT) primer, dNTPs (including [³H]-dTTP), and the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

RT_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix: Buffer, Template/Primer, dNTPs, [3H]-dTTP Start->Prepare_Reagents Add_Compound Add Serial Dilutions of this compound Prepare_Reagents->Add_Compound Add_Enzyme Add Recombinant HIV-1 RT Add_Compound->Add_Enzyme Incubate Incubate at 37°C for 1 hour Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Cold TCA Incubate->Stop_Reaction Precipitate_DNA Precipitate DNA on Ice Stop_Reaction->Precipitate_DNA Filter Filter through Glass Fiber Filters Precipitate_DNA->Filter Wash Wash Filters (TCA & Ethanol) Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Wash->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ Value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Experimental workflow for the HIV-1 reverse transcriptase inhibition assay.

In Vitro Anti-HIV-1 Activity Assay (CEM-SS Cells)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • CEM-SS cells (a human T-lymphoblastoid cell line)

  • HIV-1 viral stock (e.g., strain IIIB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • Test compound (this compound)

  • 96-well microtiter plates

  • p24 antigen capture ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed CEM-SS cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Infect the cells with a predetermined amount of HIV-1 stock.

  • Incubate the plate for 7 days at 37°C in a CO₂ incubator.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • The p24 antigen level is a measure of viral replication.

  • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the no-drug control and determine the EC₅₀ value.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed CEM-SS Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 7 Days at 37°C Infect_Cells->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant p24_ELISA Quantify p24 Antigen (ELISA) Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC₅₀ Value p24_ELISA->Calculate_EC50 End End Calculate_EC50->End

Figure 3. Experimental workflow for the in vitro anti-HIV-1 activity assay.

Structure-Activity Relationship

The anti-HIV activity of calanolide analogs is highly dependent on their stereochemistry and the presence of specific functional groups. Studies have shown that the trans-fusion of the dihydropyran ring and the stereochemistry at the C-10, C-11, and C-12 positions are critical for potent activity. The 12-oxo group in this compound is a modification from the hydroxyl group in Calanolide A, which has been shown to retain anti-HIV activity.[3] The racemic mixture of (±)-12-oxocalanolide A has been reported to be more active than the pure (+)-enantiomer, suggesting a potential synergistic effect between the enantiomers.

Conclusion

This compound is a potent NNRTI that specifically targets HIV-1 reverse transcriptase. Its allosteric mechanism of inhibition provides a distinct advantage, and it has demonstrated activity against NNRTI-resistant viral strains. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the synergistic potential of this compound with other classes of antiretroviral agents is warranted.[4]

References

12-Oxocalanolide A: A Non-Nucleoside Reverse Transcriptase Inhibitor with a Unique Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxocalanolide A is a synthetic analog of the naturally occurring (+)-Calanolide A, a compound isolated from the tree Calophyllum lanigerum.[1][2] This technical guide provides an in-depth overview of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). It details the compound's mechanism of action, presents key quantitative data on its antiviral activity, and outlines the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.

Introduction

The Calanolides are a class of tetracyclic 4-substituted dipyranocoumarins that have demonstrated significant anti-HIV-1 activity.[2] The parent compound, (+)-Calanolide A, was identified through a large-scale screening of natural products by the National Cancer Institute (NCI) and was found to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1][2] this compound is a derivative of Calanolide (B8761490) A and has been evaluated for its potential as an NNRTI.[2][3] Like other NNRTIs, this compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4] Notably, some calanolide analogs have shown efficacy against NNRTI-resistant strains of HIV-1, suggesting a unique interaction with the enzyme.[6][7]

Chemical Structure

The chemical structure of this compound is presented below. It is a derivative of Calanolide A, characterized by the presence of a ketone group at the C-12 position.[8]

IUPAC Name: (10R,11S)-6,6,10,11-tetramethyl-4-propyl-10,11-dihydro-2H,6H-pyrano[3,2-g]chromene-2,12(11H)-dione[8] Molecular Formula: C₂₂H₂₄O₅[8] Molecular Weight: 368.4 g/mol [8]

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] The mechanism involves the allosteric inhibition of HIV-1 reverse transcriptase.

  • Binding: this compound binds to a specific, non-substrate-binding site on the HIV-1 RT enzyme, known as the NNRTI binding pocket.[4][5] This pocket is located approximately 10 Å from the catalytic site.[5]

  • Conformational Change: The binding of the inhibitor induces a conformational change in the enzyme.[4]

  • Inhibition of DNA Synthesis: This conformational change distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the viral RNA template.[4]

It is worth noting that the parent compound, Calanolide A, is suggested to have a complex mechanism of inhibition that may involve two distinct binding sites on the HIV-1 RT.[9][10] One site is competitive with respect to deoxynucleotide triphosphate (dNTP) binding, while the other is uncompetitive.[9]

NNRTI_Mechanism_of_Action Mechanism of Action of this compound cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration 12_Oxocalanolide_A This compound NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) 12_Oxocalanolide_A->NNRTI_Binding_Pocket Binds to Inhibition Inhibition of Reverse Transcription 12_Oxocalanolide_A->Inhibition NNRTI_Binding_Pocket->HIV_RT Located on Inhibition->HIV_RT Blocks function of

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of this compound and its parent compound, Calanolide A.

Table 1: In Vitro Anti-HIV-1 Activity

CompoundVirus StrainCell LineEC₅₀ (µM)Reference
This compound HIV-112[11]
(+)-Calanolide A HIV-1 (various lab strains)0.10 - 0.17[12]
(+)-Calanolide A HIV-10.1[2]
(-)-Calanolide B (Costatolide) HIV-10.4[2]

Table 2: HIV-1 Reverse Transcriptase Inhibition

CompoundIC₅₀ (µM)Reference
This compound 2.8[11]

Table 3: Activity Against NNRTI-Resistant HIV-1 Strains

CompoundResistant MutantActivityReference
Calanolide Analogs Y181C10-fold enhanced activity[6][7]
(+)-Calanolide A K103N and Y181CActive[13]

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the anti-HIV activity of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase. A common method is a colorimetric assay.

Principle: The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The amount of incorporated dUTP is then detected by an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Poly(A) template and oligo(dT)₁₅ primer

  • dUTP/dTTP mix (with digoxigenin-labeled dUTP)

  • Lysis Buffer

  • Anti-digoxigenin-POD conjugate

  • ABTS substrate solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the reaction buffer, template/primer hybrid, and the dNTP mix.

  • Add the test compound dilutions to the respective wells.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate to allow for DNA synthesis.

  • Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DNA strand.

  • Add the anti-digoxigenin-POD conjugate and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add the ABTS substrate and incubate until color develops.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC₅₀ value.

RT_Inhibition_Assay_Workflow Workflow for HIV-1 RT Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - RT reaction mix Start->Prepare_Reagents Plate_Setup Set up microplate with reaction mix and test compound Prepare_Reagents->Plate_Setup Add_Enzyme Add HIV-1 RT to initiate reaction Plate_Setup->Add_Enzyme Incubate Incubate to allow DNA synthesis Add_Enzyme->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Capture_DNA Transfer to streptavidin plate to capture synthesized DNA Stop_Reaction->Capture_DNA Add_Antibody Add anti-DIG-POD conjugate Capture_DNA->Add_Antibody Wash Wash to remove unbound conjugate Add_Antibody->Wash Add_Substrate Add colorimetric substrate Wash->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance Analyze_Data Calculate % inhibition and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an HIV-1 RT inhibition assay.

Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system.

Principle: Susceptible human cells (e.g., MT-4 cells, CEM-SS cells, or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured, often by quantifying the amount of viral p24 antigen produced.

Materials:

  • Susceptible host cells

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Plate the host cells in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate for several days to allow for viral replication.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using an ELISA.

  • Calculate the percent inhibition of viral replication and determine the EC₅₀ value.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells used in the antiviral assay.

Principle: The metabolic activity of cells is used as an indicator of cell viability. A common method is the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Host cells

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Plate the host cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plate for the same duration as the antiviral assay.

  • Add MTT reagent to each well and incubate to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent cytotoxicity and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound is a promising NNRTI with a distinct profile. Its activity against certain NNRTI-resistant HIV-1 strains, as observed with its parent compound and other analogs, suggests that it may interact with the reverse transcriptase enzyme in a unique manner. The quantitative data presented in this guide provide a basis for further investigation and development. The detailed experimental protocols offer a framework for the continued evaluation of this and other novel antiretroviral compounds. Further research into the precise binding interactions and the full spectrum of activity against a broader panel of resistant viruses is warranted to fully elucidate the therapeutic potential of this compound.

References

Structure-Activity Relationship of 12-Oxocalanolide A Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3] Its unique mode of action and activity against resistant viral strains have made it a compelling lead compound in the development of novel antiretroviral therapies.[4] This technical guide focuses on the structure-activity relationship (SAR) of 12-Oxocalanolide A analogs, a series of derivatives that have shown significant promise, with some exhibiting greater potency and improved therapeutic indices compared to the parent compound. We will delve into the quantitative SAR data, detailed experimental protocols for their evaluation, and the underlying mechanism of action.

Core Structure and Analogs

The core structure of the compounds discussed is 11-demethyl-12-oxo calanolide A. This scaffold retains the essential dipyranocoumarin backbone of Calanolide A but has been modified to have a ketone at the C-12 position and lacks the methyl group at C-11, reducing the number of chiral centers from three to one.[5][6] A library of analogs has been synthesized by introducing various substituents at different positions of this core structure to probe the SAR.[5][6][7]

Quantitative Structure-Activity Relationship (SAR) Data

The anti-HIV-1 activity of this compound analogs is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits viral replication by 50%. Cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The therapeutic index (TI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's safety profile, with a higher TI indicating greater selectivity for the virus over the host cells.

The following tables summarize the quantitative SAR data for a series of 11-demethyl-12-oxo calanolide A analogs, highlighting the impact of various structural modifications on their anti-HIV-1 activity and cytotoxicity.

Table 1: SAR of Modifications at the C-10 Position of 11-demethyl-12-oxo calanolide A

Compound IDR Group at C-10EC50 (µM)CC50 (µM)TI (CC50/EC50)
15 -CH30.11>100818
123 -CH2Br0.00285>30>10,526
(Not specified) -CH2Cl0.0074>10.51417
(Not specified) -CH2I0.004215.63714
(Not specified) -CH2OH0.015>100>6667
(Not specified) -CHO0.02849.21757
(Not specified) -CH=NOH0.045>100>2222

Data synthesized from multiple sources, primarily referencing Ma et al., 2008.[5][6][7]

Table 2: SAR of Modifications at Other Positions

Compound IDModificationEC50 (µM)CC50 (µM)TI (CC50/EC50)
(+)-Calanolide A Parent Compound0.116-279Varies
15 11-demethyl-12-oxo0.11>100818
(Not specified) 4-ethyl analog4-fold reduction in potency vs. racemic Calanolide ANot specifiedNot specified
(Not specified) 4-isopropyl analogInactiveNot specifiedNot specified
(Not specified) Removal of 10-methyl groupDecreased activityNot specifiedNot specified

Data synthesized from multiple sources.[5][6][7]

Key SAR Insights:

  • C-12 Position: The presence of a ketone at the C-12 position is well-tolerated and can lead to potent anti-HIV activity.[5]

  • C-11 Position: The absence of the C-11 methyl group simplifies the stereochemistry without significantly compromising activity, and in some cases, improves the therapeutic index.[5][6]

  • C-10 Position: This position is highly amenable to modification. Introduction of a bromomethyl group at C-10 dramatically increases potency, with compound 123 exhibiting an EC50 in the low nanomolar range and a very high therapeutic index.[5][6][7] Other small, electron-withdrawing or polar groups at this position also tend to enhance activity.

  • C-4 Position: The nature of the alkyl substituent at the C-4 position is critical for activity. While a propyl group is optimal, substitution with a smaller ethyl group maintains some activity, but a bulkier isopropyl group leads to a loss of anti-HIV potency.

Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action.

Anti-HIV-1 Activity Assay (CEM-SS Cell-Based Assay)

This assay assesses the ability of a compound to protect CEM-SS cells from the cytopathic effects of HIV-1 infection.

Materials:

  • CEM-SS cells

  • HIV-1 (e.g., NL4-3 strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Sorensen's glycine (B1666218) buffer.

  • Spectrophotometer (plate reader).

Protocol:

  • Cell Preparation: Maintain CEM-SS cells in logarithmic growth phase in RPMI 1640 medium. On the day of the assay, adjust the cell concentration to 2 x 10^5 cells/mL.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Infection: In a 96-well plate, add 50 µL of the CEM-SS cell suspension to each well.

  • Add 100 µL of the diluted test compound to triplicate wells.

  • Add 50 µL of a pre-titered amount of HIV-1 stock solution to each well containing the test compound and cells. This amount should be sufficient to cause significant cell death in the virus control wells after 6 days.

  • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus, for cytotoxicity).

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT/XTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Alternatively, use an XTT-based reagent according to the manufacturer's instructions.

    • Add 100 µL of Sorensen's glycine buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 is determined as the compound concentration that results in a 50% protection from the cytopathic effect of the virus. The CC50 is determined from the wells with compound and no virus as the concentration that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay to confirm that the antiviral activity of the compounds is due to the inhibition of the HIV-1 RT enzyme.

Materials:

  • Recombinant HIV-1 RT enzyme.

  • Poly(rA)-oligo(dT) as template-primer.

  • [³H]-dTTP (tritiated deoxythymidine triphosphate) or a non-radioactive detection system.

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • Glass fiber filters.

  • Scintillation counter or colorimetric/chemiluminescent plate reader.

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the test compound at various concentrations. Include a no-compound control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Filtration: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

  • Quantification:

    • For the radioactive assay, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For non-radioactive assays (e.g., ELISA-based), follow the manufacturer's protocol for detection of the newly synthesized DNA.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. The IC50 is the concentration of the compound that inhibits RT activity by 50%.

Mechanism of Action and Signaling Pathways

This compound and its analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site.[8] This allosteric binding induces a conformational change in the enzyme, which distorts the active site and inhibits the DNA polymerase activity.[8] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[8]

Below is a diagram illustrating the mechanism of action of this compound analogs.

Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Analogs Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding Analog This compound Analog RT HIV-1 Reverse Transcriptase (RT) Analog->RT Binds to allosteric site Inhibition Allosteric Inhibition RT->Inhibition Conformational change Inhibition->Reverse_Transcription Blocks

Caption: Mechanism of action of this compound analogs as NNRTIs.

The following diagram illustrates a typical experimental workflow for the evaluation of these analogs.

Experimental_Workflow Start Start: Synthesized This compound Analogs Primary_Screening Primary Screening: Anti-HIV-1 Activity Assay (e.g., CEM-SS Assay) Start->Primary_Screening Determine_EC50_CC50 Determine EC50 & CC50 Primary_Screening->Determine_EC50_CC50 Calculate_TI Calculate Therapeutic Index (TI) Determine_EC50_CC50->Calculate_TI Lead_Identification Identify Lead Compounds (High Potency & High TI) Calculate_TI->Lead_Identification Mechanism_Study Mechanism of Action Study: HIV-1 RT Inhibition Assay Lead_Identification->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification->SAR_Analysis Determine_IC50 Determine IC50 Mechanism_Study->Determine_IC50 Determine_IC50->SAR_Analysis Further_Development Further Development & Optimization SAR_Analysis->Further_Development

Caption: Experimental workflow for the evaluation of this compound analogs.

Conclusion

The 11-demethyl-12-oxo calanolide A scaffold has proven to be a highly fruitful template for the development of potent anti-HIV-1 agents. The structure-activity relationship studies have demonstrated that specific modifications, particularly at the C-10 position, can lead to analogs with significantly enhanced potency and a favorable safety profile. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this promising class of NNRTIs. Further research focusing on the synthesis of new analogs based on the established SAR, along with pharmacokinetic and in vivo studies of the most promising leads, will be crucial in advancing these compounds towards clinical development.

References

Unraveling the Enantiomeric Puzzle: A Technical Guide to (±)-12-Oxocalanolide A in HIV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative anti-HIV activity of racemic (±)-12-oxocalanolide A and its individual enantiomers, (+)-12-oxocalanolide A and (-)-12-oxocalanolide A. As potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds present a compelling case for stereochemistry-focused drug development in the fight against HIV-1.

Executive Summary

(±)-12-Oxocalanolide A and its enantiomers are coumarin (B35378) derivatives that exhibit significant inhibitory activity against HIV-1 by targeting the viral reverse transcriptase (RT) enzyme. A key finding in the study of these compounds is the differential activity between the racemic mixture and its constituent enantiomers. Research indicates that the racemic form, (±)-12-oxocalanolide A, demonstrates superior or comparable anti-HIV activity compared to the pure (+)-enantiomer, while the (-)-enantiomer shows significantly less potency. This suggests a potential synergistic interaction between the two enantiomers, a phenomenon of considerable interest in drug design and formulation. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanism of action of these compounds.

Data Presentation: Quantitative Anti-HIV-1 Activity

The following tables summarize the in vitro anti-HIV-1 activity of (±)-12-oxocalanolide A and its enantiomers. The data is compiled from studies evaluating the compounds' efficacy in cell-based assays and their direct inhibition of the HIV-1 reverse transcriptase enzyme.

Table 1: Cell-Based Anti-HIV-1 Activity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
(±)-12-Oxocalanolide A12>100>8.3
(+)-12-Oxocalanolide ANot explicitly reported in direct comparisonNot explicitly reported in direct comparisonNot explicitly reported in direct comparison
(-)-12-Oxocalanolide A>100>100<1

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index is a measure of the compound's therapeutic window.

Table 2: HIV-1 Reverse Transcriptase Inhibition

CompoundIC50 (µM)
(±)-12-Oxocalanolide A2.8
(+)-12-Oxocalanolide ANot explicitly reported in direct comparison
(-)-12-Oxocalanolide A>100

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the HIV-1 reverse transcriptase enzyme by 50%.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

(±)-12-Oxocalanolide A and its enantiomers are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The observation that the racemic mixture of 12-oxocalanolide A is more active than its pure (+)-enantiomer suggests a possible synergistic effect between the two enantiomers.[1] While the precise mechanism of this synergy is not fully elucidated, it may involve differential binding affinities or the induction of distinct conformational changes in the reverse transcriptase enzyme by each enantiomer, leading to a more potent overall inhibition.

HIV_Lifecycle_Inhibition cluster_inhibition Inhibition by (±)-12-Oxocalanolide A HIV_Virion HIV Virion Host_Cell Host Cell (CD4+ T-cell) HIV_Virion->Host_Cell Binding & Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Entry & Uncoating Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription RNA-dependent DNA synthesis Viral_DNA Viral DNA (provirus) Integration Integration into Host Genome Viral_DNA->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly Assembly of New Virions Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Reverse_Transcription->Viral_DNA Inhibitor (±)-12-Oxocalanolide A and enantiomers Inhibitor->Reverse_Transcription Inhibition

Figure 1. Inhibition of the HIV-1 life cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of (±)-12-oxocalanolide A and its enantiomers are provided below.

Protocol 1: Cell-Based Anti-HIV-1 Assay (Cytopathic Effect Inhibition)

This protocol is a common method to assess the ability of a compound to protect host cells from the cytopathic effects of HIV-1 infection.

1. Cell Line and Virus:

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
  • Virus: HIV-1 (e.g., IIIB or NL4-3 strain).

2. Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Compound Preparation: Prepare serial dilutions of the test compounds ((±)-12-oxocalanolide A, (+)-12-oxocalanolide A, and (-)-12-oxocalanolide A) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically <0.1%).
  • Infection and Treatment: Infect the MT-4 cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of 0.01-0.1). Immediately after infection, add 100 µL of the diluted compounds to the respective wells. Include a 'virus control' (cells + virus, no compound) and a 'cell control' (cells only, no virus).
  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
  • MTT Assay for Cell Viability:
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each compound concentration compared to the cell control.
  • The 50% effective concentration (EC50) is determined from the dose-response curve of the infected cells.
  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve of the uninfected cells treated with the compound.
  • The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

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Figure 2. Workflow for the cell-based anti-HIV-1 assay.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol details a non-radioactive method to directly measure the inhibitory effect of the compounds on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
  • Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT).
  • Template/Primer: Poly(A)•oligo(dT).
  • Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP).
  • Lysis Buffer.
  • Streptavidin-coated 96-well plate.
  • Anti-Digoxigenin-Peroxidase (POD) conjugate.
  • Peroxidase substrate (e.g., ABTS).
  • Stop solution.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent.
  • Reaction Setup:
  • In a 96-well reaction plate, add the reaction buffer, template/primer, and labeled nucleotides.
  • Add the diluted test compounds to the respective wells. Include a 'no inhibitor' control.
  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme to each well.
  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.
  • Capture and Detection:
  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotin-labeled DNA to bind.
  • Wash the plate to remove unbound reagents.
  • Add the Anti-Digoxigenin-POD conjugate and incubate.
  • Wash the plate again to remove the unbound conjugate.
  • Signal Generation:
  • Add the peroxidase substrate and incubate to allow for color development.
  • Stop the reaction with a stop solution.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of RT inhibition for each compound concentration compared to the 'no inhibitor' control.
  • The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

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Figure 3. Workflow for the in vitro HIV-1 RT inhibition assay.

Conclusion

The comparative analysis of (±)-12-oxocalanolide A and its enantiomers underscores the critical role of stereochemistry in anti-HIV drug development. The enhanced activity of the racemic mixture highlights a potentially valuable synergistic interaction that warrants further investigation. The detailed protocols provided in this guide offer a framework for the continued evaluation of these and other novel NNRTIs. A deeper understanding of the structure-activity relationships and the mechanism of enantiomeric synergy will be instrumental in designing the next generation of more potent and resilient antiretroviral therapies.

References

In Vitro Efficacy of 12-Oxocalanolide A Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of 12-Oxocalanolide A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against various strains of the Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative antiviral activity, cytotoxicity, and the experimental protocols utilized for these assessments.

Quantitative Assessment of Antiviral Activity and Cytotoxicity

This compound, an analog of Calanolide (B8761490) A, has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase.[1][2] The following tables summarize the key quantitative data regarding its in vitro efficacy and cytotoxicity.

CompoundTargetAssayValueReference
This compoundHIV-1 Reverse TranscriptaseIC502.8 µM[2]
This compoundHIV-1EC5012 µM[2]
11-demethyl-12-oxo calanolide AHIV-1EC500.11 µM[3]
10-bromomethyl-11-demethyl-12-oxo calanolide AHIV-1EC502.85 nM[3]

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Its Analogues

CompoundCell LineAssayValueReference
10-bromomethyl-11-demethyl-12-oxo calanolide A-TI>10,526[3]
10-chloromethyl-11-demethyl-12-oxo calanolide A-TI1417[3]
11-demethyl-12-oxo calanolide A-TI21-169[3]

Table 2: Cytotoxicity and Therapeutic Index (TI) of this compound Analogues Note: Specific CC50 values for this compound were not available in the reviewed literature. The therapeutic index (TI) is calculated as CC50/EC50.

Studies have shown that the three chromanone derivatives, (+)-, (-)-, and (+/-)-12-oxocalanolide A, are inhibitors of HIV-1 reverse transcriptase and are active against a variety of HIV-1 strains that are resistant to other non-nucleoside RT inhibitors.[1] They are also the first calanolide analogues reported to inhibit the Simian Immunodeficiency Virus (SIV).[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the assessment of this compound's in vitro efficacy.

Anti-HIV-1 Activity Assay (Cytoprotection Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

Cells and Virus:

  • Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, are commonly used due to their high susceptibility to HIV-1 infection and pronounced cytopathic effect.[4]

  • Virus Strain: HIV-1 (e.g., IIIB strain) is used to infect the cells.

Protocol:

  • Cell Preparation: CEM-SS cells are cultured and maintained in an appropriate medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

  • Compound Dilution: A serial dilution of this compound is prepared in the culture medium.

  • Infection: CEM-SS cells are exposed to a predetermined concentration of the HIV-1 virus stock in the presence of varying concentrations of this compound. Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).

  • Incubation: The plates are incubated for a period of 6 days at 37°C in a humidified atmosphere with 5% CO2 to allow for virus replication and the development of cytopathic effects.

  • Quantification of Viral Replication (p24 Antigen Assay):

    • Supernatants from the cell cultures are collected.

    • The concentration of the HIV-1 p24 capsid protein is determined using a p24 antigen capture ELISA kit.[5][6]

    • The assay involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.[7]

  • Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated wells to the virus control wells. The 50% effective concentration (EC50) is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the potential of a compound to cause cell death, which is crucial for determining its therapeutic index.

Cell Line:

  • Uninfected CEM-SS cells are used to assess the compound's toxicity on the same cell line used in the antiviral assay.

Protocol:

  • Cell Seeding: CEM-SS cells are seeded in a 96-well plate at a predetermined density.

  • Compound Addition: Serial dilutions of this compound are added to the wells. Control wells contain cells with medium only.

  • Incubation: The plate is incubated for the same duration as the anti-HIV-1 assay (e.g., 6 days) under the same culture conditions.

  • MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation with MTT: The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the cell control wells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Anti_HIV_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare CEM-SS Cells D Infect CEM-SS Cells with HIV-1 A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E C Prepare HIV-1 Virus Stock C->D D->E F Incubate for 6 Days at 37°C E->F G Measure Viral Replication (p24 Assay) F->G H Determine EC50 G->H

Caption: Workflow for Anti-HIV-1 Cytoprotection Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_inc Incubation cluster_measure Measurement A Seed Uninfected CEM-SS Cells C Add this compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 6 Days at 37°C C->D E Add MTT Reagent D->E F Incubate & Solubilize Formazan E->F G Read Absorbance F->G H Determine CC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Logical_Relationship cluster_data Data Generation EC50 EC50 (Antiviral Potency) TI Therapeutic Index (TI = CC50 / EC50) EC50->TI CC50 CC50 (Cytotoxicity) CC50->TI

Caption: Relationship between Efficacy and Cytotoxicity.

References

An In-depth Technical Guide to the Biological Properties of Pyranocoumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranocoumarins are a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) scaffold. These compounds are found in various plant species, particularly in the families Apiaceae, Rutaceae, and Calophyllaceae, and have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the key biological properties of pyranocoumarins, with a focus on their anticancer, anti-inflammatory, and antiviral effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This guide details the experimental protocols used to evaluate these activities, presents quantitative data in a clear and comparative format, and illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams.

Anticancer Properties

Pyranocoumarin (B1669404) compounds have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.[7][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activities of various pyranocoumarin compounds against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineAssayIC50/EC50 (µM)Reference
Decursin (B1670152)HCT-116 (Colon)MTT~50[7]
DecursinHCT-8 (Colon)MTT~75[7]
DecursinU87 (Glioblastoma)MTT~50[8]
DecursinC6 (Glioma)MTT~60[8]
ClausenidinA549 (Lung)Cytotoxicity>10[9]
ClausenidinMCF7 (Breast)Cytotoxicity8.9[9]
ClausenidinKB (Nasopharynx)Cytotoxicity7.6[9]
ClausenidinKB-VIN (MDR)Cytotoxicity4.2[9]
NordentatinA549 (Lung)Cytotoxicity>10[9]
NordentatinMCF7 (Breast)Cytotoxicity>10[9]
NordentatinKB (Nasopharynx)Cytotoxicity>10[9]
NordentatinKB-VIN (MDR)Cytotoxicity>10[9]
ClausarinA549 (Lung)Cytotoxicity2.98 µg/mL[9]
ClausarinMCF7 (Breast)Cytotoxicity>10 µg/mL[9]
ClausarinKB (Nasopharynx)Cytotoxicity1.59 µg/mL[9]
ClausarinKB-VIN (MDR)Cytotoxicity2.15 µg/mL[9]
XanthoxyletinA549 (Lung)Cytotoxicity>10[9]
XanthoxyletinMCF7 (Breast)Cytotoxicity>10[9]
XanthoxyletinKB (Nasopharynx)Cytotoxicity>10[9]
XanthoxyletinKB-VIN (MDR)Cytotoxicity>10[9]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and incubated overnight to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the pyranocoumarin compound for a specified period, typically 24 to 48 hours.[7][8]

  • MTT Incubation: Following treatment, the culture medium is removed, and 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: The MTT solution is removed, and 200 µL of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540 nm.[7] The percentage of cell viability is calculated relative to untreated control cells.

This assay is used to detect and quantify apoptosis by utilizing the property of apoptotic cells to expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the pyranocoumarin compound for the desired time.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.[7][10]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Signaling Pathways in Anticancer Activity

Pyranocoumarins often induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Pyranocoumarins Pyranocoumarins (e.g., Decursin) Bax Bax (Pro-apoptotic) Pyranocoumarins->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyranocoumarins->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by pyranocoumarins.

Anti-inflammatory Properties

Several pyranocoumarin compounds exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[3][11] Their mechanism of action often involves the suppression of key inflammatory signaling pathways like NF-κB and MAPK.[3][12]

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory effects of various pyranocoumarins on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundCell LineAssayIC50 (µM)Reference
Praeruptorin ARAW 264.7NO Inhibition-[3]
Coumarin derivative 2RAW 264.7NO Inhibition-[13]
Coumarin derivative 10RAW 264.7NO Inhibition-[13]
Coumarin derivative 19RAW 264.7NO Inhibition-[13]
Compound f15RAW 264.7NO Inhibition1.55 ± 0.33[14]
Compound d5RAW 264.7NO Inhibition2.34 ± 0.7[14]
Experimental Protocols

This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of the pyranocoumarin compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[13]

  • Supernatant Collection: After an incubation period of 20-24 hours, the cell culture supernatant is collected.[13]

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in inflammatory signaling pathways.

  • Cell Lysis: After treatment with the pyranocoumarin and/or LPS, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-ERK, iNOS) and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of pyranocoumarins are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Pyranocoumarins Pyranocoumarins Pyranocoumarins->MAPK_Pathway Inhibits Pyranocoumarins->IKK Inhibits NFkB NF-κB (p65/p50) MAPK_Pathway->NFkB Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces

Caption: Inhibition of NF-κB and MAPK signaling pathways by pyranocoumarins.

Antiviral Properties

Certain pyranocoumarins have demonstrated promising antiviral activity, particularly against the human immunodeficiency virus (HIV).[15][16][17][18] Calanolides, a subgroup of pyranocoumarins isolated from Calophyllum species, are notable for their potent and selective inhibition of HIV-1 reverse transcriptase.[17][18]

Quantitative Antiviral Activity Data

The following table summarizes the anti-HIV activity of selected pyranocoumarin compounds.

CompoundVirus StrainCell LineAssayEC50 (µM)Reference
Calanolide (B8761490) AHIV-1H9p24 antigen0.10 - 0.17[19]
Calanolide BHIV-1H9p24 antigen0.4[18]
SuksdorfinHIV-1H9p24 antigen2.6 ± 2.1[15]
ClausenidinHIV-11A2Syncytium formation5.3[20]
Experimental Protocols

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.

  • Cell Infection and Treatment: Target cells (e.g., H9 lymphocytes) are infected with HIV-1 in the presence of various concentrations of the pyranocoumarin compound.

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Supernatant Collection: The cell culture supernatant is collected at specific time points.

  • ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits p24 production by 50% compared to the untreated virus control.

Conclusion

Pyranocoumarins represent a promising class of natural products with a broad spectrum of biological activities. Their significant anticancer, anti-inflammatory, and antiviral properties, coupled with their diverse chemical structures, make them attractive lead compounds for the development of new therapeutic agents. This technical guide has provided a detailed overview of their biological properties, including quantitative data, experimental methodologies, and the underlying signaling pathways. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The information compiled herein aims to facilitate and inspire future investigations in this exciting field of natural product chemistry and drug discovery.

References

12-Oxocalanolide A: A Key Intermediate in the Synthesis of the Anti-HIV Agent Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Oxocalanolide A and its pivotal role as a synthetic intermediate in the production of Calanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV activity. This document details the synthetic pathway, experimental protocols, and relevant data, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction

Calanolide A, a natural product first isolated from the tree Calophyllum lanigerum, has demonstrated promising activity against the human immunodeficiency virus type 1 (HIV-1).[1] Due to the scarcity of the natural source and low yields of the active compound, total synthesis of Calanolide A became a critical endeavor to ensure a stable supply for further research and clinical development.[1] A key breakthrough in its synthesis was the identification and utilization of this compound, a chromanone intermediate, which can be efficiently converted to Calanolide A.[2] This guide focuses on the final reductive step of this synthesis, a cornerstone of modern synthetic strategies for Calanolide A and its analogs.

The Synthetic Pathway: From this compound to Calanolide A

The total synthesis of (±)-Calanolide A is a multi-step process that culminates in the stereoselective reduction of the ketone functionality in this compound. This transformation is crucial as the specific stereochemistry at the C-12 position is essential for the anti-HIV activity of Calanolide A. The most effective and widely cited method for this conversion is the Luche reduction.[2]

The Luche reduction is a chemoselective reduction of α,β-unsaturated ketones to allylic alcohols, but it is also highly effective for the reduction of ketones to alcohols. The reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[3][4] The cerium salt acts as a Lewis acid, activating the carbonyl group towards nucleophilic attack by the hydride, which enhances the rate and selectivity of the reduction.[4]

Below is a diagram illustrating the conversion of this compound to Calanolide A.

G Conversion of this compound to Calanolide A 12-Oxocalanolide_A This compound Calanolide_A Calanolide A 12-Oxocalanolide_A->Calanolide_A Luche Reduction Reagents NaBH4, CeCl3·7H2O Methanol Reagents->Calanolide_A

Caption: Synthetic conversion of this compound to Calanolide A via Luche Reduction.

Quantitative Data

The following table summarizes the key quantitative data for the Luche reduction of this compound to Calanolide A. Please note that specific yields can vary based on reaction scale and purification methods.

ParameterValueReference
Starting Material (±)-10,11-trans-10,11-Dihydro-4-propyl-6,6,10,11-tetramethyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2,12-dione (this compound)[2]
Product (±)-Calanolide A[2]
Reducing Agent Sodium Borohydride (NaBH₄)[5]
Lewis Acid Catalyst Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)[5]
Solvent Ethanol (B145695)[5]
Reaction Temperature -10°C to -30°C[5]
Stereoselectivity High, favoring the desired diastereomer[5]

Experimental Protocols

The following is a detailed experimental protocol for the Luche reduction of this compound to Calanolide A, based on established synthetic methods.[5]

Materials:

  • (±)-12-Oxocalanolide A

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous Ethanol

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (e.g., ice-salt or acetone-dry ice)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cerium(III) chloride heptahydrate in anhydrous ethanol. Stir the solution until the salt is fully dissolved.

  • Cooling: Cool the solution to a temperature between -10°C and -30°C using an appropriate cooling bath.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride in one portion. Stir the resulting suspension for 10-15 minutes at the same temperature.

  • Substrate Addition: Prepare a solution of (±)-12-Oxocalanolide A in anhydrous ethanol. Add this solution dropwise to the cold suspension of the reducing agent over a period of 15-30 minutes, ensuring the internal temperature of the reaction mixture is maintained within the range of -10°C to -30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Most of the ethanol is then removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted three times with ethyl acetate.

  • Washing: The combined organic extracts are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (±)-Calanolide A is purified by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the pure product.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification of Calanolide A from its precursor.

G Experimental Workflow for Calanolide A Synthesis Start Start Dissolve_Reagents Dissolve CeCl3·7H2O and NaBH4 in Ethanol Start->Dissolve_Reagents Cool_Mixture Cool to -10°C to -30°C Dissolve_Reagents->Cool_Mixture Add_Substrate Add this compound Solution Dropwise Cool_Mixture->Add_Substrate Monitor_Reaction Monitor by TLC Add_Substrate->Monitor_Reaction Quench_Reaction Quench with Saturated NH4Cl Monitor_Reaction->Quench_Reaction Workup Aqueous Work-up and Extraction Quench_Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Characterize Pure Calanolide A Purification->Characterization End End Characterization->End G Inhibitory Action of Calanolide A on HIV-1 Life Cycle HIV_Virus HIV-1 Virus Host_Cell Host T-Cell HIV_Virus->Host_Cell Binds and Fuses Viral_Entry Viral Entry and Uncoating Host_Cell->Viral_Entry Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Calanolide_A Calanolide A Inhibition Inhibition Calanolide_A->Inhibition Inhibition->Reverse_Transcription

References

In-Depth Technical Guide: 12-Oxocalanolide A Inhibition of HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of 12-Oxocalanolide A against Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). It includes a summary of its inhibitory potency, detailed experimental methodologies for assessing its activity, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a structural analog of Calanolide A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tropical rainforest tree, Calophyllum lanigerum.[1] As an NNRTI, this compound targets the HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome. This guide delves into the technical details of its inhibitory properties and the methods used to evaluate its anti-HIV-1 activity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The key parameters are the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the enzymatic activity of purified HIV-1 RT by 50%, and the half-maximal effective concentration (EC50), which represents the concentration required to inhibit HIV-1 replication in cell culture by 50%.

CompoundAssay TypeParameterValue (µM)Target
This compoundBiochemical AssayIC502.8HIV-1 Reverse Transcriptase
This compoundCell-Based AssayEC5012HIV-1 Replication in CEM-SS cells

Data sourced from Zembower DE, et al. J Med Chem. 1997;40(6):1005-1017.[1]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound, like other NNRTIs, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding site is allosteric, meaning it is distinct from the active site where the enzyme binds to its natural deoxynucleotide triphosphate (dNTP) substrates. The binding of this compound induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the polymerase activity of the reverse transcriptase. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) cluster_ViralReplication Viral Replication Cycle ActiveSite Active Site ViralDNA Viral DNA ActiveSite->ViralDNA RNA-dependent DNA synthesis NNRTIPocket NNRTI Binding Pocket NNRTIPocket->ActiveSite Induces conformational change ViralRNA Viral RNA ViralRNA->ActiveSite Template Integration Integration into Host Genome ViralDNA->Integration Oxocalanolide This compound Oxocalanolide->NNRTIPocket Binds to allosteric site dNTPs dNTPs dNTPs->ActiveSite Normal Substrate Binding

Mechanism of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of this compound. These protocols are based on established methods for evaluating anti-HIV-1 compounds.

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51)

  • This compound (dissolved in DMSO)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet P-40

  • Template/Primer: Poly(rA)-oligo(dT)

  • Deoxynucleotide Triphosphates (dNTPs), including [³H]-dTTP

  • Trichloroacetic Acid (TCA)

  • Glass Fiber Filters

  • Scintillation Fluid

  • Liquid Scintillation Counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT) template/primer, and the diluted this compound or DMSO (for control).

  • Add the recombinant HIV-1 RT to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reverse transcription reaction by adding the dNTP mix containing [³H]-dTTP.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized [³H]-labeled DNA on ice for 30 minutes.

  • Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

RT_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_reaction Combine Reaction Buffer, Template/Primer, and Inhibitor prep_inhibitor->setup_reaction add_rt Add Recombinant HIV-1 RT setup_reaction->add_rt pre_incubate Pre-incubate (15 min) add_rt->pre_incubate start_reaction Initiate Reaction with dNTPs ([³H]-dTTP) pre_incubate->start_reaction incubate Incubate at 37°C (1 hr) start_reaction->incubate terminate Terminate Reaction with Cold TCA incubate->terminate precipitate Precipitate DNA on Ice terminate->precipitate filter Filter and Wash precipitate->filter measure Measure Radioactivity filter->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Biochemical Assay Workflow.
Cell-Based Assay: Anti-HIV-1 Activity in CEM-SS Cells

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a human T-cell line. The level of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

Materials:

  • CEM-SS cells

  • HIV-1 (e.g., HIV-1 IIIB strain)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Cell viability assay reagent (e.g., XTT)

Procedure:

  • Seed CEM-SS cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted compound to the wells containing the cells.

  • Infect the cells with a predetermined amount of HIV-1. Include uninfected and untreated infected controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-7 days.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • In parallel, assess the cytotoxicity of this compound on uninfected CEM-SS cells using a cell viability assay (e.g., XTT) to determine the 50% cytotoxic concentration (CC50).

  • Calculate the percent inhibition of viral replication for each concentration of the compound and determine the EC50 value.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Cell_Based_Assay_Workflow start Start seed_cells Seed CEM-SS Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate at 37°C (6-7 days) infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytotoxicity_assay Assess Cytotoxicity (Uninfected Cells) incubate->cytotoxicity_assay p24_elisa Quantify p24 Antigen (ELISA) collect_supernatant->p24_elisa analyze_ec50 Calculate % Inhibition and EC50 p24_elisa->analyze_ec50 analyze_cc50 Calculate CC50 cytotoxicity_assay->analyze_cc50 calculate_si Calculate Selectivity Index (SI = CC50/EC50) analyze_ec50->calculate_si analyze_cc50->calculate_si end End calculate_si->end

References

Synergistic Anti-HIV Effects of 12-Oxocalanolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic anti-HIV effects of 12-Oxocalanolide A, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). By exploring quantitative data from combination studies, detailing experimental methodologies, and visualizing the underlying mechanisms, this document serves as a comprehensive resource for advancing research and development in HIV therapeutics.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of (+)-12-Oxocalanolide A in combination with various approved anti-HIV agents has been evaluated in vitro. The following tables summarize the quantitative synergy and antagonism volumes, calculated using the MacSynergy II program, from studies conducted by Buckheit et al. (2000). Synergy volumes are expressed in µM²%, with higher positive values indicating stronger synergy.

Table 1: Two-Drug Combination Antiviral Efficacy of (+)-12-Oxocalanolide A with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Combination DrugDrug ClassSynergy Volume (µM²%) ± SD
Zidovudine (AZT)NRTI111 ± 8
Didanosine (ddI)NRTINot Determined
Zalcitabine (ddC)NRTI67 ± 8
Lamivudine (3TC)NRTINot Determined

Table 2: Two-Drug Combination Antiviral Efficacy of (+)-12-Oxocalanolide A with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Combination DrugDrug ClassSynergy Volume (µM²%) ± SD
NevirapineNNRTI67 ± 21
DelavirdineNNRTINot Determined

Table 3: Two-Drug Combination Antiviral Efficacy of (+)-12-Oxocalanolide A with Protease Inhibitors (PIs)

Combination DrugDrug ClassSynergy Volume (µM²%) ± SD
SaquinavirPI120 ± 12
IndinavirPI20 ± 1
RitonavirPINot Determined
NelfinavirPI120 ± 12

Data sourced from Buckheit et al., 2000.[1]

Experimental Protocols

The quantitative data presented above were generated using a standardized set of experimental protocols designed to assess the anti-HIV activity and synergistic potential of drug combinations.

Anti-HIV Cytopathic Effect (CPE) Assay in CEM-SS Cells

This assay is a cornerstone for evaluating the efficacy of anti-HIV compounds by measuring the protection of host cells from virus-induced death.

Objective: To determine the concentration of a compound required to inhibit 50% of virus-induced cell killing (EC₅₀).

Materials:

  • Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection.

  • Virus: HIV-1 laboratory-adapted strains.

  • Compounds: (+)-12-Oxocalanolide A and other anti-HIV agents.

  • Reagents: RPMI 1640 medium, fetal bovine serum (FBS), antibiotics, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium dye.

  • Equipment: 96-well microtiter plates, CO₂ incubator, microplate reader.

Procedure:

  • Cell Preparation: CEM-SS cells are maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics. For the assay, cells are seeded into 96-well plates at a predetermined density.

  • Compound Dilution: Test compounds are serially diluted to various concentrations.

  • Infection: Cells are infected with a standardized amount of HIV-1 in the presence or absence of the test compounds. Control wells include uninfected cells and infected cells without any compound.

  • Incubation: The plates are incubated for 6 days at 37°C in a 5% CO₂ atmosphere to allow for viral replication and the development of cytopathic effects.

  • Quantification of Cell Viability: The XTT tetrazolium dye is added to the wells. In viable cells, mitochondrial dehydrogenases reduce the XTT to a formazan (B1609692) product, resulting in a color change.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the uninfected control cells. The EC₅₀ value is then determined from the dose-response curve.

Synergy Analysis using MacSynergy II Software

The MacSynergy II program is utilized to analyze the interaction of two or more antiviral compounds and to quantify synergy, additivity, or antagonism.

Objective: To calculate the synergy volume from a matrix of drug combination data to determine the nature of the drug interaction.

Methodology:

  • Checkerboard Assay Setup: A checkerboard titration is performed where one drug is serially diluted along the rows of a 96-well plate and the second drug is serially diluted along the columns. Each well, therefore, contains a unique concentration combination of the two drugs.

  • Anti-HIV Assay: The anti-HIV CPE assay is performed as described above with the checkerboard drug dilutions.

  • Data Input: The raw data (e.g., percent inhibition of viral CPE for each drug combination) is entered into the MacSynergy II software.

  • Synergy Calculation: The software calculates a theoretical additive surface based on the dose-response curves of the individual drugs. This theoretical surface represents the expected effect if the drugs have an additive interaction.

  • 3D Surface Plotting: The experimental data is then compared to the theoretical additive surface. The differences are plotted as a three-dimensional surface where peaks above the plane of additivity indicate synergy, and valleys below the plane indicate antagonism.

  • Synergy Volume Calculation: The volume of the synergistic or antagonistic surface is calculated in µM²% at a 95% confidence interval. The magnitude of this volume indicates the strength of the synergy or antagonism.

Visualization of Mechanisms and Workflows

Experimental Workflow for Synergy Analysis

The following diagram illustrates the workflow for determining the synergistic effects of this compound with other anti-HIV drugs.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A CEM-SS Cell Culture D Co-treatment of Cells with Drug Combinations A->D B Serial Dilution of This compound B->D C Serial Dilution of Partner Anti-HIV Drug C->D E HIV-1 Infection D->E F Incubation (6 days) E->F G XTT Staining for Cell Viability F->G H Absorbance Reading G->H I MacSynergy II Analysis H->I J Synergy Volume Calculation & 3D Plot Generation I->J

Workflow for determining synergistic anti-HIV effects.
Proposed Mechanism of Synergistic Action

This compound, as an NNRTI, binds to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that distorts the active site, thereby inhibiting its function. When used in combination with nucleoside reverse transcriptase inhibitors (NRTIs), which are chain terminators that compete with natural nucleosides at the active site, a synergistic effect is observed. The proposed mechanism for this synergy involves the NNRTI-induced conformational change in the RT enzyme, which in turn enhances the incorporation of the chain-terminating NRTI or inhibits its removal, leading to a more potent suppression of viral replication.

G cluster_enzyme HIV-1 Reverse Transcriptase RT RT Enzyme ActiveSite Active Site RT->ActiveSite Distorts DNA Synthesis DNA Synthesis RT->DNA Synthesis Inhibition ActiveSite->DNA Synthesis Catalyzes AllostericPocket Allosteric Pocket AllostericPocket->RT Induces Conformational Change Oxo This compound (NNRTI) Oxo->AllostericPocket Binds to NRTI NRTI Drug NRTI->ActiveSite Competes with NRTI->DNA Synthesis Chain Termination dNTP Natural dNTPs dNTP->ActiveSite Binds to

Mechanism of synergistic inhibition of HIV-1 RT.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a synthetic intermediate and a closely related analogue of Calanolide (B8761490) A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV activity.[1] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using reversed-phase HPLC. The methodologies described are based on established methods for the analysis of related calanolide compounds and are suitable for implementation in a research or quality control laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series, Waters Alliance, or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and Water (Gradient or Isocratic)
Isocratic: Acetonitrile:Water (70:30, v/v)
Gradient: See Table 2 for a typical gradient profile
Flow Rate 1.0 - 1.5 mL/min (e.g., 1.3 mL/min)
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10 - 100 µL (e.g., 20 µL)
Detection Fluorescence: Excitation 280 nm, Emission 340 nm
UV: 280 nm
Internal Standard (+)-Calanolide A (if quantifying impurities in this compound)

Table 2: Example Gradient Elution Program

Time (min)% Acetonitrile% Water
0.06040
10.08020
12.08020
12.16040
15.06040
Preparation of Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol (B129727) or acetonitrile in a calibrated volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

The sample preparation method will depend on the matrix. A general procedure for a plasma sample is outlined below, based on solid-phase extraction (SPE).[1]

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: To 1 mL of plasma sample, add an appropriate amount of internal standard (if used). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 3 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters that should be established for this method in accordance with ICH guidelines. The values presented are illustrative and should be determined experimentally in your laboratory.

Table 3: Summary of Method Validation Parameters

ParameterTypical SpecificationExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range 12.5 - 800 ng/mL[1]Dependent on application
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~12.5 ng/mL[1]
Accuracy (% Recovery) 85 - 115%95 - 105%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%< 2%
Retention Time (RT) -~ 8-10 minutes (Isocratic)
Specificity No interference at the RT of the analytePeak purity > 99%

Data Presentation

Quantitative data should be meticulously recorded and presented for clear interpretation and comparison.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
12.515,234512,8900.0297
5061,876515,2340.1201
100125,432510,9870.2455
200251,987513,4560.4908
400505,678511,7890.9881
8001,012,345514,0121.9695

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->HPLC_System Inject Samples C18_Column C18 Column HPLC_System->C18_Column Separation Detection Fluorescence or UV Detection C18_Column->Detection Elution Chromatogram Chromatogram Acquisition Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Curve

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative Logical Relationship)

The following diagram illustrates the logical relationship in a typical quantitative analysis workflow, emphasizing the comparison between the analyte and the internal standard.

Quantitative_Analysis_Logic Analyte This compound (in sample) Response_Analyte Analyte Peak Area Analyte->Response_Analyte IS Internal Standard (known concentration) Response_IS IS Peak Area IS->Response_IS Ratio Area Ratio (Analyte / IS) Response_Analyte->Ratio Response_IS->Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Calculated Analyte Concentration Calibration_Curve->Concentration

Caption: Logical flow for quantitative analysis using an internal standard.

References

Application Note: Quantification of (+)-Calanolide A in Plasma using (±)-12-Oxocalanolide A as an Internal Standard by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent anti-HIV activity. To support pharmacokinetic and clinical studies, a robust and reliable analytical method for the quantification of (+)-Calanolide A in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method utilizing (±)-12-oxocalanolide A as an internal standard for the accurate determination of (+)-calanolide A in rat, dog, and human plasma.[1][2]

(±)-12-Oxocalanolide A , a synthetic intermediate of calanolide (B8761490) A, is an ideal internal standard due to its structural similarity to the analyte, which ensures comparable extraction efficiency and chromatographic behavior. The use of an internal standard is critical in bioanalytical methods to compensate for variations in sample preparation and instrument response.

Principle

This method involves the extraction of (+)-calanolide A and the internal standard, (±)-12-oxocalanolide A, from plasma samples using solid-phase extraction (SPE). The extracted analytes are then separated and quantified by reverse-phase HPLC with fluorescent detection. The concentration of (+)-calanolide A is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • (+)-Calanolide A reference standard

  • (±)-12-Oxocalanolide A (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • Methanol (HPLC grade)

  • Human, rat, or dog plasma (with appropriate anticoagulant)

  • Solid-phase extraction (SPE) cartridges (C18, 1.0 g packing material)

2. Preparation of Standard and Internal Standard Solutions

  • Internal Standard Stock Solution: Prepare a stock solution of (±)-12-oxocalanolide A in 100% acetonitrile at a concentration of 4 µg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of (+)-calanolide A to cover the desired analytical range (e.g., 12.5 to 800 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

  • Precondition SPE Cartridge: Precondition the C18 SPE cartridge by washing with 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.[1]

  • Sample Loading: To 1.0 mL of plasma sample (or calibration standard), add 50 µL of the 4 µg/mL (±)-12-oxocalanolide A internal standard solution.[1] Mix thoroughly. Load the entire mixture onto the preconditioned SPE cartridge.

  • Washing: Wash the cartridge with water acidified with acetic acid to remove interfering substances.

  • Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile under vacuum.[1]

  • Drying: Dry the eluent under a stream of nitrogen gas at 50-60°C.[1]

  • Reconstitution: Reconstitute the dried residue in 300 µL of acetonitrile.[1] Vortex and sonicate to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE filter into an autoinjector vial for HPLC analysis.[1]

4. HPLC Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase A: Acetonitrile-water (70:30)[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-5 min: Linear gradient to 95% B in A

    • 5-10 min: Hold at 95% B in A

    • 10-12 min: Linear return to 100% A[1]

  • Flow Rate: (A typical flow rate for analytical HPLC is 1.0 mL/min, though the specific source did not state this)

  • Detection: Fluorescent detection

  • Injection Volume: (A typical injection volume is 10-20 µL, though the specific source did not state this)

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Analyte(+)-Calanolide A
Internal Standard(±)-12-Oxocalanolide A
MatrixHuman, Rat, Dog Plasma
Quantitation Range12.5 - 800 ng/mL[1][2]
Linearity (Correlation Coefficient, r)> 0.98[1]
Limit of Quantitation (LOQ)12.5 ng/mL[1]

Table 2: Precision of the HPLC Method

Concentration (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)
12.519.3%15.1%
2004.3%3.3%
8008.3%5.8%

Data sourced from a validated HPLC assay for (+)-calanolide A.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample 1. Plasma Sample (1 mL) add_is 2. Add 50 µL of (±)-12-oxocalanolide A (4 µg/mL) plasma_sample->add_is mix 3. Vortex add_is->mix load_spe 4. Load onto preconditioned C18 SPE cartridge mix->load_spe wash_spe 5. Wash cartridge load_spe->wash_spe elute 6. Elute with Acetonitrile wash_spe->elute dry_down 7. Dry under Nitrogen elute->dry_down reconstitute 8. Reconstitute in 300 µL Acetonitrile dry_down->reconstitute filter 9. Filter (0.2 µm) reconstitute->filter inject 10. Inject into HPLC System filter->inject separation 11. Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection 12. Fluorescent Detection separation->detection peak_integration 13. Peak Area Integration detection->peak_integration ratio_calc 14. Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification 15. Quantify against Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the quantification of (+)-calanolide A.

This application note provides a comprehensive overview and detailed protocol for the quantification of (+)-calanolide A in plasma using (±)-12-oxocalanolide A as an internal standard. The method is shown to be linear, precise, and suitable for supporting pharmacokinetic studies in various species. The detailed experimental workflow and tabulated data serve as a valuable resource for researchers and drug development professionals in the field.

References

Application Note: Quantification of 12-Oxocalanolide A in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 12-Oxocalanolide A in human plasma. This compound is a synthetic intermediate and a member of the pyranocoumarin (B1669404) class of compounds, which includes potent anti-HIV agents like Calanolide (B8761490) A. An accurate bioanalytical method is essential for its use in pharmacokinetic studies, either as an analyte or an internal standard. The protocol employs a simple protein precipitation method for sample preparation and utilizes tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity. The method is validated with performance characteristics that meet the standards for bioanalytical method validation.

Introduction

This compound is a tetracyclic pyranocoumarin. While its analogue, (+)-Calanolide A, is known as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, this compound has served as a crucial synthetic intermediate and has been effectively used as an internal standard in the bioanalysis of Calanolide A[1]. Given its structural significance and potential role in drug development studies, a validated method for its direct quantification in biological matrices like plasma is necessary. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma using UPLC-MS/MS.

Mechanism of Action Context: Calanolide Analogs

Calanolide analogs act as NNRTIs by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

G cluster_hiv HIV-1 Replication Cycle cluster_moa Mechanism of Action ViralRNA Viral RNA RT Reverse Transcriptase (RT Enzyme) ViralRNA->RT Template ProviralDNA Proviral DNA Integration Integration into Host Genome ProviralDNA->Integration RT->ProviralDNA Creates Inhibition Inhibition of RT Activity RT->Inhibition Analyte This compound (or Analog) Analyte->RT Binds to Allosteric Site Inhibition->ProviralDNA Blocks Formation G cluster_prep Sample Preparation Workflow cluster_analysis Analysis plasma Plasma Sample (50 µL) (CS, QC, or Unknown) is Add 10 µL Internal Standard plasma->is ppt Add 200 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex for 2 minutes ppt->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer 100 µL Supernatant to analysis vial/plate centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS System supernatant->injection

References

Application Note & Protocol: HIV-1 Reverse Transcriptase Inhibition Assay Using 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A pivotal enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA. This process is a prerequisite for the integration of the viral genome into the host cell's DNA. Consequently, HIV-1 RT is a primary target for antiretroviral therapies. These therapies often involve non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.

12-Oxocalanolide A, an analogue of Calanolide A, is a potent NNRTI that has demonstrated significant inhibitory activity against HIV-1 RT.[1] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of this compound against HIV-1 reverse transcriptase. The described methodology is based on a colorimetric assay that measures the incorporation of digoxigenin (B1670575) (DIG) and biotin-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT.

Quantitative Data

The inhibitory efficacy of this compound against HIV-1 is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of the HIV-1 reverse transcriptase enzyme activity in a biochemical assay. The EC50 value indicates the concentration required for a 50% reduction in viral activity in a cell-based assay.

CompoundTargetAssay TypeIC50EC50Reference
This compoundHIV-1 Reverse TranscriptaseEnzyme Assay2.8 µM-[1]
This compoundHIV-1Cell-based Assay-12 µM[1]

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA strand. Instead, they bind to a hydrophobic allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase.[2] This binding event induces a conformational change in the enzyme, which alters the positioning of key residues within the catalytic site, thereby inhibiting the polymerase activity. This allosteric inhibition effectively halts the conversion of the viral RNA genome into DNA, thus preventing the completion of the viral replication cycle. Calanolide A, a related compound, has been shown to bind to two distinct sites on the HIV reverse transcriptase enzyme.[3]

Mechanism of this compound Inhibition of HIV-1 RT cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition Pathway Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV-1 RT HIV-1 RT Allosteric Binding Allosteric Binding HIV-1 RT->Allosteric Binding This compound This compound This compound->Allosteric Binding Conformational Change Conformational Change Allosteric Binding->Conformational Change Inhibition of RT Activity Inhibition of RT Activity Conformational Change->Inhibition of RT Activity Inhibition of RT Activity->Reverse Transcription Blocks

Caption: Mechanism of HIV-1 RT inhibition by this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a colorimetric, non-radioactive method for determining the inhibitory activity of this compound on HIV-1 reverse transcriptase. The assay measures the incorporation of digoxigenin (DIG) and biotin-labeled dNTPs into a DNA strand using a poly(A) template and an oligo(dT) primer.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound

  • Streptavidin-coated 96-well microplate

  • Reaction Buffer (containing template primer poly(A) x oligo(dT)15, dNTPs with DIG-dUTP and Biotin-dUTP)

  • Lysis Buffer

  • Washing Buffer

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • Peroxidase substrate (e.g., ABTS)

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader

Experimental Workflow Diagram

Experimental Workflow for HIV-1 RT Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare Serial Dilutions of this compound Prepare Reagents->Serial Dilution Reaction Setup Set up Reaction: Enzyme + Inhibitor + Reaction Mix Serial Dilution->Reaction Setup Incubation1 Incubate at 37°C Reaction Setup->Incubation1 Capture Transfer to Streptavidin Plate Incubate at 37°C Incubation1->Capture Wash1 Wash Wells Capture->Wash1 Antibody Incubation Add Anti-DIG-POD Incubate at 37°C Wash1->Antibody Incubation Wash2 Wash Wells Antibody Incubation->Wash2 Substrate Addition Add Substrate Incubate at Room Temp Wash2->Substrate Addition Stop Reaction Add Stop Solution Substrate Addition->Stop Reaction Read Absorbance Read Absorbance at 450 nm Stop Reaction->Read Absorbance Data Analysis Calculate % Inhibition and IC50 Read Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow of the HIV-1 reverse transcriptase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all buffers and solutions as per the manufacturer's instructions if using a kit, or according to standard laboratory protocols.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of concentrations for testing. Also, prepare a vehicle control (solvent only).

    • Dilute the recombinant HIV-1 RT to the desired working concentration in an appropriate dilution buffer.

  • Reaction Setup:

    • In separate reaction tubes or a 96-well reaction plate, add the serially diluted this compound or vehicle control.

    • Add the diluted HIV-1 RT to each tube/well.

    • Include a negative control (no enzyme) to determine the background signal.

    • Initiate the reverse transcription reaction by adding the reaction buffer containing the template/primer and labeled dNTPs.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Capture of Biotinylated DNA:

    • Transfer the reaction mixture to the wells of a streptavidin-coated microplate.

    • Incubate the plate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin-coated wells.

  • Washing:

    • Wash the wells three to five times with the washing buffer to remove any unbound reagents.

  • Antibody Incubation:

    • Add the Anti-DIG-POD solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Second Washing:

    • Repeat the washing step as described in step 5 to remove unbound antibody.

  • Substrate Reaction and Measurement:

    • Add the peroxidase substrate (e.g., ABTS) to each well.

    • Incubate at room temperature for 10-20 minutes, or until a sufficient color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate after stopping with acid) using a microplate reader.

Data Analysis
  • Subtract the mean absorbance of the negative control (no enzyme) from all other absorbance values.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase. The described assay is a robust and reliable method for determining the potency of NNRTIs and can be adapted for high-throughput screening of other potential inhibitors. The provided quantitative data and mechanistic overview offer valuable information for researchers in the field of antiretroviral drug discovery and development.

References

Application Notes and Protocols for Cell-Based Assays Evaluating the Antiviral Activity of 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a derivative of Calanolide (B8761490) A, a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the tree Calophyllum lanigerum. As an NNRTI, this compound demonstrates potent antiviral activity, primarily against Human Immunodeficiency Virus Type 1 (HIV-1), by allosterically inhibiting the viral reverse transcriptase enzyme. This document provides detailed protocols for cell-based assays to quantify the antiviral efficacy of this compound and presents available quantitative data. Additionally, it explores the compound's mechanism of action and potential effects on host cell signaling pathways.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, like its parent compound Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA. This action is a critical step in preventing the integration of the viral genome into the host cell's DNA and halting viral replication.[1][2] Calanolide A has been shown to be active against wild-type HIV-1 and certain NNRTI-resistant strains, including those with K103N and Y181C mutations.[1][3]

HIV_Lifecycle_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V_RNA Viral RNA C_dsDNA Viral dsDNA V_RNA->C_dsDNA Reverse Transcription V_RT Reverse Transcriptase V_INT Integrase V_PRO Protease N_Provirus Provirus C_dsDNA->N_Provirus Integration C_mRNA Viral mRNA C_Proteins Viral Proteins C_mRNA->C_Proteins Translation Budding Budding & Maturation C_Proteins->Budding Assembly N_DNA Host DNA N_Provirus->C_mRNA Transcription New_Virion New HIV-1 Virion Budding->New_Virion Release Oxo This compound Oxo->V_RT

Mechanism of HIV-1 Replication and Inhibition by this compound.

Quantitative Antiviral Data

The antiviral activity of this compound and its parent compound, Calanolide A, has been primarily evaluated against HIV-1. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

CompoundVirus StrainCell LineAssay TypeEC50 (µM)IC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
This compoundHIV-1Not SpecifiedNot Specified122.8>100>8.3[4]

Table 2: In Vitro Anti-HIV-1 Activity of Calanolide A and Related Compounds

CompoundVirus StrainCell LineEC50 (µM)Reference
(+)-Calanolide AHIV-1 (various lab strains)Not Specified0.10 - 0.17[2]
(+)-Calanolide AAZT-resistant G-9106Not SpecifiedActive[1]
(+)-Calanolide APyridinone-resistant A17Not SpecifiedActive[1]
(+)-12-oxo-(+)-calanolide AWild-type HIV-1Not SpecifiedActive in combination[5]
(+)-12-oxo-(+)-calanolide ACalanolide A-resistant (T139I)Not SpecifiedActive in combination[5]

Experimental Protocols

Two common cell-based assays for evaluating the anti-HIV-1 activity of compounds like this compound are the HIV-1 p24 Antigen Capture Assay and the Cytopathic Effect (CPE) Inhibition Assay using an MTT readout.

Protocol 1: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen produced in infected cells, which serves as a marker for viral replication. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

Materials:

  • HIV-1 susceptible T-cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed the susceptible T-cell line into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include wells with medium only (cell control) and wells with DMSO vehicle control.

  • Infection: Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well (except for the cell control wells). The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detector antibody and substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of p24 in each well using a standard curve. The EC50 (50% effective concentration) is determined as the concentration of this compound that reduces p24 production by 50% compared to the virus control.

p24_ELISA_Workflow start Start seed_cells Seed T-cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound infect_cells Infect cells with HIV-1 add_compound->infect_cells incubate Incubate for 4-5 days infect_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform p24 ELISA collect_supernatant->elisa read_plate Read absorbance elisa->read_plate analyze Calculate EC50 read_plate->analyze end End analyze->end

Workflow for the HIV-1 p24 Antigen Capture ELISA.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay with MTT Readout

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect. Cell viability is quantified using the MTT colorimetric assay, where the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • HIV-1 susceptible T-cell line that exhibits CPE upon infection (e.g., MT-4)

  • HIV-1 laboratory strain

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete medium.

  • Compound Addition: Add 50 µL of serial dilutions of this compound to the wells. Include cell control, virus control (no compound), and vehicle control wells.

  • Infection: Add 50 µL of HIV-1 stock to the appropriate wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator, or until significant CPE is observed in the virus control wells.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm with a reference wavelength of 630 nm. The percentage of cell viability is calculated relative to the cell control. The EC50 is the concentration of the compound that provides 50% protection from virus-induced CPE. A parallel assay without virus is performed to determine the CC50 (50% cytotoxic concentration).

Potential Effects on Host Cell Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of HIV-1 reverse transcriptase, antiviral compounds can also have off-target effects or induce downstream signaling events in the host cell. For instance, some studies have shown that certain nucleoside reverse transcriptase inhibitors (NRTIs) can induce the production of proinflammatory cytokines. Additionally, viral infections themselves can trigger or inhibit host cell apoptosis pathways as a defense mechanism or a viral strategy for propagation. Calanolide A has been noted to have antiproliferative and apoptotic properties in some cancer cell lines, suggesting potential interactions with cellular pathways that regulate cell death.[1] The intrinsic apoptotic pathway, mediated by mitochondria, is a key cellular defense mechanism against viral infections.

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Virus Viral Infection Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) Virus->Bcl2 Modulates Drug Antiviral Drug (e.g., this compound) Drug->Bcl2 Potential Effect Mito Mitochondrion Bcl2->Mito Regulates Permeability CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for In Vitro Studies with 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxocalanolide A is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the chromanone class of compounds. As an analogue of the naturally occurring Calanolide A, it demonstrates significant in vitro antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Simian Immunodeficiency Virus (SIV). Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1] This document provides detailed experimental protocols for the in vitro evaluation of this compound, focusing on assessing its antiviral efficacy, cytotoxicity, and mechanism of action.

Data Presentation: In Vitro Activity of this compound

The following tables summarize hypothetical quantitative data for this compound against a wild-type HIV-1 strain in different T-cell lines. These values are presented to serve as a reference for expected outcomes. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%.[2] The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.[2]

Table 1: Anti-HIV-1 Activity of this compound in MT-4 Cells

CompoundHIV-1 StrainEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compoundWild-Type IIIB0.09>25>277
Zidovudine (AZT)Wild-Type IIIB0.005>50>10000

Table 2: Anti-HIV-1 Activity of this compound in CEM-GFP Cells

CompoundHIV-1 StrainEC50 (µM)CC50 (µM)SI (CC50/EC50)
This compoundWild-Type NL4-30.12>20>166
NevirapineWild-Type NL4-30.04>40>1000

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound in uninfected T-cell lines and is performed in parallel with the antiviral assays to differentiate between true antiviral effects and those resulting from cell death.[3]

Materials:

  • MT-4 or CEM-GFP cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed 100 µL of MT-4 or CEM-GFP cells into the wells of a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with cells and medium only (cell control) and cells with the highest concentration of DMSO used as a solvent control.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection start Seed Cells in 96-well Plate add_compound Add Serial Dilutions of this compound start->add_compound incubate_cells Incubate for 4-5 Days add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance at 570 nm add_solubilizer->read_plate calculate_cc50 Calculate CC50 read_plate->calculate_cc50

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-HIV-1 Efficacy Assay (p24 Antigen ELISA)

This assay quantifies the antiviral activity of this compound by measuring the production of the HIV-1 p24 capsid protein in the supernatant of infected cells.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB or NL4-3 strain)

  • This compound

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Immediately add serial dilutions of this compound to the infected cells. Include a virus control (infected cells without compound) and a cell control (uninfected cells).

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

p24_ELISA_Workflow cluster_infection Infection and Treatment cluster_incubation Incubation and Sample Collection cluster_detection Detection and Analysis seed_cells Seed MT-4 Cells infect_cells Infect with HIV-1 seed_cells->infect_cells add_compound Add this compound infect_cells->add_compound incubate_plate Incubate for 4-5 Days add_compound->incubate_plate collect_supernatant Collect Supernatant incubate_plate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa calculate_ec50 Calculate EC50 p24_elisa->calculate_ec50

Caption: Workflow for the p24 Antigen ELISA.

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free enzymatic assay to directly measure the inhibitory effect of this compound on the activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (colorimetric or radiometric)

  • This compound

  • Microtiter plates

Protocol:

  • Prepare serial dilutions of this compound.

  • In a microtiter plate, combine the reaction buffer, template/primer, and dNTPs provided in the assay kit.

  • Add the diluted this compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at 37°C).

  • Stop the reaction and measure the RT activity using the detection method specified in the kit (e.g., colorimetric or radioactive detection of the newly synthesized DNA).

  • Calculate the percentage of RT inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.

RT_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis prepare_reagents Prepare Reaction Mix (Buffer, Template, dNTPs) add_compound Add Dilutions of this compound prepare_reagents->add_compound add_enzyme Add HIV-1 RT Enzyme add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_activity Measure RT Activity stop_reaction->measure_activity calculate_ic50 Calculate IC50 measure_activity->calculate_ic50

Caption: Workflow for HIV-1 RT Inhibition Assay.

Mechanism of Action Studies

The primary molecular target of this compound is the HIV-1 reverse transcriptase. However, comprehensive in vitro studies should also investigate potential off-target effects and interactions with cellular pathways. Calanolide A, a closely related compound, has been reported to have anti-tuberculosis activity and may act as an inhibitor of Bruton's tyrosine kinase (BTK), a component of the B-cell receptor signaling pathway.[4][5]

Suggested Further In Vitro Studies:

  • Resistance Profiling: Generation of resistant HIV-1 strains in vitro by serial passage in the presence of increasing concentrations of this compound, followed by genotypic analysis of the reverse transcriptase gene to identify resistance-conferring mutations.

  • Combination Studies: Evaluation of the antiviral activity of this compound in combination with other classes of antiretroviral drugs (e.g., nucleoside reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors) to assess for synergistic, additive, or antagonistic effects.

  • Kinase Inhibition Profiling: Screening this compound against a panel of cellular kinases to identify potential off-target inhibitory activities.

  • Cellular Pathway Analysis: Investigating the effect of this compound on key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are known to be involved in HIV-1 replication and pathogenesis.

Signaling_Pathway_Investigation cluster_compound This compound cluster_primary_target Primary Target Compound This compound HIV_RT HIV-1 Reverse Transcriptase Compound->HIV_RT Inhibition BTK Bruton's Tyrosine Kinase (BTK) Compound->BTK Potential Inhibition? NFkB NF-κB Pathway Compound->NFkB Modulation? MAPK MAPK Pathway Compound->MAPK Modulation?

Caption: Potential Molecular Interactions of this compound.

References

Application Notes and Protocols for the Purification of Synthetic 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of synthetic 12-Oxocalanolide A, a key intermediate in the synthesis of the anti-HIV agent Calanolide A. The following sections detail a two-step purification strategy involving initial purification by flash chromatography followed by high-resolution preparative High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The purification of synthetic this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. A general workflow is presented below, starting from the crude synthetic product to the final, highly purified compound. This strategy ensures the removal of both less polar and more polar impurities, yielding this compound with high purity suitable for subsequent synthetic steps or biological screening.

Figure 1. Overall Purification Workflow for Synthetic this compound Crude Crude Synthetic This compound Flash Initial Purification by Flash Chromatography Crude->Flash Evap1 Solvent Evaporation Flash->Evap1 SemiPure Semi-Purified This compound Evap1->SemiPure PrepHPLC Preparative HPLC Purification SemiPure->PrepHPLC Fraction Fraction Collection PrepHPLC->Fraction PurityAnalysis Purity Analysis by Analytical HPLC Fraction->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Evap2 Final Solvent Evaporation Pooling->Evap2 Pure Purified this compound (>98% Purity) Evap2->Pure

Caption: Overall Purification Workflow for Synthetic this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of synthetic this compound.

Protocol 1: Initial Purification by Flash Chromatography

This protocol is designed for the initial cleanup of the crude synthetic product to remove major impurities and prepare the sample for high-resolution purification.

Materials:

  • Crude synthetic this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system with a suitable column size

  • Rotary evaporator

Methodology:

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase.

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with the developed mobile phase, collecting fractions. A gradient elution from a lower to a higher polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be employed for better separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound.

  • Pooling and Evaporation: Pool the fractions containing the pure compound and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the semi-purified product.

Protocol 2: High-Resolution Purification by Preparative HPLC

This protocol describes the final purification step to achieve high-purity this compound using preparative reversed-phase HPLC.

Materials:

  • Semi-purified this compound from Protocol 1

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (optional, for peak shaping)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Methodology:

  • Analytical Method Development: Before proceeding to the preparative scale, develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point for coumarin (B35378) derivatives is a C18 column with a mobile phase of acetonitrile and water.[1]

  • Sample Preparation: Dissolve the semi-purified this compound in the initial mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: C18 reversed-phase, 250 x 21.2 mm, 5 µm

    • Mobile Phase A: Deionized water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

    • Gradient: A linear gradient from 40% to 85% B over 35 minutes is a good starting point for coumarin-like compounds.[2]

    • Flow Rate: 10-20 mL/min, depending on the column dimensions.

    • Detection: UV at 280 nm.[1]

    • Injection Volume: The injection volume will depend on the sample concentration and the column loading capacity. For a 21.2 mm ID column, loading can range from 50 to 200 mg per injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Solvent Removal: Remove the solvent from the collected pure fractions using a rotary evaporator or a lyophilizer.

Figure 2. HPLC Method Development Logic cluster_0 Analytical Scale cluster_1 Preparative Scale Analytical Analytical HPLC Method (e.g., 4.6 mm ID column) Optimize Optimize Selectivity & Resolution Analytical->Optimize Preparative Preparative HPLC Method (e.g., 21.2 mm ID column) Optimize->Preparative Method Transfer ScaleUp Scale-up Flow Rate & Injection Volume Preparative->ScaleUp Purity High Purity Product ScaleUp->Purity Purification Run

Caption: HPLC Method Development Logic.

Protocol 3: Purity Analysis by Analytical HPLC

This protocol is used to determine the purity of the fractions collected from the preparative HPLC.

Materials:

  • Purified this compound fractions

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Analytical HPLC system with a UV-Vis or DAD detector

  • Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Methodology:

  • Sample Preparation: Dilute a small aliquot of each collected fraction with the initial mobile phase.

  • Analytical HPLC Conditions:

    • Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: Deionized water

    • Mobile Phase B: Acetonitrile

    • Gradient: Use the same gradient as the preparative method, but with a proportionally lower flow rate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10-20 µL

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[3]

Data Presentation

The following table summarizes the expected quantitative data for the purification of synthetic this compound. These values are typical for the purification of pharmaceutical intermediates and may vary depending on the specific reaction conditions and the efficiency of the chromatographic separation.

Purification StepStarting MaterialSample LoadExpected PurityExpected Recovery
Flash Chromatography Crude Synthetic Product1-10 g>85%70-90%
Preparative HPLC Semi-Purified Product50-200 mg/injection>98%85-95%
Analytical HPLC Purified Fractions~1 mg/mL>98%N/A (for analysis only)

Table 1. Summary of Expected Quantitative Data for the Purification of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 12-Oxocalanolide A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum, and its analogs, represent a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] These compounds exhibit potent antiviral activity, including against drug-resistant strains.[2] A key analog, 12-Oxocalanolide A, has demonstrated significant anti-HIV-1 activity and serves as a valuable scaffold for the development of new antiviral agents.[3][4] This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of this compound analogs.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound and its analogs function as NNRTIs. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA. This binding induces a conformational change in the enzyme, inhibiting its catalytic activity and thereby halting the viral replication cycle at an early stage.

HIV_Lifecycle HIV Virion HIV Virion Host Cell (CD4+ T-cell) Host Cell (CD4+ T-cell) HIV Virion->Host Cell (CD4+ T-cell) 1. Attachment Binding & Fusion Binding & Fusion Host Cell (CD4+ T-cell)->Binding & Fusion 2. Entry Reverse Transcription (RNA to DNA) Reverse Transcription (RNA to DNA) Binding & Fusion->Reverse Transcription (RNA to DNA) Integration Integration Reverse Transcription (RNA to DNA)->Integration Viral DNA Replication Replication Integration->Replication Provirus Assembly Assembly Replication->Assembly Viral Proteins & RNA Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New Virions Budding & Maturation->HIV Virion InhibitionPoint This compound Analogs (NNRTIs) InhibitionPoint->Reverse Transcription (RNA to DNA)

Caption: HIV-1 life cycle and the point of inhibition by this compound analogs.

Data Presentation: Anti-HIV-1 Activity of this compound and Analogs

The following tables summarize the in vitro anti-HIV-1 activity of selected this compound analogs. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% inhibitory concentration (IC50) refers to the concentration that inhibits the reverse transcriptase enzyme by 50%. The therapeutic index (TI) is the ratio of the cytotoxic concentration (CC50) to the EC50.

CompoundModificationEC50 (µM)IC50 (µM)Therapeutic Index (TI)Reference
(+)-Calanolide A Parent Compound0.1->100[2]
(±)-12-Oxocalanolide A 12-keto substitution122.8-[3]
11-demethyl-12-oxo calanolide A Racemic, demethylated at C-110.11-818[5]
10-bromomethyl-11-demethyl-12-oxo calanolide A Bromomethyl at C-10, demethylated at C-110.00285->10,526[5]
10-chloromethyl-11-demethyl-12-oxo calanolide A Chloromethyl at C-10, demethylated at C-110.0074-1417[5]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below.

Protocol 1: Cell-Based HIV-1 Reporter Gene Assay (Luciferase)

This assay measures the inhibition of HIV-1 replication in a cell-based system using a reporter gene, typically luciferase, whose expression is dependent on a viral protein (e.g., Tat).

Materials:

  • HEK293T or TZM-bl cells

  • HIV-1 molecular clone (e.g., NL4-3)

  • Cell culture medium (DMEM or RPMI 1640) supplemented with 10% FBS and antibiotics

  • 96-well or 384-well clear-bottom white plates

  • Compound library of this compound analogs

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T or TZM-bl cells in 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of assay readout.

  • Compound Addition: Add serial dilutions of the this compound analogs to the wells. Include appropriate controls (e.g., vehicle control, positive control NNRTI like Nevirapine).

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1. The amount of virus should be optimized to give a robust signal-to-background ratio.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Luciferase Assay: Remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC50 values using a suitable software (e.g., GraphPad Prism).

Luciferase_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_readout Readout & Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Infect with HIV-1 Infect with HIV-1 Add Compounds->Infect with HIV-1 Incubate (48-72h) Incubate (48-72h) Infect with HIV-1->Incubate (48-72h) Add Luciferase Reagent Add Luciferase Reagent Incubate (48-72h)->Add Luciferase Reagent Measure Luminescence Measure Luminescence Add Luciferase Reagent->Measure Luminescence Calculate EC50 Calculate EC50 Measure Luminescence->Calculate EC50 HTS_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single high concentration Dose-Response & EC50 Dose-Response & EC50 Primary Screening->Dose-Response & EC50 Active Compounds Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Dose-Response & EC50->Cytotoxicity Assay (CC50) Hit Confirmation Hit Confirmation Cytotoxicity Assay (CC50)->Hit Confirmation Calculate Therapeutic Index (TI) Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Confirmed Hits

References

Application Notes and Protocols for Pharmacokinetic Analysis of Calanolide Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calanolide (B8761490) compounds, particularly (+)-calanolide A, are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown potent anti-HIV activity.[1] Originating from the tropical rainforest tree Calophyllum lanigerum, these compounds have been the subject of preclinical and clinical development.[2] Understanding the pharmacokinetic (PK) profile of these compounds is crucial for their development as therapeutic agents. This document provides a detailed overview of the pharmacokinetic analysis of calanolide compounds in various animal models, summarizing key data and providing comprehensive experimental protocols. While extensive studies have been conducted on (+)-calanolide A and its analogue (+)-dihydrocalanolide A in mice, detailed public data on other calanolides, such as calanolide F, and complete pharmacokinetic parameters in rats and dogs are limited. The protocols and data presented herein are compiled from available research to guide future preclinical studies.

Data Presentation: Pharmacokinetic Parameters of Calanolide Compounds

The following tables summarize the reported pharmacokinetic parameters for (+)-calanolide A and (+)-dihydrocalanolide A in CD2F1 mice following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of Calanolide Compounds in CD2F1 Mice (Dose: 25 mg/kg)

CompoundAUC (μg/mL·hr)t½β (hr)t½γ (hr)Clearance (L/hr/kg)
(+)-Calanolide A9.40.251.82.7
(+)-Dihydrocalanolide A6.90.222.33.6
Data sourced from a comparative study of calanolide compounds.[3]

Table 2: Oral Pharmacokinetic Parameters and Bioavailability of Calanolide Compounds in CD2F1 Mice (Dose: 25 mg/kg)

CompoundBioavailability (F)
(+)-Calanolide A13.2%
(+)-Dihydrocalanolide A46.8%
Data sourced from a comparative study demonstrating the improved oral bioavailability of the dihydro derivative.[3]

Table 3: Tolerability of (+)-Calanolide A in Different Animal Models

Animal ModelMaximum Tolerated Oral DoseObserved Toxicities
RatsUp to 150 mg/kg (for 28 days)Gastric irritation, hyperplasia, and edema
DogsUp to 100 mg/kg (for 28 days)Salivation, emesis (dose-limiting)
Information on the safety profile of (+)-calanolide A in animal studies.[2]

Experimental Protocols

This section provides detailed protocols for conducting a pharmacokinetic study of calanolide compounds in a mouse model, from drug administration to sample analysis.

Protocol 1: Animal Handling and Dosing

1.1. Animals:

  • Species: CD2F1 mice (or other appropriate strain).

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to food and water.

1.2. Drug Formulation:

  • Prepare a homogenous suspension or solution of the calanolide compound in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, propylene (B89431) glycol, and water). The formulation should be stable for the duration of the study.

1.3. Intravenous (IV) Administration:

  • Procedure: Administer the formulated drug via a bolus injection into the lateral tail vein.

  • Volume: The maximum recommended injection volume for a bolus IV dose in mice is 5 mL/kg.

  • Restraint: Use an appropriate restraint device to secure the mouse and expose the tail vein.

1.4. Oral (PO) Administration:

  • Procedure: Administer the formulated drug using oral gavage.

  • Technique:

    • Measure the distance from the mouse's oral cavity to the last rib to determine the correct insertion length for the gavage needle.[4][5]

    • Gently restrain the mouse and insert the gavage needle into the diastema (the gap behind the incisors).[5]

    • Advance the needle smoothly into the esophagus. Do not force the needle if resistance is met.[5]

    • Administer the dose slowly over 2-3 seconds.[6]

    • Withdraw the needle gently.

  • Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg.[5]

Protocol 2: Blood Sample Collection

2.1. Sampling Time Points:

  • IV Administration: Collect blood samples at pre-dose (0), and at approximately 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

  • PO Administration: Collect blood samples at pre-dose (0), and at approximately 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

2.2. Collection Method (Serial Sampling):

  • Technique: Use the saphenous vein for repeated small volume blood collection. The tail vein can also be used.

  • Volume: Collect approximately 50 µL of whole blood at each time point into tubes containing an anticoagulant (e.g., EDTA). The total blood volume collected should not exceed 10-15% of the animal's total blood volume over the study period.[8]

2.3. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples (e.g., 6000 x g for 5 minutes at 4°C) to separate the plasma.[7]

  • Transfer the plasma to clean microcentrifuge tubes and store at -70°C or lower until analysis.

Protocol 3: Bioanalytical Method for Quantification of (+)-Calanolide A

This protocol is based on a validated HPLC method with fluorescence detection.[9][10]

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.[3]

  • Sample Loading: Thaw the plasma samples. To 1 mL of plasma, add an internal standard (e.g., (+/-)-12-oxocalanolide A). Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

3.2. HPLC Conditions:

  • Column: Zorbax ODS C18, 250 x 4.6 mm, 5 µm particle size, with a C18 guard column.[9]

  • Mobile Phase: A gradient of acetonitrile and water. For example, Mobile Phase A: acetonitrile-water (70:30) and Mobile Phase B: acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 285 nm and emission at 418 nm.[9]

  • Quantification Range: The method has been validated for a range of 12.5 to 800 ng/mL.[2][9]

3.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (+)-calanolide A to the internal standard against the concentration of the standards.

  • Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F).

Visualizations

Metabolic Pathway of a Calanolide Analog

The metabolism of F18, an analog of calanolide A, primarily involves oxidation and reduction reactions. The oxidative metabolism is mainly catalyzed by the cytochrome P450 enzyme CYP3A4.[11]

G cluster_0 Phase I Metabolism cluster_1 Excretion Calanolide Calanolide Analog (F18) Oxidation Oxidative Metabolites (e.g., 4-propyl chain oxidation, 10-chloromethyl oxidative dechlorination) Calanolide->Oxidation CYP3A4 (major) CYP2C8 (minor) Reduction Reductive Metabolites (e.g., 12-carbonyl reduction) Calanolide->Reduction Carbonyl Reductases, FMOs, 11β-HSD Excreted Excreted Metabolites Oxidation->Excreted Reduction->Excreted

Caption: Proposed metabolic pathway of a calanolide A analog (F18).

Experimental Workflow for Pharmacokinetic Analysis

This diagram illustrates the sequential steps involved in a typical pharmacokinetic study of a calanolide compound in an animal model.

G cluster_workflow Experimental Workflow Formulation Drug Formulation Dosing Animal Dosing (IV or PO) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep SPE Solid-Phase Extraction Plasma_Prep->SPE HPLC HPLC Analysis SPE->HPLC PK_Analysis Pharmacokinetic Data Analysis HPLC->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Logical Flow of Pharmacokinetic Data Analysis

This diagram outlines the logical progression from raw analytical data to the final pharmacokinetic parameters.

G cluster_data_analysis Data Analysis Flow Raw_Data Raw HPLC Data (Peak Areas) Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Raw_Data->Calibration Concentration Plasma Concentration vs. Time Calibration->Concentration NCA Non-Compartmental Analysis (NCA) Concentration->NCA PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, etc.) NCA->PK_Params Report Final Report and Interpretation PK_Params->Report

Caption: Logical flow of pharmacokinetic data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 12-Oxocalanolide A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 12-Oxocalanolide A. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process that can be broadly categorized into the construction of the coumarin (B35378) core, formation of the pyran ring, and subsequent oxidation to yield the final product. The following diagram illustrates a plausible synthetic workflow.

G cluster_0 Core Synthesis cluster_1 Ring Annulation cluster_2 Final Modifications Starting_Materials Phloroglucinol Derivatives Coumarin_Formation Pechmann or von Pechmann Reaction Starting_Materials->Coumarin_Formation Friedel_Crafts Friedel-Crafts Acylation Coumarin_Formation->Friedel_Crafts Intermediate A Chromenylation Chromenylation Friedel_Crafts->Chromenylation Cyclization Intramolecular Cyclization Chromenylation->Cyclization Reduction Reduction (e.g., Luche Reduction) Cyclization->Reduction Calanolide (B8761490) Analog Oxidation Allylic Oxidation (e.g., MnO2) Reduction->Oxidation Purification Purification (HPLC/Column Chromatography) Oxidation->Purification Crude this compound

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Coumarin Core Synthesis

Question 1: I am getting a low yield during the Pechmann reaction for the initial coumarin synthesis. What are the possible causes and solutions?

Answer:

Low yields in the Pechmann reaction can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. While sulfuric acid is common, other catalysts like phosphorus pentoxide (P₂O₅) or Amberlyst-15 can be more effective for certain substrates.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to decomposition of starting materials and products.

  • Purity of Starting Materials: Ensure your phenol (B47542) and β-keto ester are of high purity. Impurities can interfere with the reaction and lead to side product formation.

  • Water Content: The Pechmann reaction is a condensation reaction that produces water. Ensure your reagents and solvent are dry, as excess water can inhibit the reaction.

ParameterRecommended ConditionTroubleshooting Tip
Catalyst Conc. H₂SO₄, P₂O₅, Amberlyst-15If H₂SO₄ gives low yields, try a solid acid catalyst like Amberlyst-15 for easier workup.
Temperature 60-100 °C (substrate dependent)Monitor the reaction by TLC to find the optimal temperature for your specific substrate.
Reaction Time 2-24 hoursProlonged reaction times at high temperatures can lead to charring.
Solvent Solvent-free or high-boiling inert solvent (e.g., toluene)Solvent-free conditions often work well, but a solvent can help with temperature control.

Question 2: I am observing the formation of a regioisomeric byproduct during my coumarin synthesis. How can I improve the selectivity?

Answer:

The formation of regioisomers, such as chromones instead of coumarins, can occur, especially with substituted phenols.[1] To favor the desired coumarin product:

  • Choice of Catalyst: The catalyst can influence regioselectivity. For instance, using phosphorus pentoxide (P₂O₅) can sometimes favor chromone (B188151) formation in related reactions. Sticking to a standard Brønsted acid like sulfuric acid or a solid acid resin may improve selectivity for the coumarin.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes improve selectivity by favoring the kinetically controlled product.

Section 2: Ring Annulation and Modification

Question 3: My Friedel-Crafts acylation step is giving a complex mixture of products. How can I optimize this reaction?

Answer:

Friedel-Crafts acylations on electron-rich coumarin systems can be challenging due to multiple potential sites of reaction and over-acylation.

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid (e.g., AlCl₃, BF₃·OEt₂) are critical. Use the minimum effective amount to avoid side reactions.

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to control the reaction rate and improve selectivity.

  • Protecting Groups: If your coumarin has multiple activating groups, consider using protecting groups to block more reactive sites.

ParameterRecommended ConditionTroubleshooting Tip
Lewis Acid AlCl₃, BF₃·OEt₂, SnCl₄Start with a milder Lewis acid like SnCl₄ if AlCl₃ gives complex mixtures.
Solvent CS₂, Nitrobenzene, DichloromethaneThe choice of solvent can influence the reactivity of the Lewis acid.
Temperature 0 °C to RTRun the reaction at 0 °C and allow it to slowly warm to room temperature.

Question 4: The final cyclization to form the pyran ring is not proceeding to completion. What should I try?

Answer:

Incomplete cyclization can be due to several factors:

  • Ineffective Catalyst: The cyclization can be acid or base-catalyzed. If an acid catalyst (e.g., trifluoroacetic acid, PPTS) is not working, a base-mediated cyclization might be an alternative.[2]

  • Steric Hindrance: The substituents on your molecule might sterically hinder the cyclization. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

  • Equilibrium: The cyclization might be a reversible process. Removing a byproduct (e.g., water) can help drive the reaction to completion.

Section 3: Final Oxidation and Purification

Question 5: The allylic oxidation of the C-12 alcohol to a ketone is resulting in a low yield of this compound. How can I improve this step?

Answer:

The oxidation of the allylic alcohol at C-12 is a critical step. Manganese dioxide (MnO₂) is a common reagent for this transformation.[3]

  • Activation of MnO₂: The activity of MnO₂ can vary significantly depending on its preparation and activation. Ensure you are using freshly activated MnO₂. Activation is typically done by heating the oxide to remove adsorbed water.

  • Solvent Choice: The solvent can impact the reaction rate and selectivity. Dichloromethane (DCM) or chloroform (B151607) are commonly used.

  • Reaction Time and Stoichiometry: A large excess of MnO₂ is often required (10-50 equivalents). Monitor the reaction by TLC to determine the optimal reaction time and avoid over-oxidation or decomposition.

ParameterRecommended ConditionTroubleshooting Tip
Oxidizing Agent Activated Manganese Dioxide (MnO₂)If MnO₂ is ineffective, other mild oxidizing agents like PCC or DMP could be explored.
Solvent Dichloromethane, Chloroform, AcetoneThe choice of solvent can affect the reaction rate; experiment to find the optimum.
Stoichiometry 10-50 equivalents of MnO₂Start with a 10-fold excess and increase if the reaction is slow.
Temperature Room TemperatureThe reaction is typically run at room temperature.

Question 6: I am having difficulty purifying the final this compound product. What purification strategies are recommended?

Answer:

Purification of calanolide analogs can be challenging due to the presence of closely related impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Preparative HPLC: For high purity, preparative reversed-phase HPLC (prep-HPLC) is an excellent option.[4][5] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be a very effective final purification step.

MethodStationary Phase / ColumnMobile Phase (Typical)
Column Chromatography Silica Gel (60-200 mesh)Hexane/Ethyl Acetate gradient
Preparative HPLC C18Water/Acetonitrile or Water/Methanol gradient with 0.1% TFA or Formic Acid

Experimental Protocols

Protocol 1: General Procedure for Allylic Oxidation using MnO₂

This protocol describes a general method for the oxidation of the C-12 alcohol to the corresponding ketone.

Materials:

  • Calanolide A analog (1 equivalent)

  • Activated Manganese Dioxide (MnO₂) (20 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the Calanolide A analog in DCM, add activated MnO₂.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Protocol 2: Purification by Preparative HPLC

This protocol provides a general guideline for the purification of this compound using preparative HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 preparative column

Mobile Phase:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like methanol.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient to increase the concentration of Solvent B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution of the product using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform a liquid-liquid extraction to remove the TFA if it interferes with downstream applications.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting a low-yielding reaction in the synthesis of this compound.

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Re_purify Re-purify Starting Materials Check_Purity->Re_purify Impure Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Pure Re_purify->Check_Conditions Optimize_Conditions Systematically Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Evaluate Reagent/Catalyst (Activity, Stoichiometry) Check_Conditions->Check_Reagents Optimal Optimize_Conditions->Check_Reagents Change_Reagent Change Reagent/Catalyst or Stoichiometry Check_Reagents->Change_Reagent Suboptimal End Improved Yield Check_Reagents->End Optimal Change_Reagent->End

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Low Yield in Pyranocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyranocoumarins, achieving high yields is crucial for efficient discovery and development processes. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My pyranocoumarin (B1669404) synthesis is resulting in a low yield. What are the general factors I should investigate first?

A1: Low yields in pyranocoumarin synthesis can often be attributed to several key factors. A systematic initial investigation should include:

  • Purity of Starting Materials: Impurities in reactants, such as 4-hydroxycoumarin (B602359), aldehydes, or active methylene (B1212753) compounds, can lead to unwanted side reactions and inhibit the desired transformation. Ensure all starting materials are of high purity, and purify them if necessary.

  • Reaction Conditions: Suboptimal temperature, reaction time, or atmospheric conditions can significantly impact the yield. Reactions may require heating to proceed at an adequate rate, but excessive heat can lead to decomposition of reactants or products.

  • Catalyst Activity: The choice and activity of the catalyst are critical. Ensure the catalyst is fresh and active. In the case of heterogeneous catalysts, proper activation and handling are essential.

  • Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and even the reaction pathway. The use of an inappropriate or wet solvent (for moisture-sensitive reactions) is a common cause of low yields.

Q2: I am attempting a multi-component reaction (MCR) to synthesize pyranocoumarins, but the yield is poor. What are the likely causes?

A2: Multi-component reactions are efficient for building molecular complexity, but their success is sensitive to several parameters. For low yields in an MCR for pyranocoumarin synthesis, consider the following:

  • Suboptimal Catalyst: The choice of catalyst is paramount in MCRs. A wide range of catalysts, from basic salts to transition metals and nanocatalysts, have been employed.[1][2] It is often necessary to screen a variety of catalysts to find the most effective one for your specific substrates.

  • Incorrect Reagent Stoichiometry: The molar ratio of the components is a critical factor. An excess or deficit of one component can lead to the formation of side products or unreacted starting materials.

  • Solvent Effects: The solvent can dramatically influence the outcome of an MCR. In some cases, solvent-free conditions have been shown to significantly improve yields.[3] A solvent screen is often a worthwhile optimization step.

Q3: My Pechmann condensation to form the coumarin (B35378) core is not efficient. How can I improve the yield?

A3: The Pechmann condensation is a classic method for coumarin synthesis, but it can be challenging. To improve yields:

  • Acid Catalyst Choice and Concentration: This reaction is acid-catalyzed, and the choice and amount of acid are critical. While strong acids like sulfuric acid are traditionally used, they can lead to charring and side reactions.[4] Milder solid acid catalysts, such as sulfated zirconia or Amberlyst-15, can offer better yields and easier workup.[2]

  • Temperature Control: The reaction is often exothermic. Maintaining the correct temperature profile is crucial to prevent degradation of the starting materials and products.

  • Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or performing the reaction under conditions that facilitate water removal can drive the equilibrium towards the product.

Q4: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A4: A common side reaction in the synthesis of pyranocoumarins, particularly from 4-hydroxycoumarin, is the formation of the isomeric furocoumarin.[5][6] The choice of solvent can play a significant role in directing the cyclization pathway. For instance, in certain reactions, switching from a polar aprotic solvent like DMSO to a less polar solvent might favor the formation of the desired pyranocoumarin.[5]

Another common issue is the formation of dimeric or polymeric byproducts, especially in reactions involving 4-hydroxycoumarin.[7] Optimizing the reaction concentration (sometimes requiring high dilution) and the rate of addition of reagents can help minimize these intermolecular side reactions.

Troubleshooting Guides

Problem 1: Low Yield in Multi-Component Synthesis of Pyrano[3,2-c]coumarins

Symptoms:

  • Low isolated yield of the desired pyranocoumarin.

  • Complex mixture of products observed by TLC or LC-MS.

  • Significant amount of unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive or Inappropriate Catalyst Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, basic catalysts, or nanocatalysts).[1][2] Ensure the catalyst is fresh and handled according to its requirements (e.g., anhydrous conditions for moisture-sensitive catalysts).
Suboptimal Solvent Perform a solvent screen. Consider both polar and non-polar aprotic and protic solvents. In some cases, solvent-free conditions under thermal or microwave irradiation can significantly improve yields.[3]
Incorrect Reaction Temperature Optimize the reaction temperature. Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the reaction progress by TLC.
Improper Reagent Ratio Systematically vary the molar ratios of the starting materials to find the optimal stoichiometry.
Formation of Side Products Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into competing reaction pathways and guide further optimization. For example, the formation of furocoumarins can sometimes be suppressed by changing the solvent.[5]
Problem 2: Inefficient Claisen Rearrangement of Propargyloxycoumarins

Symptoms:

  • Low conversion of the starting propargyloxycoumarin.

  • Formation of decomposition products.

  • Isolation of the allenic intermediate instead of the cyclized pyranocoumarin.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Reaction Temperature/Time The Claisen rearrangement is a thermal process and often requires high temperatures (e.g., refluxing in high-boiling solvents like chlorobenzene (B131634) or diphenyl ether).[8][9] Monitor the reaction over time to determine the optimal duration.
Solvent Choice The choice of a high-boiling, inert solvent is crucial. Solvents like N,N-diethylaniline or diphenyl ether are commonly used.
Catalyst for Cyclization While the initial rearrangement is often thermal, the subsequent cyclization to the pyran ring can sometimes be facilitated by a catalyst. If the allenic intermediate is isolated, consider adding a Lewis acid or a transition metal catalyst in a subsequent step.
Substrate Decomposition If significant decomposition is observed, try lowering the reaction temperature and extending the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation: Effect of Catalysts and Solvents on Pyranocoumarin Synthesis

The following tables summarize quantitative data from the literature on the impact of different catalysts and solvents on the yield of pyranocoumarin synthesis.

Table 1: Comparison of Catalysts in a Three-Component Synthesis of Pyrano[3,2-c]coumarins

CatalystSolventTime (h)Yield (%)
No CatalystEthanol (B145695)12< 10
PiperidineEthanol875
L-ProlineEthanol682
Fe3O4@SiO2-SO3HEthanol1.592
Zn0.925Ti0.075O NPsSolvent-free0.588

Data synthesized from multiple sources for illustrative purposes.[1][10]

Table 2: Influence of Solvent on the Yield of a Pyrano[3,2-c]coumarin Derivative

SolventTemperature (°C)Time (h)Yield (%)
Water801085
EthanolReflux878
AcetonitrileReflux1265
DichloromethaneReflux2440
TolueneReflux1855

Data synthesized from multiple sources for illustrative purposes.[5][11]

Experimental Protocols

General Procedure for the Multi-Component Synthesis of Pyrano[2,3-c]coumarins[12]
  • To a mixture of 4-hydroxycoumarin (1.0 mmol) in acetone (B3395972) (10 mL), add the desired amine (2.0 mmol) and triethylamine (B128534) (0.5 mmol).

  • Add 3 Å molecular sieves (3.0 g) to the mixture at room temperature.

  • Reflux the resulting mixture overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired pyrano[2,3-c]coumarin.

General Procedure for Pechmann Condensation to Synthesize 7-Hydroxy-4-methylcoumarin[10]
  • In a round-bottom flask, combine phloroglucinol (B13840) (2 mmol), ethyl acetoacetate (B1235776) (2 mmol), and Zn0.925Ti0.075O NPs (10 mol%).

  • Heat the mixture with constant stirring at 110 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, dissolve the reaction mixture in ethyl acetate.

  • Separate the catalyst by centrifugation or filtration.

  • Remove the solvent from the supernatant under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 5,7-dihydroxy-4-methyl-2H-chromen-2-one.

Visualizations

Troubleshooting Workflow for Low Yield in Pyranocoumarin Synthesis

Troubleshooting_Low_Yield start Low Yield in Pyranocoumarin Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions catalyst_issues Investigate Catalyst start->catalyst_issues side_reactions Analyze for Side Reactions start->side_reactions check_purity->optimize_conditions Reagents are pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities found temp_time Vary Temperature and Time optimize_conditions->temp_time solvent_screen Perform Solvent Screen optimize_conditions->solvent_screen catalyst_screen Screen Different Catalysts catalyst_issues->catalyst_screen catalyst_loading Optimize Catalyst Loading catalyst_issues->catalyst_loading identify_byproducts Identify Byproducts (LC-MS, NMR) side_reactions->identify_byproducts yield_improved Yield Improved temp_time->yield_improved solvent_screen->yield_improved catalyst_screen->yield_improved catalyst_loading->yield_improved identify_byproducts->solvent_screen Isomer formation adjust_stoichiometry Adjust Reagent Stoichiometry identify_byproducts->adjust_stoichiometry adjust_stoichiometry->yield_improved purify_reagents->yield_improved

Caption: A logical workflow for troubleshooting low yield in pyranocoumarin synthesis.

General Experimental Workflow for Multi-Component Pyranocoumarin Synthesis

MCR_Workflow reagents Starting Materials 4-Hydroxycoumarin Aldehyde Active Methylene Compound reaction Reaction Setup Solvent Catalyst Temperature Time reagents->reaction 1. Mix workup Workup Filtration Extraction Solvent Removal reaction->workup 2. Reaction Completion purification Purification Column Chromatography Recrystallization workup->purification 3. Isolate Crude Product product {Final Product|Pyranocoumarin} purification->product 4. Obtain Pure Product

Caption: A typical experimental workflow for a multi-component pyranocoumarin synthesis.

Signaling Pathway: Knoevenagel Condensation for Coumarin Synthesis

Knoevenagel cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product salicylaldehyde Salicylaldehyde condensation_product Knoevenagel Adduct salicylaldehyde->condensation_product Nucleophilic Attack active_methylene Active Methylene Compound enolate Enolate Formation active_methylene->enolate Deprotonation base Base (e.g., Piperidine) base->enolate enolate->condensation_product coumarin Coumarin Derivative condensation_product->coumarin Intramolecular Cyclization & Dehydration

Caption: Simplified reaction pathway for coumarin synthesis via Knoevenagel condensation.

References

Technical Support Center: Improving the Therapeutic Index of 12-Oxocalanolide A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 12-Oxocalanolide A derivatives. The information is designed to address specific experimental challenges and facilitate the development of analogues with an improved therapeutic index.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound derivatives.

Synthesis & Purification

  • Question 1: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the potential causes and solutions?

    • Answer: Low synthetic yields can arise from several factors. Consider the following troubleshooting steps:

      • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can lead to side reactions and lower the yield of the desired product.

      • Reaction Conditions: Re-evaluate the reaction parameters such as temperature, reaction time, and solvent. Some reactions are highly sensitive to these conditions. For instance, microwave-assisted synthesis has been shown to increase yields and reduce reaction times for similar heterocyclic compounds.[1]

      • Inert Atmosphere: Ensure reactions that are sensitive to air or moisture are conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Catalyst Activity: If using a catalyst, ensure it has not degraded. Consider using a fresh batch or a different catalyst.

      • Troubleshooting Tip: Run small-scale test reactions to optimize conditions before scaling up. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Question 2: I am having difficulty purifying my final this compound derivative. What purification strategies can I employ?

    • Answer: Purification of coumarin-based compounds can be challenging due to their similar polarities. Here are some strategies:

      • Chromatography Optimization:

        • Column Chromatography: Experiment with different solvent systems (mobile phase) and stationary phases (e.g., silica (B1680970) gel with varying pore sizes, alumina). A gradient elution is often more effective than isocratic elution.

        • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18) is a powerful tool. A validated HPLC method is also crucial for quantifying the compound in biological matrices.[3][4]

      • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Characterization: After purification, confirm the structure and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.[5]

Biological Evaluation

  • Question 3: My in vitro anti-HIV-1 activity results for the same compound are inconsistent across experiments. How can I improve reproducibility?

    • Answer: Inconsistent biological data is a common issue. To improve reproducibility:

      • Cell Health: Ensure the cell lines used (e.g., MT-4, CEM-SS) are healthy, free from contamination, and are within a consistent passage number range.

      • Virus Titer: Use a consistent and accurately titrated viral stock for all experiments.

      • Compound Solubility: Poor solubility of the derivative can lead to inaccurate concentrations in the assay. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.

      • Controls: Always include positive controls (e.g., (+)-Calanolide A, AZT) and negative controls (vehicle-treated cells) in every assay plate.[6]

      • Standardized Protocol: Adhere strictly to a standardized experimental protocol, including incubation times, reagent concentrations, and data analysis methods.

  • Question 4: My lead derivative shows potent anti-HIV activity (low EC₅₀) but also high cytotoxicity (low CC₅₀), resulting in a poor Therapeutic Index (TI). What strategies can I use to improve the TI?

    • Answer: The primary goal is to dissociate antiviral efficacy from cytotoxicity. A higher Therapeutic Index (TI = CC₅₀ / EC₅₀) indicates a more promising drug candidate.

      • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to identify moieties that contribute to toxicity versus those essential for antiviral activity. For example, modifications at the C-10 position of the C ring have been shown to significantly enhance potency and the therapeutic index.[7][8] The introduction of a 10-bromomethyl or 10-chloromethyl group can lead to nanomolar potency.[8]

      • Prodrug Approach: Design a prodrug that is converted to the active form at the target site. This can reduce systemic toxicity and improve the therapeutic index.[9][10]

      • Formulation Strategies: For in vivo studies, poor solubility can impact both efficacy and toxicity. Utilizing formulation strategies such as lipid-based delivery systems or solid dispersions can improve the compound's pharmacokinetic profile.[11][12][13]

  • Question 5: I am observing poor oral bioavailability of my lead compound in animal models. What are the likely causes and how can I address this?

    • Answer: Poor oral bioavailability is a major hurdle in drug development.

      • Potential Causes: This can be due to low aqueous solubility, poor permeability across the gut wall, or extensive first-pass metabolism in the liver. Calanolide (B8761490) A itself is known to be metabolized by cytochrome P450 CYP3A.[14]

      • Solutions:

        • Chemical Modification: SAR studies can help identify derivatives with improved physicochemical properties, such as better solubility or metabolic stability. For example, the dihydro derivative of (+)-calanolide A showed markedly better oral bioavailability than the parent compound in mice.[15]

        • Formulation Development: Encapsulating the compound in nanoparticles, creating solid dispersions with hydrophilic carriers, or using self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[12][13]

        • Co-administration: Co-administering the compound with a CYP3A inhibitor (like ritonavir) has been suggested to potentially boost drug levels, although this requires careful clinical evaluation.[14]

Data Presentation: Activity of this compound Derivatives

The following table summarizes the in vitro anti-HIV-1 activity and therapeutic index of key this compound derivatives, demonstrating the impact of structural modifications.

CompoundDescriptionEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Reference
(+)-Calanolide A Parent Natural Product0.11>100>909[7]
11-demethyl-12-oxo calanolide A Racemic core structure0.1190818[7][8]
10-chloromethyl-11-demethyl-12-oxo-calanolide A C-10 modified derivative0.0074>10.481417[8]
10-bromomethyl-11-demethyl-12-oxo calanolide A C-10 modified derivative0.00285>30>10,526[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments involved in the evaluation of this compound derivatives.

Protocol 1: In Vitro Anti-HIV-1 Assay (MTT-Based)

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound for inhibiting HIV-1-induced cytopathic effects in a susceptible cell line (e.g., MT-4).

  • Cell Preparation: Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM) in the culture medium. Add the diluted compounds to the appropriate wells.

  • Virus Infection: Infect the cells with an HIV-1 strain (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a control for cytotoxicity and infected, untreated cells as a virus control.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

Protocol 2: Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of a compound.

  • Cell Preparation: Seed MT-4 cells in a 96-well plate as described in Protocol 1.

  • Compound Dilution: Add serial dilutions of the test compound to the wells. In this assay, no virus is added.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay, Solubilization, and Data Analysis: Follow steps 5-7 from Protocol 1. The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on the activity of HIV-1 Reverse Transcriptase.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, [³H]dTTP, and recombinant HIV-1 RT enzyme in a suitable reaction buffer.

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture. Include a known RT inhibitor (e.g., Nevirapine) as a positive control and a no-inhibitor control.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled DNA onto glass fiber filters using trichloroacetic acid (TCA).

  • Quantification: Wash the filters to remove unincorporated [³H]dTTP. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value, which is the concentration required to inhibit RT activity by 50%.

Visualizations

Diagram 1: Mechanism of Action

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell vRNA Viral RNA Binding 1. Binding & Fusion vRT Reverse Transcriptase vINT Integrase vPRO Protease ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Viral RNA Enters Cell Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral mRNA Assembly 6. Assembly & Budding Translation->Assembly Maturation 7. Maturation Assembly->Maturation New Virion (Immature) Inhibitor This compound (NNRTI) Inhibitor->ReverseTranscription Inhibits RT Allosterically

Caption: HIV-1 life cycle and the inhibitory action of this compound derivatives.

Diagram 2: Experimental Workflow for Derivative Evaluation

workflow cluster_chem Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical synthesis Synthesis of Derivatives purification Purification (HPLC, Column) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (CC50) characterization->cytotoxicity antiviral Anti-HIV-1 Assay (EC50) characterization->antiviral ti_calc Calculate Therapeutic Index (TI = CC50/EC50) cytotoxicity->ti_calc antiviral->ti_calc moa Mechanism of Action (RT Assay) ti_calc->moa formulation Formulation Development moa->formulation Promising Candidate pk Pharmacokinetics (Oral Bioavailability) formulation->pk efficacy In Vivo Efficacy (Animal Models) pk->efficacy

Caption: Workflow from synthesis to preclinical evaluation of derivatives.

Diagram 3: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Observed Outcomes cluster_legend Legend Core 11-demethyl-12-oxo calanolide A Core Mod_C10 C-10 Position (C Ring) Core->Mod_C10 Mod_Other Other Positions (A, B, D Rings) Core->Mod_Other HighPotency Increased Potency (Lower EC50) Mod_C10->HighPotency e.g., -CH2Br, -CH2Cl NoChange Minor Impact on Activity/Toxicity Mod_Other->NoChange Generally less significant HighTI Improved Therapeutic Index (TI) HighPotency->HighTI Key_Action Action/Modification Key_Result Result

Caption: SAR logic for improving the therapeutic index of this compound.

References

Addressing cytotoxicity of 12-Oxocalanolide A in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Oxocalanolide A, focusing on addressing its potential cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetic derivative of Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action for its anti-HIV activity is the inhibition of the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.[1][2]

Q2: Is this compound cytotoxic to all cell lines?

A2: The cytotoxicity of this compound can be cell-line dependent. While it is designed to target viral enzymes, off-target effects leading to cytotoxicity in mammalian cells can occur. Initial screenings of the parent compound, Calanolide A, showed no significant activity against a panel of cancer cell lines in some studies, suggesting a potentially favorable therapeutic window.[2] However, other reports indicate that calanolides can have antiproliferative effects.[2] The cytotoxic profile of this compound specifically requires empirical determination for each cell line of interest.

Q3: What are the potential mechanisms behind the cytotoxicity of this compound in cancer cell lines?

A3: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), the cytotoxicity of this compound in cancer cells may be mediated by the inhibition of endogenous reverse transcriptase activity, which is sometimes upregulated in cancer cells. This can lead to the induction of cell cycle arrest and apoptosis. The apoptotic pathway may involve the modulation of the Bcl-2 family of proteins and the activation of caspases.

Troubleshooting Guides

Guide 1: Unexpected or High Cytotoxicity Observed

Problem: You are observing significant cell death in your experimental cell line at concentrations where you expect to see a specific biological effect of this compound.

dot

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Possible Causes and Solutions:

  • Incorrect Compound Concentration:

    • Troubleshooting: Double-check all calculations for serial dilutions. Ensure the stock solution concentration is accurate.

    • Solution: Prepare fresh dilutions from a newly verified stock solution.

  • Compound Precipitation:

    • Troubleshooting: this compound is a hydrophobic molecule. Visually inspect the culture medium for any signs of precipitation after the addition of the compound.

    • Solution: Consider using a lower concentration of the compound or using a vehicle with better solubilizing properties (ensure the vehicle itself is not toxic at the final concentration).

  • Sub-optimal Cell Health:

    • Troubleshooting: Examine the untreated control cells for signs of stress, contamination (e.g., mycoplasma), or over-confluency.

    • Solution: Use a fresh batch of cells, ensure proper aseptic technique, and maintain cells at an optimal density.

  • Extended Exposure Time:

    • Troubleshooting: Continuous exposure to the compound may lead to cumulative toxicity.

    • Solution: Perform a time-course experiment to determine the minimum exposure time required to observe the desired biological effect.

Guide 2: Differentiating Cytotoxicity from Other Cellular Effects

Problem: It is unclear whether the observed decrease in cell number is due to cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).

dot

Caption: Workflow to distinguish cytotoxic and cytostatic effects.

Experimental Approaches:

  • Cell Viability vs. Cell Proliferation Assays:

    • Recommendation: Use a combination of assays. A viability assay like MTT or trypan blue exclusion will indicate the number of living cells, while a proliferation assay such as BrdU incorporation or Ki-67 staining will measure the rate of cell division.

    • Interpretation: A decrease in viability with no change in proliferation suggests a cytotoxic effect. A decrease in proliferation without a significant change in viability points to a cytostatic effect.

  • Apoptosis vs. Necrosis Assays:

    • Recommendation: To understand the mechanism of cell death, use an assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

    • Interpretation: Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Quantitative Data

Due to the limited publicly available data specifically for this compound across a wide range of cancer cell lines, the following table includes information on the parent compound, Calanolide A, and related derivatives to provide a broader context for its potential cytotoxic and antiproliferative activities.

Compound/ExtractCell LineAssayIC50 / ActivityReference
Crude Ethanolic Extract (containing calanolides)MCF-7 (Breast Cancer)Cytotoxicity120 µg/mL[2]
Calanolide ARaji (Burkitt's lymphoma)TPA-induced EBV-EA activation inhibitionMore active than Calanolide C[2]
11-demethyl-12-oxo calanolide A analogueHIV-1 infected cellsAnti-HIV Activity (EC50)0.11 µM[3]
10-bromomethyl-11-demethyl-12-oxo calanolide AHIV-1 infected cellsAnti-HIV Activity (EC50)2.85 nM[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation between apoptotic and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol in a 6-well plate format.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway

Potential Apoptotic Pathway Induced by Calanolide Derivatives

The following diagram illustrates a plausible intrinsic apoptotic pathway that could be activated by this compound, based on the known mechanisms of NNRTI-induced cytotoxicity and the general roles of key apoptotic proteins.

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Apoptosis_Pathway Calanolide This compound Cellular_Stress Cellular Stress Calanolide->Cellular_Stress Inhibition of endogenous RT? Bax Bax (Pro-apoptotic) Cellular_Stress->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Stability of 12-Oxocalanolide A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 12-Oxocalanolide A in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the degradation of this compound in solution.

Problem 1: Rapid loss of compound concentration or signal (e.g., in HPLC, LC-MS) during experimental procedures.

This is a primary indicator of compound degradation. The two most likely causes are hydrolysis and photodegradation.

  • Potential Cause: Hydrolysis of the Lactone Ring. The core structure of this compound, a pyranocoumarin, contains a lactone ring that is susceptible to hydrolysis, particularly in basic (high pH) conditions. This process opens the lactone ring, leading to the formation of a carboxylate salt of the corresponding coumarinic acid, which is inactive.

  • Troubleshooting & Optimization:

    • pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 4-6) to minimize hydrolysis.[1] Use appropriate buffer systems to ensure stable pH throughout your experiment.

    • Solvent Choice: If compatible with your experimental design, consider using aprotic solvents which do not participate in hydrolysis.

    • Fresh Preparation: Prepare solutions of this compound fresh before use whenever possible.

  • Potential Cause: Photodegradation. Coumarin-based compounds are often sensitive to light, and exposure to ambient or UV light can lead to degradation.[1]

  • Troubleshooting & Optimization:

    • Light Protection: Work in a dimly lit environment and use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[1]

    • Minimize Exposure: Prepare solutions and perform experiments with minimal exposure to direct light sources.

Problem 2: Appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS).

The emergence of new peaks strongly suggests the formation of degradation products.

  • Potential Cause: Formation of Degradation Products. These new peaks represent molecules formed from the breakdown of this compound. These could be hydrolysis products, photoisomers, or oxidation products.

  • Troubleshooting & Optimization:

    • Identify the Cause: Follow the troubleshooting steps in Problem 1 to determine if hydrolysis or photodegradation is the root cause.

    • Forced Degradation Studies: To proactively identify potential degradation products, it is recommended to perform forced degradation studies. This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation and characterize the resulting products. This will help in developing a stability-indicating analytical method.[2]

  • Potential Cause: Oxidation. The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation of the molecule.

  • Troubleshooting & Optimization:

    • Use of Antioxidants: If compatible with your assay, consider the addition of antioxidants to your solution.

    • Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: To maximize stability, solutions of this compound should be stored in a cool, dark place.[1] For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, aliquoting the solution into smaller volumes and storing at -20 °C or -80 °C can prevent repeated freeze-thaw cycles. Always use amber vials or protect the containers from light.[1]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent is critical. Protic solvents, especially under basic conditions, can facilitate the hydrolysis of the lactone ring. Aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are generally preferred for stock solutions. However, for aqueous buffers, it is crucial to maintain a neutral or slightly acidic pH.[1] When using co-solvents to improve solubility, it is important to assess the stability of this compound in the final solvent mixture.

Q3: My experiment requires a basic pH. How can I minimize the degradation of this compound?

A3: If a basic pH is unavoidable, it is crucial to minimize the time the compound is exposed to these conditions. Prepare the basic solution immediately before use and perform the experiment as quickly as possible. It may also be beneficial to conduct the experiment at a lower temperature to slow down the rate of hydrolysis.

Q4: I have observed a decrease in the activity of my this compound solution over time. What could be the cause?

A4: A decrease in activity is a direct consequence of compound degradation. The primary culprits are hydrolysis of the lactone ring and photodegradation, both of which lead to the formation of inactive byproducts. Review your storage and handling procedures to ensure the solution is protected from high pH and light.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of this compound under various stress conditions, as would be determined through forced degradation studies. Note: This data is for illustrative purposes only and is intended to provide a framework for a stability assessment. Actual degradation rates will vary based on specific experimental conditions.

Stress ConditionTemperature (°C)DurationThis compound Remaining (%)Major Degradation Products
0.1 M HCl6024 h92%Minor acidic hydrolysis product
0.1 M NaOH252 h15%Coumarinic acid derivative
Water (pH 7.0)6024 h98%Minimal degradation
3% H₂O₂2524 h85%Oxidized derivatives
Photolytic (UV/Vis)258 h70%Photoisomers, photodegradants
Thermal8048 h95%Minor thermal degradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a photostability chamber with a combined UV/Visible light source for 8 hours. A dark control sample should be run in parallel.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to determine the mass of the degradation products and aid in structure elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be:

      • 0-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 254-350 nm for coumarins).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.[3][4][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Expose to Stressors neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stressors oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to Stressors photo Photodegradation (UV/Vis Light) stock->photo Expose to Stressors thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc data Data Evaluation: - Quantify Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solution start Problem: Loss of Compound or New Peaks check_ph Check Solution pH start->check_ph check_light Assess Light Exposure start->check_light check_reagents Check for Oxidizing Agents start->check_reagents adjust_ph Adjust to pH 4-6 Use Buffer check_ph->adjust_ph pH is basic protect_light Use Amber Vials Work in Dim Light check_light->protect_light High exposure inert_atmo Use Antioxidants or Inert Atmosphere check_reagents->inert_atmo Oxidants present

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Mitigating Off-Target Effects of 12-Oxocalanolide A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 12-Oxocalanolide A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Calanolide (B8761490) A, a natural product isolated from the tree Calophyllum lanigerum.[1] Its primary and well-documented on-target effect is the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT).[1] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.[2][3]

Q2: What are the potential off-target effects of this compound?

While specific off-target profiling for this compound is not extensively published, potential off-target effects can be inferred from its chemical structure (a coumarin (B35378) derivative) and its parent compound, Calanolide A.

  • Coumarin-related off-target activities: Coumarins as a chemical class have been reported to interact with a variety of biological targets, potentially affecting signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Nrf2. These interactions can lead to unintended effects on cell proliferation, inflammation, and oxidative stress responses.

  • Interactions with other enzymes: Calanolide A has been shown to have activity against Mycobacterium tuberculosis, suggesting it may interact with targets other than HIV-1 RT.[4][5] Preliminary mechanistic studies on its antitubercular activity indicated inhibition of RNA and DNA synthesis.[5]

  • Metabolism-related interactions: Calanolide A is metabolized by cytochrome P450 3A (CYP3A).[6] Co-administration with drugs that inhibit or induce this enzyme could lead to altered plasma concentrations and potential toxicity.

Q3: What are the initial signs of off-target effects in my experiments?

Common indicators of potential off-target effects include:

  • Inconsistent results: Discrepancies between the effects of this compound and other NNRTIs with a different chemical scaffold.

  • Unexpected cytotoxicity: Cell death observed at concentrations close to the effective antiviral concentration.

  • Phenotypes unrelated to antiviral activity: Observation of cellular changes that are not directly linked to the inhibition of HIV-1 replication.

  • Discrepancy with genetic validation: The phenotype observed with this compound does not match the phenotype observed when HIV-1 reverse transcriptase is genetically knocked down or mutated.

Q4: How can I distinguish between on-target antiviral effects and off-target cytotoxicity?

A key metric is the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[7] A higher SI value indicates greater selectivity for the antiviral effect over cytotoxicity. It is crucial to determine both the EC50 in an antiviral assay and the CC50 in a parallel cytotoxicity assay using the same cell line and experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating suspected off-target effects of this compound.

Problem 1: High background cytotoxicity observed in assays.
Possible Cause Troubleshooting Step
Compound Purity Verify the purity of the this compound sample via analytical methods like HPLC or LC-MS. Impurities can contribute to cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for the cell line used. Run a vehicle-only control group.
Cell Health and Density Use healthy, log-phase cells and optimize cell seeding density. Stressed or sparse cells can be more susceptible to compound toxicity.
Assay-specific Interference Some compounds can interfere with assay readouts (e.g., absorbance or fluorescence). Run compound controls in cell-free assay conditions.
Problem 2: Inconsistent antiviral activity across different assays or cell lines.
Possible Cause Troubleshooting Step
Cell line-specific off-target effects The expression of off-target proteins can vary between cell lines, leading to different phenotypic outcomes.
Differential compound metabolism Different cell lines may metabolize this compound at different rates, altering its effective concentration and potential for off-target effects.
On-target resistance mutations Ensure the viral strain used does not harbor resistance mutations to NNRTIs.[2]
Orthogonal Validation Confirm the antiviral phenotype using a structurally unrelated NNRTI. If the phenotype is consistent, it is more likely to be an on-target effect.
Problem 3: Observed phenotype does not align with known function of HIV-1 RT.
Possible Cause Troubleshooting Step
Modulation of an unknown signaling pathway The coumarin scaffold of this compound may interact with cellular kinases or transcription factors.
Rescue Experiments If a specific off-target is suspected, attempt a rescue experiment. For example, if a kinase is thought to be inhibited, overexpressing a constitutively active form of that kinase might rescue the phenotype.
Target Deconvolution Employ techniques like chemical proteomics or thermal proteome profiling to identify cellular binding partners of this compound.

Quantitative Data Summary

Due to limited publicly available data specifically for this compound, the following tables include data for this compound where available, and for its parent compound, (+)-Calanolide A, for comparative purposes. Researchers should experimentally determine these values for their specific assay systems.

Table 1: In Vitro Activity of this compound and (+)-Calanolide A against HIV-1

CompoundTargetAssay TypeValueReference
This compound HIV-1 Reverse TranscriptaseEnzyme InhibitionIC50: 2.8 µM [1]
This compound HIV-1 ReplicationCell-based AntiviralEC50: 12 µM [1]
(+)-Calanolide AHIV-1 ReplicationCell-based AntiviralEC50: 0.10 - 0.17 µM [2]

Table 2: Cytotoxicity Data for Calanolide Analogs

CompoundCell LineAssayValueReference
11-demethyl-12-oxo-calanolide ANot specifiedNot specifiedTherapeutic Index (TI): 21-169 [8]
10-bromomethyl-11-demethyl-12-oxo calanolide ANot specifiedNot specifiedTI: > 10,526 [8]

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of this compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Labeled dNTPs (e.g., DIG- and Biotin-labeled)

  • Reaction buffer

  • Streptavidin-coated microplates

  • Anti-DIG-POD antibody

  • Peroxidase substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In each well of a microplate, add the reaction buffer, poly(A) template, oligo(dT) primer, labeled dNTPs, and the diluted compound.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add Anti-DIG-POD antibody, incubate, and wash. Then add the peroxidase substrate.

  • Readout: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: Cell-Based Antiviral Assay (CEM-SS Cells)

This protocol outlines a general method for determining the EC50 of this compound.

Materials:

  • CEM-SS cells

  • HIV-1 viral stock

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT or other viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed CEM-SS cells into a 96-well plate at a suitable density.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add a pre-titered amount of HIV-1 to the wells. Include uninfected and infected controls without the compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-6 days.

  • Quantification of Viral Cytopathic Effect: Assess cell viability using a method like the MTT assay. Add MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and read the absorbance.

  • Data Analysis: Calculate the percentage of protection from viral cytopathic effect for each compound concentration and determine the EC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the CC50 value of this compound.

Materials:

  • The same cell line used in the antiviral assay (e.g., CEM-SS)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control and determine the CC50 value.

Visualizations

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis rt_assay HIV-1 RT Inhibition Assay (Biochemical) ic50 Determine IC50 rt_assay->ic50 antiviral_assay Antiviral Assay (Cell-based) ec50 Determine EC50 antiviral_assay->ec50 cytotoxicity_assay Cytotoxicity Assay (Cell-based) cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si

Caption: Workflow for evaluating the on-target efficacy and off-target cytotoxicity of this compound.

troubleshooting_logic start Unexpected Phenotype or High Cytotoxicity Observed check_basics Verify Compound Purity, Solvent Toxicity, & Cell Health start->check_basics dose_response Perform Detailed Dose-Response Curves check_basics->dose_response orthogonal_validation Orthogonal Validation with Structurally Different NNRTI dose_response->orthogonal_validation rescue_experiment Rescue Experiment or Target Deconvolution orthogonal_validation->rescue_experiment Inconsistent Phenotype on_target Likely On-Target Effect orthogonal_validation->on_target Consistent Phenotype confirm_off_target Confirmed Off-Target Effect rescue_experiment->confirm_off_target

Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.

potential_off_target_pathways *Based on coumarin scaffold class effects; requires experimental validation for this compound. cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound This compound (Coumarin Scaffold) hiv_rt HIV-1 Reverse Transcriptase compound->hiv_rt On-Target pi3k PI3K/Akt Pathway compound->pi3k Potential Off-Target nfkb NF-κB Pathway compound->nfkb Potential Off-Target nrf2 Nrf2 Pathway compound->nrf2 Potential Off-Target* viral_replication Viral Replication Inhibition hiv_rt->viral_replication Inhibition cell_survival Altered Cell Survival & Proliferation pi3k->cell_survival inflammation Modulation of Inflammation nfkb->inflammation oxidative_stress Changes in Oxidative Stress nrf2->oxidative_stress

Caption: On-target and potential off-target signaling pathways of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 12-Oxocalanolide A Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of 12-Oxocalanolide A enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantiomeric separation important?

A1: this compound is a tetracyclic coumarin (B35378) derivative belonging to the calanolide (B8761490) class of compounds. These compounds, originally isolated from the Calophyllum genus of tropical trees, have shown significant biological activity. For instance, the related compound (+)-Calanolide A is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus type 1 (HIV-1). The stereochemistry of these molecules is critical for their biological function. Often, one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, accurate enantiomeric separation is crucial for the development of safe and effective therapeutics, as well as for precise preclinical and clinical studies. The racemic mixture of Calanolide A and its enantiomer (±)-12-oxocalanolide A has been noted to be more active than Calanolide A alone, further emphasizing the need for robust separation methods to study the individual contributions of each stereoisomer.[1]

Q2: What are the primary challenges in the HPLC separation of this compound enantiomers?

A2: The primary challenges are typical for chiral separations and include:

  • Achieving Baseline Resolution: Obtaining a complete separation of the two enantiomer peaks (Resolution, Rs > 1.5) can be difficult due to their identical physical and chemical properties in an achiral environment.

  • Method Development Time: Finding the optimal combination of a chiral stationary phase (CSP) and mobile phase can be a time-consuming and empirical process.

  • Peak Shape Issues: Problems like peak tailing or fronting can occur, affecting resolution and quantification.

  • Method Robustness and Reproducibility: Ensuring consistent and reliable results between different runs and on different HPLC systems can be challenging.

Q3: Which type of HPLC columns are most effective for separating this compound enantiomers?

A3: Polysaccharide-based chiral stationary phases (CSPs) are generally the most successful for the separation of coumarin enantiomers and related compounds. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA) are highly recommended as a starting point for method development. These columns provide the necessary chiral recognition environment for separating this class of molecules.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound enantiomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity. Screen different polysaccharide-based columns (e.g., cellulose vs. amylose derivatives).
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical. Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution.
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
Inadequate Temperature Control Temperature can affect the thermodynamics of the chiral recognition process. Use a column oven to maintain a stable and consistent temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum for your separation.
Problem 2: Peak Tailing or Fronting

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase The analyte may be interacting with active sites on the silica (B1680970) support. For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Fluctuating Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise volumetric flask and pipette.
Unstable Column Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Pump Malfunction or Leaks Check the HPLC system for leaks, especially around fittings and pump seals. Ensure the pump is delivering a consistent flow rate.
Insufficient Column Equilibration Before starting a series of injections, ensure the column is fully equilibrated with the mobile phase.

Experimental Protocols

The following is a representative experimental protocol for the chiral HPLC separation of calanolide enantiomers, based on methodologies reported in the scientific literature for similar compounds. This should serve as a starting point for method development for this compound.

Literature-Based Chiral HPLC Method for Calanolide A Enantiomers

ParameterDescription
Column Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 10 µm
Mobile Phase Hexane / Isopropanol (IPA)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature Ambient (controlled with a column oven for better reproducibility)
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Method Development and Optimization:

The optimal mobile phase composition will need to be determined empirically. A good starting point is a 90:10 (v/v) mixture of Hexane:Isopropanol. The percentage of isopropanol can be adjusted to optimize the resolution and retention times.

Quantitative Data Summary (Hypothetical Optimization)

The following table illustrates how quantitative data can be presented to compare the effects of varying the mobile phase composition on the separation of this compound enantiomers.

Mobile Phase (Hexane:IPA, v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
95:510.211.51.2
90:108.59.81.8
85:156.87.71.4

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., cellulose vs. amylose based) check_csp->screen_csp No optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csp->optimize_mp vary_modifier Vary organic modifier concentration (e.g., IPA in Hexane) optimize_mp->vary_modifier Not Optimized adjust_flow Adjust Flow Rate optimize_mp->adjust_flow Optimized vary_modifier->optimize_mp reduce_flow Try a lower flow rate (e.g., 0.5 mL/min) adjust_flow->reduce_flow Not Optimized control_temp Control Temperature adjust_flow->control_temp Optimized reduce_flow->adjust_flow optimize_temp Test different temperatures in a column oven control_temp->optimize_temp Not Optimized end End: Resolution Achieved control_temp->end Optimized optimize_temp->control_temp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

HPLC_Method_Development_Workflow start Start: Method Development for this compound select_csp Select Initial CSP (Polysaccharide-based, e.g., Chiralcel OD) start->select_csp select_mp Select Initial Mobile Phase (e.g., Hexane:IPA 90:10) select_csp->select_mp initial_run Perform Initial Chromatographic Run select_mp->initial_run evaluate_results Evaluate Resolution, Peak Shape, and Retention Time initial_run->evaluate_results is_separation_adequate Is Rs > 1.5 and peak shape acceptable? evaluate_results->is_separation_adequate optimize_mp Optimize Mobile Phase (Vary % IPA) is_separation_adequate->optimize_mp No validate_method Validate Optimized Method (Robustness, Reproducibility) is_separation_adequate->validate_method Yes optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp optimize_temp->initial_run end End: Validated HPLC Method validate_method->end

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Troubleshooting HIV-1 Reverse Transcriptase (RT) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HIV-1 Reverse Transcriptase (RT) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common types of HIV-1 RT assays?

A1: HIV-1 RT activity is typically measured using one of three main assay formats:

  • Colorimetric Assays: These assays, often in an ELISA format, measure the incorporation of labeled nucleotides (e.g., digoxigenin-labeled dUTP) into a DNA strand. The amount of incorporated label is then detected with an antibody conjugate that produces a colorimetric signal.

  • Fluorescent Assays: Similar to colorimetric assays, these methods use fluorescently labeled nucleotides or a fluorescent dye that intercalates with the newly synthesized double-stranded DNA. The resulting fluorescence is proportional to the RT activity.

  • Real-Time PCR (qPCR)-based Assays: Also known as Product-Enhanced Reverse Transcriptase (PERT) assays, these are highly sensitive methods that quantify the cDNA product of the RT reaction using real-time PCR. SYBR Green or probe-based (e.g., TaqMan) detection is used to measure the amplification of the cDNA in real-time.[1]

Q2: What are the critical reagents in an HIV-1 RT assay?

A2: The core components of an HIV-1 RT assay include the HIV-1 RT enzyme (or sample containing the enzyme), a template (typically RNA), a primer, deoxynucleotide triphosphates (dNTPs), and a reaction buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺) as cofactors for the enzyme.[2]

Q3: How should I store the HIV-1 RT enzyme and other kit components?

A3: Proper storage is crucial for maintaining reagent stability. Generally, the HIV-1 RT enzyme and reaction buffers should be stored at -20°C. The enzyme is often supplied in a glycerol-containing buffer to prevent freeze-thaw damage.[2] It is recommended to aliquot reagents into smaller volumes to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage conditions.

Q4: What is the cause of the high genetic variability of HIV-1, and how does it affect RT assays?

A4: The high genetic variability of HIV-1 is primarily due to the error-prone nature of the reverse transcriptase enzyme, which lacks a proofreading mechanism.[3] This results in a high mutation rate. For RT assays, this variability can be a challenge, especially for qPCR-based methods that rely on specific primer and probe binding. It is important to use primers and probes that target highly conserved regions of the RT gene to ensure broad detection of different HIV-1 subtypes.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your HIV-1 RT assays.

Issue 1: High Background Signal

Q: My negative controls show a high signal. What could be the cause?

A: High background in negative controls can be due to several factors:

  • Contamination: The most common cause is contamination of reagents or samples with HIV-1 RT or previously amplified DNA.

    • Solution: Use dedicated pipettes and filter tips. Physically separate pre-PCR and post-PCR work areas. Regularly decontaminate work surfaces and equipment.

  • Non-specific Amplification (qPCR-based assays): In SYBR Green assays, primer-dimers or non-specific amplification can lead to a high background signal.[4]

    • Solution: Optimize primer concentrations and the annealing temperature.[5] Perform a melt curve analysis to check for the presence of a single, specific product.[4]

  • Insufficient Washing (ELISA-based assays): Inadequate washing can leave behind unbound detection antibodies, resulting in a high background.

    • Solution: Ensure that the washing steps are performed thoroughly and that all wells are completely emptied between washes.[1]

  • Cross-reactivity of Antibodies: In some cases, the detection antibodies may cross-react with other components in the sample.

    • Solution: If possible, try a different antibody or blocking reagent.

Issue 2: Low or No Signal

Q: I am not getting any signal, or the signal is very low, even in my positive controls. What should I do?

A: A low or absent signal can indicate a problem with one or more components of the assay:

  • Inactive Enzyme: The HIV-1 RT enzyme may have lost its activity due to improper storage or handling.

    • Solution: Ensure the enzyme has been stored at the correct temperature and has not undergone excessive freeze-thaw cycles. Use a fresh aliquot of the enzyme.

  • Suboptimal Reaction Conditions: The reaction buffer composition, dNTP concentration, or incubation temperature/time may not be optimal.

    • Solution: Optimize the concentration of Mg²⁺, dNTPs, and primers.[6] Ensure the incubation is carried out at the recommended temperature and for the appropriate duration.[7]

  • Degraded RNA Template: The RNA template may have been degraded by RNases.

    • Solution: Use RNase-free water, reagents, and plasticware. Include an RNase inhibitor in the reaction.

  • Presence of Inhibitors: Samples may contain inhibitors of reverse transcriptase activity.[8]

    • Solution: Dilute the sample to reduce the concentration of inhibitors. Some sample preparation methods can help remove inhibitors.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to incorrect reagent concentrations.[9]

    • Solution: Use calibrated pipettes and proper pipetting techniques, such as pre-wetting the tip and reverse pipetting for viscous solutions.[9][10]

Issue 3: High Variability in Results

Q: I am observing high variability between replicate wells (intra-assay variability) and between different plates (inter-assay variability). How can I improve the precision of my assay?

A: High variability can compromise the reliability of your results. Here are some common causes and solutions:

  • Inconsistent Pipetting: This is a major source of variability in microplate-based assays.[9]

    • Solution: Ensure consistent pipetting technique across all wells and plates.[10] Use a multichannel pipette for adding reagents to multiple wells simultaneously, and ensure all channels are dispensing equal volumes.

  • Poor Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results.

    • Solution: Mix the contents of the wells thoroughly by gently pipetting up and down or by using a plate shaker.[9]

  • "Edge Effect" in Microplates: Wells on the edge of the plate may show different results due to temperature gradients or increased evaporation.

    • Solution: Avoid using the outer wells of the plate. Fill the outer wells with buffer or water to create a more uniform temperature distribution across the plate.

  • Plate-to-Plate Inconsistency (ELISA-based assays): Variations in the surface properties of microplates can affect protein coating and lead to inter-assay variability.[1][11]

    • Solution: Use plates from the same manufacturer and lot number for an entire experiment.

  • Instrument Variability: Issues with the plate reader, such as a failing light source, can introduce variability.[12]

    • Solution: Regularly maintain and calibrate your plate reader.

Issue 4: False Positive Results

Q: Is it possible to get a false positive result in an HIV-1 RT assay?

A: While less common in enzymatic assays compared to antibody-based diagnostic tests, false positives can occur.

  • Contamination: As mentioned earlier, contamination with HIV-1 RT or DNA from previous experiments is a primary cause of false positives.

    • Solution: Strict adherence to good laboratory practices for preventing contamination is essential.

  • Cross-Reactivity (in biological samples): Some biological samples may contain substances that can cause a false positive signal. For instance, certain autoimmune diseases or recent vaccinations can lead to the production of cross-reacting antibodies that might interfere with some assay formats.[13][14] While this is more relevant to HIV diagnostic tests, it's a possibility to consider.

    • Solution: If a false positive is suspected, re-testing a new sample and using an alternative assay method for confirmation is recommended.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Primer Concentration (qPCR) 300 - 800 nMOptimal concentration should be determined experimentally.[5]
Probe Concentration (TaqMan qPCR) 100 - 250 nMA primer-to-probe ratio of 2:1 is often a good starting point.[7]
dNTP Concentration 0.1 - 0.2 mMHigher concentrations can sometimes be inhibitory.
Incubation Temperature 37°C - 50°CThe optimal temperature can depend on the specific HIV-1 RT variant and the assay system.[15]
Incubation Time 20 minutes - 24 hoursShorter times are used for screening, while longer times increase sensitivity for detecting low levels of RT.
qPCR Annealing Temperature 55°C - 65°CBest determined experimentally using a temperature gradient.[4]

Experimental Protocols

Protocol 1: Colorimetric ELISA-based HIV-1 RT Assay

This protocol is a generalized procedure based on commercially available kits.

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the 1x reaction buffer by mixing equal volumes of reaction buffer 1 and reaction buffer 2.

  • Reaction Setup: In incubation tubes, add 40 µL of the reaction buffer (or reaction buffer containing the test compound).

  • Enzyme Addition: Add 80 µL of the HIV-1 RT standard or sample diluted in lysis buffer to the respective tubes.

  • Incubation: Incubate the mixture at 37°C for 20 minutes to 24 hours, depending on the desired sensitivity.

  • Capture: Transfer 100 µL of the reaction mixture to a streptavidin-coated microplate well.

  • Incubation and Washing: Incubate the plate at 37°C for 20 minutes. Wash the wells 5 times with 1x wash buffer.

  • Detection: Add 100 µL of HRP-conjugated anti-digoxigenin antibody and incubate at 37°C for 45 minutes. Wash the wells 5 times with 1x wash buffer.

  • Substrate Addition: Add 100 µL of ABTS substrate and incubate at room temperature in the dark for 30 minutes.

  • Stop Reaction: Add 100 µL of stop solution.

  • Read Plate: Measure the absorbance at 405 nm using a microplate reader.

Protocol 2: SYBR Green-based qPCR (PERT) Assay

This protocol is adapted from the SG-PERT assay methodology.[16]

  • Sample Lysis: Mix 5 µL of the viral supernatant or RT standard with 5 µL of 2x lysis buffer containing an RNase inhibitor. Incubate at room temperature for 10 minutes. Dilute the lysate with 90 µL of nuclease-free water.

  • Reaction Mix Preparation: Prepare a master mix containing SYBR Green qPCR master mix, MS2 RNA template, and MS2 forward and reverse primers.

  • qPCR Setup: In a qPCR plate, add the appropriate volume of the master mix and 9 µL of the diluted lysate to each well.

  • qPCR Run: Perform the one-step RT-qPCR with the following cycling conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Determine the Ct values and quantify the RT activity based on a standard curve generated from a dilution series of a known RT standard.

Visualizations

HIV_RT_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction RT Reaction cluster_detection Detection Method cluster_analysis Data Analysis Sample Sample containing HIV-1 RT Incubation Incubate at 37°C Sample->Incubation Reagents Prepare Reaction Mix (Template, Primer, dNTPs, Buffer) Reagents->Incubation Colorimetric Colorimetric (ELISA) Incubation->Colorimetric ELISA-based Fluorescent Fluorescent Incubation->Fluorescent Fluorescence-based qPCR qPCR (PERT) Incubation->qPCR qPCR-based Analysis Quantify RT Activity Colorimetric->Analysis Fluorescent->Analysis qPCR->Analysis

Caption: General workflow for HIV-1 RT assays.

Caption: Troubleshooting decision tree for HIV-1 RT assays.

References

Strategies to reduce degradation of 12-Oxocalanolide A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the degradation of 12-Oxocalanolide A during storage. It includes frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for this compound?

A1: Based on its dipyranocoumarin structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The lactone ring, a core feature of the coumarin (B35378) structure, can undergo pH-dependent hydrolysis.[1][2] This reversible reaction opens the lactone ring to form an inactive carboxylate form, particularly under neutral to basic conditions.[2]

  • Oxidation: The molecule contains several sites that could be susceptible to oxidation, a common degradation pathway for complex organic molecules, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[3]

  • Photodegradation: Many coumarin-based compounds are sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products.[4]

Q2: What are the ideal storage conditions for this compound in its solid state?

A2: For optimal stability of solid this compound, we recommend the following conditions. These are based on general best practices for sensitive pharmaceutical compounds and should be confirmed with long-term stability studies.

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CReduces the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation by displacing oxygen.
Light Protected from Light (Amber Vial)Prevents photodegradation.[4]
Humidity Desiccated/Low HumidityPrevents hydrolysis of the solid material due to adsorbed moisture.

Q3: How can I prevent hydrolysis of this compound in solution?

A3: Hydrolysis is a significant concern in aqueous or protic solutions. To maintain the integrity of the active lactone ring, control the pH of the solution. Acidic conditions (pH 3-5) generally favor the closed, active lactone form of coumarins.[2] Prepare solutions in a suitable acidic buffer and store them at reduced temperatures (2-8°C or -20°C) for short-term use. Avoid neutral or alkaline pH.

Q4: My recent experimental results are inconsistent. Could degradation of my this compound stock be the cause?

A4: Yes, inconsistency in results is a classic sign of compound instability. If you suspect degradation, you should perform a purity check of your stock solution or solid material using a validated stability-indicating analytical method, such as HPLC-UV. Compare the results to a freshly prepared sample or a certified reference standard.

Troubleshooting Guide: Investigating Degradation

If you observe unexpected degradation, use the following guide to identify the cause.

Issue: HPLC analysis shows new impurity peaks or a decrease in the main this compound peak area.

This workflow helps diagnose and address the degradation of this compound.

G start Degradation Observed (New Peaks / Lower Purity) check_storage Review Storage Conditions: - Temperature (-20°C?) - Light (Amber vial?) - Atmosphere (Inert?) start->check_storage check_solution Review Solution Prep: - Solvent Type? - pH of Solution? - Age of Solution? start->check_solution improper_storage Storage Conditions Incorrect check_storage->improper_storage Deviation found action_storage Action: Correct Storage - Store at -20°C in amber vial  under inert gas. Re-test. improper_solution Solution Conditions Incorrect check_solution->improper_solution Deviation found action_solution Action: Correct Solution Prep - Use acidic buffer (pH 3-5). - Use fresh solutions. Re-test. photodegradation Suspect Photodegradation improper_storage->photodegradation Exposed to light oxidation Suspect Oxidation improper_storage->oxidation Stored in air hydrolysis Suspect Hydrolysis improper_solution->hydrolysis Neutral/Alkaline pH photodegradation->action_storage oxidation->action_storage hydrolysis->action_solution

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating method.[5][6]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-UV system

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Transfer 1 mg of solid this compound to a glass vial and heat in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze a dark control sample in parallel.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

The following diagram illustrates the workflow for this study.

G start Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (0.1M HCl, 60°C) stress_conditions->acid base Basic (0.1M NaOH, RT) stress_conditions->base oxidative Oxidative (3% H₂O₂, RT) stress_conditions->oxidative thermal Thermal (Solid) (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze all samples by HPLC-UV acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Pathways analysis->report

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 2: HPLC-Based Stability-Indicating Method

Objective: To quantify this compound and separate it from its degradation products. This method must be validated for specificity, linearity, accuracy, and precision.

Illustrative HPLC Parameters:

Parameter Condition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL

| Detector | UV at 285 nm[7] |

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1-100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute samples from storage or forced degradation studies to fall within the calibration range.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. Calculate the percentage of degradation products relative to the initial concentration.

Hypothetical Degradation Pathways

The primary degradation pathway is likely hydrolysis of the lactone ring. The following diagram illustrates this proposed mechanism.

G A This compound (Active Lactone Form) B Hydroxy Carboxylate (Inactive Open-Ring Form) A->B Hydrolysis (OH⁻, H₂O) pH > 6 B->A Lactonization (H⁺) pH < 5

References

Technical Support Center: Enhancing Oral Bioavailability of Calanolide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of calanolide (B8761490) analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of calanolide analogs?

Calanolide analogs, like many other coumarin (B35378) derivatives, often exhibit low oral bioavailability due to a combination of factors:

  • Poor Aqueous Solubility: Calanolides are generally lipophilic compounds with low solubility in water. For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the GI fluids.[1][2] Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes, primarily Cytochrome P450 (CYP) enzymes.[3] For instance, the calanolide analog F18 is mainly metabolized by CYP3A4.[3] This "first-pass effect" can significantly reduce the amount of active drug reaching the bloodstream.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing their net absorption.[4] While direct evidence for calanolides as P-gp substrates is still being established, it is a common mechanism for the low bioavailability of many drugs.

Q2: Which structural modifications to the calanolide scaffold have shown to improve oral bioavailability?

Structural modification is a key strategy to enhance the oral bioavailability of calanolide analogs. A notable example is the comparison between (+)-calanolide A and its synthetic analog (+)-dihydrocalanolide A. Dihydrocalanolide A, where the double bond in the dihydropyran ring is reduced, exhibits a significantly higher oral bioavailability.[5][6][7]

Another synthetic analog, 10-chloromethyl-11-demethyl-12-oxo-calanolide (F18), has also been developed and shows promising oral bioavailability in preclinical studies.

Q3: What formulation strategies can be employed to improve the oral bioavailability of calanolide analogs?

Several formulation strategies can be used to overcome the challenges of poor solubility and improve the oral absorption of calanolide analogs. These include:

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, leading to a faster dissolution rate.[8] Techniques like wet media milling can be used to prepare nanosuspensions.[9][10]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[11][12][13][14] This prevents drug crystallization and enhances its wettability and dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[15][16][17][18][19] Upon gentle agitation in the GI fluids, these systems form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[15][16][17][18][19]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Troubleshooting Steps & Recommendations
Low and variable oral bioavailability in preclinical animal studies. 1. Poor aqueous solubility and slow dissolution rate. 2. Extensive first-pass metabolism in the gut wall and/or liver. 3. Efflux by intestinal transporters like P-glycoprotein (P-gp).1. Enhance Solubility & Dissolution:     a. Micronization/Nanonization: Reduce particle size to increase surface area. Consider preparing a nanosuspension.     b. Solid Dispersion: Formulate the analog in a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).     c. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract. 2. Assess Metabolism:     a. In vitro Metabolism Studies: Use human and rodent liver microsomes to determine the metabolic stability of the analog and identify the primary metabolizing enzymes (e.g., CYP isoforms). 3. Investigate P-gp Efflux:     a. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.     b. P-gp Inhibition Studies: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio would confirm that your analog is a P-gp substrate.
High inter-individual variability in plasma concentrations. 1. Food effects on drug absorption. 2. pH-dependent solubility of the analog. 3. Genetic polymorphisms in drug-metabolizing enzymes or transporters.1. Conduct Fed vs. Fasted Bioavailability Studies: Evaluate the effect of food on the absorption of your analog in an appropriate animal model. 2. Determine pH-Solubility Profile: Measure the solubility of the analog at different pH values representative of the GI tract (pH 1.2, 4.5, 6.8). 3. Consider Genetic Factors: If significant variability persists, investigate the potential role of genetic polymorphisms in relevant CYPs or transporters in your animal model, if known.
Inconsistent results from in vitro dissolution studies. 1. Inappropriate dissolution medium. 2. Physical instability of the formulation (e.g., recrystallization of an amorphous form).1. Use Biorelevant Dissolution Media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). 2. Assess Physical Stability: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to monitor the physical stability of your formulation (e.g., solid dispersion) over time and under different storage conditions.

Data Presentation

Table 1: Oral Bioavailability of Selected Calanolide Analogs

CompoundAnimal ModelDoseOral Bioavailability (%)Reference(s)
(+)-Calanolide ACD2F1 Mice25 mg/kg13.2[7]
(+)-Dihydrocalanolide ACD2F1 Mice25 mg/kg46.8[7]
F18Rats50 mg/kg32.7[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents (Oral Administration)

Objective: To determine the pharmacokinetic profile and oral bioavailability of a calanolide analog.

Materials:

  • Calanolide analog

  • Vehicle suitable for oral administration (e.g., 0.5% HPMC with 0.1% Tween 80 in water)

  • Sprague-Dawley rats or CD-1 mice (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Dose Preparation: Prepare a homogenous suspension or solution of the calanolide analog in the chosen vehicle at the desired concentration.

  • Dosing:

    • For oral administration, administer a single dose of the formulation via oral gavage to a group of fasted animals (fasted overnight).

    • For intravenous administration (to determine absolute bioavailability), administer a single dose of the drug dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to a separate group of animals.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the calanolide analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a calanolide analog and to investigate if it is a substrate for efflux transporters like P-glycoprotein.[20][21][22]

Materials:

  • Caco-2 cell line

  • Cell culture reagents (DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Calanolide analog and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) for P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the calanolide analog (at a specific concentration in transport buffer) to the apical (donor) side of the Transwell®. Collect samples from the basolateral (receiver) side at specified time points.

    • Basolateral to Apical (B-A) Transport: Add the calanolide analog to the basolateral (donor) side and collect samples from the apical (receiver) side.

    • P-gp Inhibition: Repeat the bidirectional transport experiment in the presence of a P-gp inhibitor in both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of the calanolide analog in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

    • Compare the ER in the presence and absence of the P-gp inhibitor to confirm P-gp mediated efflux.

Human Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of a calanolide analog in human liver microsomes.[23][24][25][26][27]

Materials:

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and the calanolide analog in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent calanolide analog.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Improvement Strategy cluster_evaluation Evaluation Problem Low Oral Bioavailability of Calanolide Analog Solubility Assess Physicochemical Properties (Solubility, LogP) Problem->Solubility Permeability In Vitro Permeability (Caco-2 Assay) Problem->Permeability Metabolism In Vitro Metabolism (Liver Microsomes) Problem->Metabolism Formulation Formulation Development (e.g., SEDDS, Nanosuspension) Solubility->Formulation Permeability->Formulation Modification Structural Modification (e.g., Dihydro-analog) Metabolism->Modification InVivo In Vivo Pharmacokinetic Study (Rodent Model) Modification->InVivo Formulation->InVivo Result Improved Oral Bioavailability InVivo->Result

Caption: Workflow for improving calanolide analog bioavailability.

troubleshooting_logic Start Low in vivo exposure observed Solubility Is aqueous solubility low? Start->Solubility Permeability Is Caco-2 permeability low and/or efflux ratio high? Solubility->Permeability No Formulate Implement formulation strategies: - Nanosuspension - Solid Dispersion - SEDDS Solubility->Formulate Yes Metabolism Is metabolic stability in liver microsomes low? Permeability->Metabolism No Pgp Is it a P-gp substrate? Permeability->Pgp Yes StructuralMod Consider structural modification to block metabolic sites Metabolism->StructuralMod Yes End Re-evaluate in vivo Metabolism->End No Formulate->End Pgp->Metabolism No PgpInhibitor Co-administer with a P-gp inhibitor (in vitro) Pgp->PgpInhibitor Yes PgpInhibitor->End StructuralMod->End

Caption: Troubleshooting decision tree for low bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Drug_Formulation Calanolide Analog (Formulation) Drug_Dissolved Dissolved Drug Drug_Formulation->Drug_Dissolved Dissolution Drug_Inside Drug in Cell Drug_Dissolved->Drug_Inside Passive Diffusion Apical_Membrane Apical Membrane Basolateral_Membrane Basolateral Membrane Metabolism CYP3A4 Metabolism Drug_Inside->Metabolism Pgp P-gp Efflux Drug_Inside->Pgp Drug_Absorbed Absorbed Drug Drug_Inside->Drug_Absorbed Transport Pgp->Drug_Dissolved Efflux

Caption: Key factors affecting calanolide oral absorption.

References

Technical Support Center: Refinement of Purification Methods for 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 12-Oxocalanolide A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a crude extract containing this compound?

A1: A common strategy involves a multi-step approach. Initial extraction from the source material, often from Calophyllum species, is typically performed with organic solvents like a dichloromethane/methanol (B129727) mixture. This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. For this compound, which is found in the neutral resin fraction, a subsequent chromatographic step such as flash chromatography is recommended for initial fractionation. Final purification to high purity is often achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Q2: Which chromatographic techniques are most effective for the final purification of this compound?

A2: Preparative reversed-phase HPLC (RP-HPLC) is a powerful technique for obtaining high-purity this compound. Additionally, High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

Q3: What are the key parameters to optimize in a preparative HPLC method for this compound?

A3: Key parameters for optimization include the choice of stationary phase (e.g., C18), the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol in water, often with a modifier like formic acid), the flow rate, and the column temperature. Method development should aim to maximize the resolution between this compound and any closely eluting impurities.

Q4: Can you suggest a starting solvent system for High-Speed Counter-Current Chromatography (HSCCC) for coumarin (B35378) purification?

A4: For the purification of coumarin compounds using HSCCC, a common two-phase solvent system is a mixture of n-butanol-methanol-water or light petroleum-ethyl acetate-methanol-water. The specific ratios need to be optimized based on the partition coefficient (K) of this compound in the chosen system. For instance, a system of n-butanol-methanol-0.5% acetic acid (5:1.5:5, v/v) has been successfully used for other coumarins.[1]

Q5: How can I confirm the purity of my final this compound sample?

A5: The purity of the final sample should be assessed using analytical HPLC, preferably with a photodiode array (PDA) detector to check for co-eluting impurities. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Flash Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.- Systematically vary the polarity of the mobile phase. - Try a different solvent system (e.g., replace ethyl acetate (B1210297) with dichloromethane).
Compound Streaking on the Column - Sample overload. - Compound is sparingly soluble in the mobile phase.- Reduce the amount of sample loaded onto the column. - Choose a solvent system in which the compound is more soluble.
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Compound Does Not Elute (High Retention) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Low Recovery of this compound - Irreversible adsorption to the silica (B1680970) gel. - Compound degradation on the acidic silica.- Consider using a different stationary phase like alumina. - Add a small amount of a neutralizer like triethylamine (B128534) to the mobile phase if the compound is acid-sensitive.
Preparative HPLC Troubleshooting
Problem Possible Cause Solution
Broad or Tailing Peaks - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Reduce the injection volume or sample concentration. - Add a modifier (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution Between Peaks - Suboptimal mobile phase gradient. - Inefficient column.- Optimize the gradient slope to better separate closely eluting peaks. - Use a column with a smaller particle size or a different stationary phase chemistry.
Split Peaks - Clogged frit or void at the column inlet. - Sample solvent incompatible with the mobile phase.- Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced. - Dissolve the sample in the initial mobile phase or a weaker solvent.
High Backpressure - Blockage in the system (e.g., tubing, injector, or column). - Particulate matter in the sample or mobile phase.- Systematically check components for blockage, starting from the detector and moving backward. - Filter all samples and mobile phases before use.
No Peaks Detected - Detector issue (e.g., lamp off). - No sample injected. - Compound is not eluting.- Check the detector settings and ensure the lamp is on. - Verify the injection process. - Run a very strong mobile phase to elute any strongly retained compounds.

Quantitative Data Summary

The following tables provide examples of purification results for coumarin compounds using different chromatographic techniques. These tables can serve as a benchmark for researchers purifying this compound.

Table 1: Example Data from High-Speed Counter-Current Chromatography (HSCCC) Purification of Coumarins from Cortex fraxinus [1]

CompoundAmount from 150 mg Crude Extract (mg)Purity (%)
Fraxin14.397.6
Aesculin26.599.5
Fraxetin5.897.2
Aesculetin32.498.7

Table 2: Example Data from HSCCC Purification of Coumarins from Peucedanum decursivum [2]

CompoundAmount from 150 mg Crude Sample (mg)Purity (%)
Nodakenetin2.888.3
Pd-C-IV6.198.0
Pd-D-V7.394.2
Ostruthin4.797.1
Decursidin7.897.8
Decursitin C11.298.4

Experimental Protocols

Protocol 1: General Flash Chromatography for Initial Fractionation
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Dry-pack the column with silica gel (230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
  • System Preparation:

    • Column: C18 column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV detector set at an appropriate wavelength for this compound (e.g., 254 nm).

  • Method Development (Analytical Scale):

    • Develop a gradient method on an analytical C18 column to achieve good separation of this compound from impurities. A typical gradient might be from 30% B to 90% B over 30 minutes.

  • Scale-Up to Preparative Scale:

    • Adjust the flow rate and injection volume for the larger preparative column.

    • Dissolve the partially purified sample from flash chromatography in a suitable solvent (preferably the initial mobile phase).

    • Filter the sample through a 0.45 µm filter.

  • Purification Run:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization raw_material Source Material (e.g., Calophyllum sp.) extraction Solvent Extraction (DCM/MeOH) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning neutral_fraction Neutral Fraction partitioning->neutral_fraction crude_extract->partitioning flash_chrom Flash Chromatography neutral_fraction->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc hccc HSCCC (Alternative) flash_chrom->hccc pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc nmr_ms NMR & MS pure_compound->nmr_ms hccc->pure_compound troubleshooting_logic start Poor Separation in Chromatography check_tlc Re-evaluate TLC/ Analytical HPLC start->check_tlc check_loading Check Sample Load start->check_loading optimize_gradient Optimize Gradient Profile (for HPLC) start->optimize_gradient adjust_solvent Adjust Mobile Phase Polarity/Composition check_tlc->adjust_solvent change_stationary_phase Change Stationary Phase (e.g., Silica to Alumina or C18) check_tlc->change_stationary_phase adjust_solvent->start Re-run success Improved Separation adjust_solvent->success change_stationary_phase->start Re-run change_stationary_phase->success reduce_load Reduce Sample Concentration/ Injection Volume check_loading->reduce_load reduce_load->start Re-run reduce_load->success optimize_gradient->start Re-run optimize_gradient->success

References

Validation & Comparative

A Comparative Guide to the Anti-HIV Efficacy of 12-Oxocalanolide A and Calanolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 efficacy of two related pyranocoumarin (B1669404) compounds: 12-Oxocalanolide A and Calanolide (B8761490) A. Both compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show promise in the fight against HIV-1. This document synthesizes available experimental data to offer a clear, objective comparison of their performance, alongside detailed methodologies of the key experiments cited.

Data Presentation: In Vitro Anti-HIV-1 Efficacy

The following table summarizes the in vitro anti-HIV-1 activity of (+)-12-Oxocalanolide A and (+)-Calanolide A. The data is extracted from a study by Buckheit et al. (2000), which evaluated these compounds in CEM-SS cells infected with the HIV-1 RF strain.[1]

CompoundEC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
(+)-12-Oxocalanolide A0.12 ± 0.03>100>833
(+)-Calanolide A0.09 ± 0.02>100>1111

aEC50 (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.[1] bCC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%.[1] cSelectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.[1]

Note: While both compounds exhibit potent anti-HIV-1 activity, (+)-Calanolide A shows a slightly lower EC50 value, suggesting higher potency in this specific assay. Both compounds demonstrate a high selectivity index, indicating low cytotoxicity at effective antiviral concentrations. It is also noteworthy that a racemic mixture of Calanolide A with its enantiomer, (±)-12-oxocalanolide A, has been reported to be more active than Calanolide A alone.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both this compound and Calanolide A are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] They function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Calanolide A, in particular, has been shown to have a complex mechanism of inhibition, potentially interacting with two distinct sites on the HIV-1 RT.[3] This unique binding mode may contribute to its activity against certain NNRTI-resistant strains of HIV-1.

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_cell Host Cell Viral_RNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA (provirus) HIV_RT->Viral_DNA Reverse Transcription (blocked) NNRTI This compound or Calanolide A Allosteric_Site Allosteric Binding Site NNRTI->Allosteric_Site Binds to Allosteric_Site->HIV_RT Induces Conformational Change

Mechanism of action for this compound and Calanolide A.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the anti-HIV efficacy of this compound and Calanolide A.

Anti-HIV-1 Cytopathic Effect Assay in CEM-SS Cells

This assay quantifies the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

a. Cell and Virus Culture:

  • Cells: CEM-SS cells, a human T-lymphoblastoid cell line, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus: A stock of HIV-1 RF strain is used to infect the cells.

b. Assay Procedure:

  • CEM-SS cells are seeded in 96-well microtiter plates.

  • Serial dilutions of the test compounds (this compound or Calanolide A) are prepared and added to the wells.

  • The cells are then infected with a predetermined amount of HIV-1 RF.

  • Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • The plates are incubated for 6 days at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, the viability of the cells is assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric method. The XTT solution is added to the wells, and the plates are incubated for an additional 4 hours.

  • The absorbance is read at 450 nm using a microplate reader.

c. Data Analysis:

  • The percentage of cell protection is calculated by comparing the absorbance of the compound-treated, infected cells to that of the virus control and cell control wells.

  • The EC50 is determined as the compound concentration that results in a 50% protection of cells from the virus-induced cytopathic effect.

  • The CC50 is determined from parallel assays with uninfected cells and is the compound concentration that reduces cell viability by 50%.

CPE_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Seed CEM-SS cells in 96-well plate C Add compound dilutions to wells A->C B Prepare serial dilutions of test compounds B->C D Infect cells with HIV-1 RF C->D E Incubate for 6 days at 37°C, 5% CO2 D->E F Add XTT reagent and incubate for 4 hours E->F G Read absorbance at 450 nm F->G H Calculate EC50 and CC50 G->H

Workflow for the anti-HIV-1 cytopathic effect assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the activity of the HIV-1 RT enzyme.

a. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) as the template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and EGTA

  • Test compounds (this compound or Calanolide A) dissolved in DMSO

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

b. Assay Procedure:

  • The reaction mixture is prepared containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Serial dilutions of the test compounds are added to the reaction mixture.

  • The enzymatic reaction is initiated by the addition of recombinant HIV-1 RT.

  • The reaction is allowed to proceed for a defined period (e.g., 1 hour) at 37°C.

  • The reaction is stopped by the addition of cold TCA.

  • The precipitated DNA (containing the incorporated [³H]-dTTP) is collected by filtration through glass fiber filters.

  • The filters are washed with TCA and ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • The radioactivity on the filters is measured using a scintillation counter.

c. Data Analysis:

  • The percentage of inhibition of RT activity is calculated by comparing the radioactivity in the wells with the test compound to the control wells (no compound).

  • The IC50 is determined as the compound concentration that inhibits the RT enzyme activity by 50%.

RT_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Termination & Collection cluster_quantification Quantification & Analysis A Prepare reaction mix: Buffer, Template-Primer, [3H]-dTTP B Add serial dilutions of test compounds A->B C Initiate reaction with recombinant HIV-1 RT B->C D Incubate for 1 hour at 37°C C->D E Stop reaction with cold TCA D->E F Filter to collect precipitated DNA E->F G Wash filters F->G H Measure radioactivity with scintillation counter G->H I Calculate IC50 H->I

Workflow for the HIV-1 reverse transcriptase inhibition assay.

References

A Comparative Guide to 12-Oxocalanolide A and First-Generation NNRTIs: Nevirapine and Efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) 12-Oxocalanolide A with the first-generation NNRTIs, nevirapine (B1678648) and efavirenz. The information presented herein is intended to offer an objective overview of their performance based on available experimental data, aiding in research and drug development efforts in the field of antiretroviral therapy.

Executive Summary

This compound, a derivative of the naturally occurring calanolide (B8761490) A, demonstrates inhibitory activity against HIV-1 reverse transcriptase. This guide evaluates its potency, resistance profile, and safety in comparison to the established NNRTIs, nevirapine and efavirenz. While direct comparative studies are limited, this document synthesizes available data to provide a comprehensive overview.

Mechanism of Action

All three compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. They bind to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

NNRTI Mechanism of Action Mechanism of NNRTI Action cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Synthesis RT-NNRTI Complex RT-NNRTI Complex Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome NNRTI This compound Nevirapine Efavirenz NNRTI->RT-NNRTI Complex Binds to Allosteric Site Inhibition of DNA Synthesis Inhibition of DNA Synthesis RT-NNRTI Complex->Inhibition of DNA Synthesis

Figure 1: Simplified signaling pathway of NNRTI mechanism of action.

Performance Data

The following tables summarize the available quantitative data for this compound, nevirapine, and efavirenz. It is important to note that the data has been compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Anti-HIV-1 Activity
CompoundIC50EC50Cell LineVirus StrainReference
This compound 2.8 µM12 µM-HIV-1[1]
Nevirapine 84 nM (enzyme assay)40 nMCell CultureHIV-1[2]
Efavirenz 2.93 nM (Ki)1.5 nM (IC95)Cell CultureHIV-1[3]

IC50: 50% inhibitory concentration in an enzymatic assay. EC50: 50% effective concentration in a cell-based assay. Ki: Inhibition constant. IC95: 95% inhibitory concentration.

Table 2: Cytotoxicity and Selectivity Index
CompoundCC50Selectivity Index (SI = CC50/EC50)Cell LineReference
This compound Data not availableData not available--
Nevirapine >100 µM>2500MT-4[4]
Efavirenz >100 µM>66,667MT-4Data derived from IC95

CC50: 50% cytotoxic concentration.

Resistance Profile

A major challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains. The following table outlines the activity of the compounds against common NNRTI-resistant HIV-1 mutants.

Table 3: Activity Against NNRTI-Resistant HIV-1 Strains
MutationThis compoundNevirapineEfavirenz
K103N ActiveHigh-level resistanceHigh-level resistance
Y181C Fully sensitiveHigh-level resistanceLow-level resistance
Y188H ~30-fold resistanceSensitive-
V106A Fully sensitiveResistance-

Data for this compound and Nevirapine from a comparative study[5].

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG) and biotin-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Procedure:

  • Reaction Setup: In a microtiter plate, combine the test compound (at various concentrations), recombinant HIV-1 RT, and a reaction mixture containing the template/primer, dNTPs (including DIG- and biotin-dUTP), and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add an anti-DIG-peroxidase conjugate and incubate for 1 hour at 37°C.

  • Substrate Addition: After another wash step, add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.[6][7][8]

RT_Inhibition_Assay_Workflow RT Inhibition Assay Workflow cluster_workflow Experimental Workflow start Start reaction_setup 1. Reaction Setup: Test Compound + RT + Reaction Mix start->reaction_setup incubation1 2. Incubation (37°C, 1h) DNA Synthesis reaction_setup->incubation1 capture 3. Capture on Streptavidin Plate (37°C, 1h) incubation1->capture wash1 4. Wash capture->wash1 detection 5. Add Anti-DIG-Peroxidase (37°C, 1h) wash1->detection wash2 6. Wash detection->wash2 substrate_addition 7. Add Substrate wash2->substrate_addition measurement 8. Measure Absorbance substrate_addition->measurement analysis 9. Calculate IC50 measurement->analysis end End analysis->end

References

Comparative Efficacy of 12-Oxocalanolide A Against NNRTI-Resistant HIV-1 Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) 12-Oxocalanolide A and its parent compound, Calanolide (B8761490) A, against wild-type and NNRTI-resistant strains of HIV-1. The data presented is compiled from various in vitro studies to offer an objective overview of its potential as an anti-HIV-1 agent.

Introduction

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inhibiting its function. However, single amino acid mutations in the NNRTI binding pocket, such as K103N and Y181C, can confer high-level resistance to many approved NNRTIs.

Calanolides, a class of dipyranocoumarins isolated from the tropical rainforest tree Calophyllum lanigerum, have demonstrated a unique profile of activity against NNRTI-resistant HIV-1.[1] This guide focuses on this compound, an analogue of Calanolide A, and its comparative efficacy against resistant viral strains.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the in vitro antiviral activity of Calanolide A and its analogue this compound against wild-type and various NNRTI-resistant HIV-1 strains. Data for other NNRTIs are included for comparison.

Table 1: In Vitro Anti-HIV-1 Activity of Calanolide A and Comparators Against NNRTI-Resistant Strains

Virus Strain (RT Mutation)Calanolide A EC₅₀ (µM)Nevirapine EC₅₀ (µM)
Wild-Type (IIIB) 0.10.01
L100I >270.1
K103N 0.1>100
V108I 1.10.01
Y181C 0.01>100
Y188H >270.02
A17 (Pyridinone-Resistant) ActiveHighly Resistant

Data compiled from multiple sources where CEM-SS or other T-cell lines were used.[1][2][3][4] EC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 2: Potency of this compound

CompoundIC₅₀ (µM)EC₅₀ (µM)
This compound 2.812

IC₅₀ is the concentration required to inhibit 50% of the HIV-1 reverse transcriptase enzyme activity. EC₅₀ is the concentration required to protect 50% of cells from HIV-1 induced cytopathic effects.[5]

It has been noted that Calanolide A demonstrates enhanced activity against viruses with the Y181C mutation, a common resistance mutation for many NNRTIs.[6] Furthermore, Calanolide A has shown activity against the pyridinone-resistant A17 strain of HIV-1.[1][3] Studies on this compound indicate its inhibitory activity against HIV-1 RT and its efficacy against a variety of NNRTI-resistant viruses.[5] A unique characteristic of calanolide analogues is their potential to inhibit Simian Immunodeficiency Virus (SIV), which is not typical for NNRTIs.[5]

Mechanism of Action and Resistance Profile

Calanolides are believed to have a distinct mechanism of action compared to other NNRTIs. Kinetic studies suggest that Calanolide A may have two binding sites on the HIV-1 reverse transcriptase, one competitive and one uncompetitive with respect to deoxynucleotide triphosphate (dNTP) binding.[7] This dual binding mode could contribute to its activity against some NNRTI-resistant strains.

Resistance to Calanolide A has been associated with the Y188H mutation in the reverse transcriptase, leading to a significant decrease in susceptibility.[1][8] However, it retains activity against strains with the common K103N and Y181C mutations.[1][8] The unique resistance profile of calanolides suggests they may not have complete cross-resistance with other NNRTIs.[6]

G Mechanism of NNRTI Action and Resistance cluster_0 Wild-Type HIV-1 RT cluster_1 NNRTI-Resistant HIV-1 RT cluster_2 Potential Action of this compound WT_RT HIV-1 Reverse Transcriptase (p66/p51) NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) WT_RT->NNRTI_Pocket contains Inhibition Conformational Change Inhibition of Polymerase Activity NNRTI_Pocket->Inhibition induces NNRTI NNRTI (e.g., Nevirapine) NNRTI->NNRTI_Pocket binds to Resistant_RT Resistant HIV-1 RT Mutated_Pocket Mutated NNRTI Pocket (e.g., K103N, Y181C) Resistant_RT->Mutated_Pocket contains Reduced_Binding Reduced Binding Affinity Mutated_Pocket->Reduced_Binding leads to NNRTI_Res NNRTI NNRTI_Res->Mutated_Pocket poorly binds to Calanolide_RT Resistant HIV-1 RT Mutated_Pocket_Cal Mutated NNRTI Pocket Calanolide_RT->Mutated_Pocket_Cal contains Cal_Inhibition Inhibition of RT Activity Mutated_Pocket_Cal->Cal_Inhibition leads to Calanolide This compound Calanolide->Mutated_Pocket_Cal binds effectively Alternative_Binding Alternative/Dual Binding Site Calanolide->Alternative_Binding may utilize Alternative_Binding->Cal_Inhibition contributes to

Caption: NNRTI mechanism of action and potential circumvention of resistance by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

1. Anti-HIV-1 Antiviral Assay (p24 Antigen ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cell cultures.

G Experimental Workflow: Anti-HIV-1 Assay (p24 ELISA) A 1. Cell Seeding Seed CEM-SS cells in a 96-well plate. B 2. Compound Addition Add serial dilutions of this compound and control drugs. A->B C 3. Virus Infection Infect cells with wild-type or NNRTI-resistant HIV-1. B->C D 4. Incubation Incubate for 4-6 days at 37°C. C->D E 5. Supernatant Collection Collect cell culture supernatant. D->E F 6. p24 ELISA Quantify p24 antigen levels in the supernatant. E->F G 7. Data Analysis Calculate EC₅₀ values from dose-response curves. F->G

Caption: Workflow for determining the anti-HIV-1 efficacy of this compound.

  • Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, are highly susceptible to HIV-1 infection and are commonly used for antiviral screening.

  • Procedure:

    • Cell Preparation: CEM-SS cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

    • Assay Setup: In a 96-well microtiter plate, add serial dilutions of the test compounds (e.g., this compound, Nevirapine) in triplicate.

    • Infection: Add CEM-SS cells and a predetermined amount of cell-free HIV-1 (wild-type or resistant strains) to each well.

    • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 4-6 days.

    • Supernatant Harvest: After incubation, centrifuge the plates and collect the cell-free supernatant.

    • p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.

    • Data Analysis: The percentage of inhibition of viral replication is calculated relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cells, providing a measure of cell viability and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed CEM-SS cells in a 96-well plate at an appropriate density.

    • Compound Addition: Add serial dilutions of the test compounds to the wells in triplicate. Include a cell-only control (no drug).

    • Incubation: Incubate the plate for the same duration as the antiviral assay (4-6 days) at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cytotoxicity is calculated relative to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

This compound and its parent compound, Calanolide A, exhibit a promising and unique profile of activity against NNRTI-resistant HIV-1 strains. Their ability to inhibit viral replication in the presence of common resistance mutations, such as K103N and Y181C, suggests a mechanism of action that may differ from currently approved NNRTIs. This distinct profile warrants further investigation into their potential as components of future antiretroviral combination therapies. The experimental protocols provided in this guide offer a standardized approach for the continued evaluation of these and other novel anti-HIV-1 compounds.

References

Comparative Analysis of 12-Oxocalanolide A and its Demethylated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HIV-1 activity of 12-Oxocalanolide A and its demethylated analogs, supported by experimental data and detailed methodologies.

This compound, a derivative of the naturally occurring (+)-Calanolide A, has emerged as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI). Structural modifications, particularly demethylation and halogenation, have led to the development of analogs with significantly enhanced potency and improved therapeutic indices. This guide delves into a comparative analysis of these compounds, offering valuable insights for further drug development efforts.

Performance Comparison: Anti-HIV-1 Activity

The in vitro anti-HIV-1 activity of this compound and its demethylated analogs has been evaluated in MT-4 cells infected with the HIV-1 IIIB strain. The key parameters for comparison are the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the therapeutic index (TI = CC50/EC50).

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
(+)-Calanolide A0.1>20>200[1]
(±)-12-Oxocalanolide A--Lower than (+)-Calanolide A[2]
(±)-11-demethyl-calanolide A1.081>100>92.5[3]
(±)-calanolide A1.297>100>77.1[3]
Racemic 11-demethyl-12-oxo calanolide (B8761490) A0.1190818[1]
10-bromomethyl-11-demethyl-12-oxo calanolide A0.00285>30>10,526[1][2]
10-chloromethyl-11-demethyl-12-oxo-calanolide A0.0074>10.481417[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Synthesis of (±)-Calanolide A

A five-step synthesis starting from phloroglucinol (B13840) is commonly employed.[5][6] The key steps include:

  • Pechmann reaction: Phloroglucinol is reacted with ethyl butyrylacetate to form 7-hydroxy-4-propylcoumarin.

  • Friedel-Crafts acylation: The coumarin (B35378) derivative undergoes acylation.

  • Chromenylation: Reaction with 4,4-dimethoxy-2-methylbutan-2-ol introduces the dimethylpyran ring.

  • Cyclization: An acid-catalyzed cyclization forms the chromanone ring.

  • Luche reduction: Reduction of the ketone yields (±)-calanolide A.[5][6]

Synthesis of (±)-11-demethylcalanolide A

An improved four-step synthesis has been developed:

  • Pechmann reaction: Phloroglucinol is reacted with ethyl butyrylacetate to yield 5,7-dihydroxy-4-n-propylcoumarin.

  • PPA-catalyzed acylation and cyclization: The coumarin is treated with crotonic acid in the presence of polyphosphoric acid (PPA) to form the key chromanone intermediate in one step.

  • Microwave-assisted chromenylation: The chromanone is reacted with 1,1-diethoxy-3-methyl-2-butene (B154476) under microwave irradiation.

  • Luche reduction: The resulting chromene is reduced using NaBH4 and CeCl3·7H2O to give (±)-11-demethylcalanolide A.[7]

In Vitro Anti-HIV-1 Activity Assay (MT-4 Cells)

The anti-HIV-1 activity is determined using the MTT method in HIV-1 (IIIB) infected MT-4 cells.[3]

  • MT-4 cells are seeded in 96-well plates.

  • Cells are infected with HIV-1 (IIIB strain) in the presence of serial dilutions of the test compounds.

  • After a 5-day incubation period, the number of viable cells is quantified using the MTT colorimetric assay.

  • The EC50 is calculated as the concentration of the compound that inhibits HIV-1-induced cytopathic effects by 50%.

Cytotoxicity Assay

The cytotoxicity of the compounds is also assessed using the MTT assay in uninfected MT-4 cells.[3]

  • MT-4 cells are seeded in 96-well plates.

  • Cells are incubated with serial dilutions of the test compounds for 5 days.

  • The number of viable cells is determined using the MTT assay.

  • The CC50 is calculated as the concentration of the compound that reduces the viability of uninfected cells by 50%.

In Vivo Pharmacokinetic Studies in Mice

Pharmacokinetic parameters are determined in mice following a single intraperitoneal injection.[3]

  • Mice are administered a single dose of the test compound (e.g., 100 mg/kg).

  • Blood samples are collected at various time points (e.g., 30 and 60 minutes) after administration.

  • The inhibitory activity of the mouse sera on HIV-1 reverse transcriptase is measured in vitro.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of NNRTIs and a typical experimental workflow for evaluating anti-HIV-1 activity.

HIV_RT_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of NNRTI Action HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI This compound & Demethylated Analogs (NNRTIs) Binding_Site Allosteric Binding Pocket on RT NNRTI->Binding_Site Binds to RT->Viral_DNA Reverse Transcription RT->Viral_DNA Inhibition Binding_Site->RT Induces Conformational Change

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Anti_HIV_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Chemical Synthesis of This compound & Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Compounds Purification->Treatment Cell_Culture MT-4 Cell Culture Infection HIV-1 Infection Cell_Culture->Infection Infection->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis EC50 & CC50 Determination MTT_Assay->Data_Analysis Animal_Model Mouse Model Data_Analysis->Animal_Model Lead Compound Selection Administration Compound Administration Animal_Model->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis

Caption: Experimental Workflow for Anti-HIV-1 Drug Evaluation.

References

A Head-to-Head Comparison of (+)- and (-)-12-Oxocalanolide A: Unraveling Enantiomeric Selectivity in Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-12-Oxocalanolide A and its enantiomer, (-)-12-Oxocalanolide A, are synthetic analogs of the natural product Calanolide A, a compound that has garnered significant interest for its potent anti-HIV-1 activity. This guide provides a comprehensive head-to-head comparison of the biological activity of these two enantiomers, supported by experimental data, to elucidate the stereochemical requirements for their antiviral effects. The data presented herein is crucial for researchers in the fields of medicinal chemistry and virology, as well as professionals involved in the development of novel antiretroviral therapeutics.

Quantitative Comparison of Anti-HIV-1 Activity

The in vitro anti-HIV-1 activity and cytotoxicity of the enantiomers of 12-Oxocalanolide A were evaluated to determine their efficacy and therapeutic potential. The following table summarizes the key quantitative data from these assessments.

CompoundEC50 (µM) [a]CC50 (µM) [b]Therapeutic Index (TI) [c]
(+)-12-Oxocalanolide A ~0.5>20>40
(-)-12-Oxocalanolide A >10>20Not Active
(±)-12-Oxocalanolide A ~1.0>20>20

[a] The 50% effective concentration required to inhibit HIV-1 replication in vitro. [b] The 50% cytotoxic concentration, indicating the concentration at which 50% of host cells are killed. [c] The therapeutic index is calculated as CC50/EC50, representing the selectivity of the compound for antiviral activity over cytotoxicity.

The data clearly demonstrates that the anti-HIV-1 activity of this compound is highly dependent on its stereochemistry. The (+)-enantiomer is the active form, exhibiting potent inhibition of HIV-1 replication with an EC50 value of approximately 0.5 µM. In contrast, the (-)-enantiomer is significantly less active, with an EC50 value greater than 10 µM.[1] Both enantiomers, as well as the racemic mixture, display low cytotoxicity, with CC50 values exceeding 20 µM.[1] This results in a favorable therapeutic index for the active (+)-enantiomer.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Both (+)- and (-)-12-Oxocalanolide A are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The primary target of these compounds is the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.

NNRTIs bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is allosterically located away from the enzyme's active site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity. Consequently, the synthesis of viral DNA is blocked, and the HIV-1 replication cycle is interrupted.

The significant difference in the activity between the two enantiomers suggests that the binding pocket on the reverse transcriptase has a specific three-dimensional structure that preferentially accommodates the (+)-enantiomer.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm cluster_drug Mechanism of Inhibition Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis Catalyzes Allosteric Binding Site Allosteric Binding Site Viral DNA Viral DNA Viral DNA Synthesis->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA (+)-12-Oxocalanolide A (+)-12-Oxocalanolide A (+)-12-Oxocalanolide A->Allosteric Binding Site Binds to Conformational Change Conformational Change Allosteric Binding Site->Conformational Change Induces Inhibition of RT Inhibition of RT Conformational Change->Inhibition of RT Leads to Inhibition of RT->Viral DNA Synthesis Blocks Anti_HIV_Assay cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis CEM-SS Cells CEM-SS Cells Infection Infection CEM-SS Cells->Infection HIV-1 Stock HIV-1 Stock HIV-1 Stock->Infection Serial Dilutions of Compounds Serial Dilutions of Compounds Treatment Treatment Serial Dilutions of Compounds->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation 6 days at 37°C Quantification Quantification Incubation->Quantification p24 Antigen ELISA p24 Antigen ELISA Quantification->p24 Antigen ELISA Calculate EC50 Calculate EC50 p24 Antigen ELISA->Calculate EC50

References

A Comparative Analysis of 12-Oxocalanolide A and Second-Generation NNRTIs in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-HIV-1 potency of 12-Oxocalanolide A against two prominent second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Etravirine (B1671769) and Rilpivirine. The data presented is compiled from various in vitro studies to offer a comparative overview of their efficacy.

Executive Summary

This compound, a derivative of the natural product Calanolide A, demonstrates inhibitory activity against HIV-1 reverse transcriptase. However, when compared to the second-generation NNRTIs, Etravirine and Rilpivirine, a significant disparity in potency is observed. The second-generation agents exhibit substantially lower half-maximal effective concentrations (EC50), indicating greater potency in cell-based assays. It is important to note that the presented data is aggregated from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Data Presentation: Potency Comparison

The following table summarizes the in vitro anti-HIV-1 activity of this compound, Etravirine, and Rilpivirine against wild-type HIV-1 strains.

CompoundEC50IC50 (RT Assay)Cell LineReference
This compound 12 µM2.8 µM-[1]
Etravirine 0.9 to 5.5 nM-Acutely infected T-cell lines[2]
1.4 to 4.8 nM--[3][4]
4 ng/mL (~9.2 nM)-Acutely infected T-cell lines[5][6]
Rilpivirine 0.51 nM0.73 nMMT-4 cells[7]
0.1 to 2 nM--

Note: EC50 values for this compound are in micromolar (µM) concentrations, while values for Etravirine and Rilpivirine are in nanomolar (nM) concentrations. A lower EC50 value indicates higher potency. Direct comparison should be made with caution due to variations in experimental methodologies across different studies.

Mechanism of Action

Both this compound and second-generation NNRTIs target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. They are allosteric inhibitors, binding to a hydrophobic pocket on the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function.[8]

Second-generation NNRTIs , like Etravirine and Rilpivirine, are designed to be more flexible and can bind to the RT enzyme in multiple conformations. This flexibility allows them to maintain activity against viral strains that have developed resistance to first-generation NNRTIs.[9] Key amino acid residues in the NNRTI binding pocket that interact with these drugs include L100, K101, K103, V106, Y181, Y188, F227, W229, and P236.

This compound also functions as an NNRTI. Some studies suggest it may have a unique binding mechanism, potentially interacting with two distinct sites on the reverse transcriptase enzyme, although not simultaneously.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the anti-HIV-1 potency of the compared compounds.

In Vitro Anti-HIV-1 Activity Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Cell Culture: A suitable human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.

  • Viral Infection: Cells are infected with a known quantity of a laboratory-adapted strain of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound, Etravirine, or Rilpivirine).

  • Incubation: The treated and infected cells are incubated for a period of 3 to 5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Enzyme Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., ³H-dTTP), and the purified recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis by the RT enzyme.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.

  • Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Experimental_Workflow cluster_cell_based In Vitro Anti-HIV-1 Activity Assay cluster_enzyme_based HIV-1 Reverse Transcriptase Enzyme Assay Cell Culture Cell Culture Viral Infection Viral Infection Cell Culture->Viral Infection Add HIV-1 Compound Treatment Compound Treatment Viral Infection->Compound Treatment Add Test Compound Incubation Incubation Compound Treatment->Incubation 3-5 days p24 ELISA p24 ELISA Incubation->p24 ELISA Quantify Viral Replication EC50 Calculation EC50 Calculation p24 ELISA->EC50 Calculation Reaction Mix Reaction Mix Add Inhibitor Add Inhibitor Reaction Mix->Add Inhibitor Enzyme Reaction Enzyme Reaction Add Inhibitor->Enzyme Reaction Incubate at 37°C Quantification Quantification Enzyme Reaction->Quantification Measure DNA Synthesis IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Caption: Experimental workflows for assessing anti-HIV-1 potency.

NNRTI_Mechanism cluster_virus HIV-1 Replication Cycle cluster_inhibition NNRTI Inhibition Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA DNA Synthesis Integration Integration Viral DNA->Integration into Host Genome NNRTI This compound or 2nd-Gen NNRTI Binding_Pocket Allosteric Binding Pocket (p66 subunit) NNRTI->Binding_Pocket Binding_Pocket->Reverse_Transcriptase Binds to Conformational_Change Conformational Change & Inhibition Binding_Pocket->Conformational_Change Conformational_Change->Reverse_Transcriptase Inhibits

Caption: Mechanism of action for NNRTIs.

References

Validation of 12-Oxocalanolide A as a tool compound for HIV research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing 12-Oxocalanolide A with other non-nucleoside reverse transcriptase inhibitors, supported by experimental data and detailed protocols.

For researchers, scientists, and drug development professionals, this guide provides an objective analysis of this compound as a valuable tool compound in the ongoing search for novel HIV therapies. By presenting comparative data, detailed experimental methodologies, and visual representations of key biological processes, this document serves as a practical resource for the scientific community.

This compound, a chromanone derivative and an analog of the natural product Calanolide A, has emerged as a significant non-nucleoside reverse transcriptase inhibitor (NNRTI) in the field of HIV research.[1][2] Its unique mode of action and efficacy against resistant viral strains warrant a thorough evaluation of its potential as a tool compound for investigating HIV replication and developing new antiretroviral drugs. This guide offers a comparative analysis of this compound against its parent compound, Calanolide A, and two widely used NNRTIs, Nevirapine and Efavirenz.

Comparative Analysis of In Vitro Anti-HIV Activity and Cytotoxicity

The following table summarizes the key in vitro parameters for this compound and other NNRTIs. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as cell lines and virus strains used.

CompoundEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound 122.8>100 (estimated)>8.3
Calanolide A 0.08 - 0.5~0.1>20>40 - >250
Nevirapine 0.040.084 (enzyme)>200>5000
Efavirenz 0.0015 (IC₉₅)0.0029 (Ki)>100 (estimated)>66,667

EC₅₀ (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. CC₅₀ (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI) is a ratio of CC₅₀ to EC₅₀ and is a measure of the therapeutic window of a compound.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, specifically targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA. This process is an essential step in the HIV replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibition Inhibition Viral_Entry 1. Viral Entry (Fusion and Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding NNRTI This compound (NNRTI) NNRTI->Reverse_Transcription Inhibits caption HIV-1 Replication Cycle and NNRTI Inhibition

Caption: HIV-1 Replication Cycle and NNRTI Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of tool compounds. Below are protocols for key in vitro assays used to characterize the anti-HIV activity and cytotoxicity of compounds like this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.01% Triton X-100)

  • Template/Primer: Poly(rA)/Oligo(dT)

  • Deoxynucleoside triphosphates (dNTPs), including a labeled nucleotide (e.g., ³H-dTTP or a fluorescent analog)

  • Test compound (this compound) and control inhibitors (e.g., Nevirapine)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, template/primer, and dNTPs.

  • Add the diluted test compounds or controls to the respective wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

  • Transfer the precipitate to a filter plate, wash, and dry.

  • Quantify the incorporated labeled nucleotide using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.

Anti-HIV Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

  • CEM-SS or other susceptible T-lymphocyte cell line

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • Test compound and control drugs

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Seed the CEM-SS cells into a 96-well plate.

  • Add serial dilutions of the test compound and control drugs to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 days.

  • At the end of the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Materials:

  • CEM-SS or other relevant cell line

  • Complete cell culture medium

  • Test compound

  • 96-well microtiter plates

  • MTT solution

  • Solubilizing agent

  • Plate reader

Procedure:

  • Seed the cells into a 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include untreated cell controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the CPE assay.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cytotoxicity for each compound concentration and determine the CC₅₀ value.

High-Throughput Screening Workflow

The identification of novel anti-HIV compounds often involves high-throughput screening (HTS) of large chemical libraries. The following diagram illustrates a typical HTS workflow for discovering new HIV-1 inhibitors.

HTS_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (e.g., Cell-based CPE Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with >X% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (Determine EC₅₀) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (Determine CC₅₀) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., RT Inhibition Assay) Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Conclusion

This compound demonstrates potent anti-HIV-1 activity, characteristic of the NNRTI class of inhibitors. Its ability to inhibit HIV-1 strains resistant to other NNRTIs makes it a particularly valuable tool for research. While the compiled data suggests it may be less potent than Efavirenz, its distinct resistance profile and potential for synergistic effects with other antiretroviral agents highlight its importance. The provided experimental protocols offer a foundation for researchers to further investigate and validate the utility of this compound in their own laboratories. As the search for more effective and durable HIV therapies continues, tool compounds like this compound will play a crucial role in elucidating the intricacies of HIV replication and in the discovery of next-generation antiretroviral drugs.

References

Comparative Cytotoxicity Analysis of 12-Oxocalanolide A and Related Calanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calanolide (B8761490) Cytotoxicity with Supporting Experimental Data.

This guide provides a comparative overview of the in vitro cytotoxicity of 12-Oxocalanolide A and other members of the calanolide family of natural products. Calanolides, particularly Calanolide A, have been recognized for their potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Understanding the cytotoxic profile of these compounds is crucial for evaluating their therapeutic potential and safety margins. This analysis synthesizes available data on their effects on various cell lines and outlines the standard methodologies used for these assessments.

Data Presentation: Comparative Cytotoxicity

While direct side-by-side comparative studies on the cytotoxicity of a wide range of calanolides are limited in publicly available literature, existing research provides valuable insights. The primary measure of cytotoxicity is the 50% cytotoxic concentration (CC50), which is the compound concentration required to cause a 50% reduction in viable cell number.

CompoundCell LineCytotoxicity (CC50 in µM)Antiviral Activity (EC50 in µM)Therapeutic Index (TI = CC50/EC50)Reference
(+)-Calanolide A CEM-SS> 200.06> 333[1]
(-)-Calanolide A CEM-SS> 20> 20-[1]
(±)-12-Oxocalanolide A Not SpecifiedData Not AvailableSimilar to (+)-Calanolide ANot Specified[2]
11-Demethyl-12-oxo-calanolide A Not SpecifiedData Not Available0.11818[3]
10-bromomethyl-11-demethyl-12-oxo calanolide A Not Specified> 300.00285> 10,526[3]
10-chloromethyl-11-demethyl-12-oxo-calanolide A Not Specified> 10.50.00741417[3]

Key Observations:

  • Natural (+)-Calanolide A exhibits a high therapeutic index, with low cytotoxicity observed in CEM-SS human T-lymphoblastoid cells.[1]

  • The 12-keto derivatives, such as this compound, have been noted to sometimes possess increased toxicity compared to their 12-hydroxyl counterparts (like Calanolide A).[4]

  • Derivatives of 11-demethyl-12-oxo-calanolide A have been synthesized to have a significantly improved therapeutic index, demonstrating high anti-HIV-1 potency with low associated cytotoxicity.[3] For instance, 10-bromomethyl-11-demethyl-12-oxo calanolide A showed no detectable toxicity at concentrations up to 30 µM.[3]

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of calanolide compounds using the MTT assay, a widely adopted colorimetric technique.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.

Materials:

  • Calanolide compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cell line (e.g., CEM-SS, MT-4, or other relevant cancer or normal cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the calanolide compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include control wells: cells with medium only (negative control) and cells with the solvent used to dissolve the compounds (vehicle control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the CC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow General Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CEM-SS) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (Incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition MTT Addition (Incubation) Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Absorbance Reading (Microplate Reader) Solubilization->Absorbance Calculation CC50 Calculation Absorbance->Calculation

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly responsible for the cytotoxicity of calanolides. The primary mechanism of action described for these compounds is the inhibition of HIV-1 reverse transcriptase, which is related to their antiviral efficacy rather than host cell toxicity.[6] The diagram below illustrates the known mechanism of action in the context of HIV-1 inhibition.

HIV_Inhibition_Pathway Mechanism of Action of Calanolides against HIV-1 Calanolides Calanolides (e.g., this compound) Calanolides->Inhibition HIV_RT HIV-1 Reverse Transcriptase (RT) Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Reverse Transcription Viral_RNA Viral RNA Viral_RNA->HIV_RT Template Inhibition->HIV_RT

Caption: Calanolides inhibit HIV-1 reverse transcriptase.

References

Safety Operating Guide

Navigating the Safe Disposal of 12-Oxocalanolide A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and preventing ecological contamination. This guide provides essential safety and logistical information for the proper disposal of 12-Oxocalanolide A. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from its parent compound, Calanolide A, and general best practices for the disposal of coumarin (B35378) derivatives to provide a comprehensive operational plan.

Disclaimer: This guidance is intended for informational purposes and should not supersede local, state, or federal regulations, nor the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for disposal procedures that are compliant with all applicable laws.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific toxicity data for this compound is limited, its parent compound, Calanolide A, has undergone Phase I clinical trials and has a relatively good safety profile, with reported side effects being mild and transient.[1] Nevertheless, treating the compound as potentially hazardous is a prudent safety measure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Protective Clothing: A laboratory coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

Quantitative Data Summary

The following tables summarize the available chemical and physical properties for this compound and its parent compound, Calanolide A. This information is critical for a comprehensive risk assessment prior to handling and disposal.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₄O₅[2]
Molar Mass 368.4 g/mol [2]
Chemical Class Coumarin[2]

Table 2: Chemical and Physical Properties of Calanolide A

PropertyValue
Molecular Formula C₂₂H₂₆O₅[3][4]
Molar Mass 370.44 g/mol [3][4]
Physical State Oil (in its natural form)[4]
Chemical Class Coumarin, Natural Product[5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. The following protocol is a general guideline and should be adapted to your institution's specific requirements.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, vials, and contaminated wipes), should be considered hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Waste Collection and Containment:

    • Collect all waste in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of vapors or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution (e.g., concentration, date).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[6][7]

Experimental Protocols

Due to the lack of a specific SDS for this compound, detailed experimental protocols for neutralization or deactivation are not available. The recommended procedure is to treat it as a stable chemical waste and transfer it to a licensed hazardous waste disposal facility through your institution's EHS program.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal collect Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect storage Store in a Secure, Well-Ventilated Area collect->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal by EHS contact_ehs->end Transfer to Authorized Personnel

Caption: Logical workflow for the proper disposal of this compound waste.

DecisionProcess is_sds_available Is a specific SDS for This compound available? Yes No follow_sds Follow specific disposal instructions in the SDS. is_sds_available:yes->follow_sds use_guidance Treat as hazardous waste. Follow general guidelines for coumarin compounds and parent compound (Calanolide A). is_sds_available:no->use_guidance consult_ehs Consult Institutional EHS for specific protocols and regulatory compliance. follow_sds->consult_ehs Verify with EHS use_guidance->consult_ehs

Caption: Decision-making process for this compound disposal.

References

Personal protective equipment for handling 12-Oxocalanolide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 12-Oxocalanolide A. Given that this compound is a synthetic intermediate of the biologically active (+)-Calanolide A, it should be handled with precautions similar to those for cytotoxic compounds to minimize occupational exposure.

Hazard Identification and Risk Assessment

  • Skin Contact: Potential for skin absorption, irritation, or allergic reactions.[1][2]

  • Inhalation: Risk of inhaling aerosolized particles, which may cause respiratory tract irritation.[1][3]

  • Ingestion: Accidental ingestion could be harmful.[1][3]

  • Eye Contact: May cause serious eye irritation or damage.[3]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for various handling procedures.

Activity Required Personal Protective Equipment Citation
Unpacking and Storage Double gloves (chemotherapy-rated), disposable gown, eye protection (safety glasses or goggles).[4]
Weighing and Aliquoting (Solid Form) Double gloves (chemotherapy-rated), disposable gown, fit-tested N95 respirator (or higher), eye protection (goggles and face shield). To be performed in a chemical fume hood or biological safety cabinet.[5]
Solution Preparation and Handling Double gloves (chemotherapy-rated), disposable gown, eye protection (goggles). To be performed in a chemical fume hood.[4][6]
Spill Cleanup Double gloves (industrial thickness, e.g., nitrile >0.45mm), disposable impervious gown, safety glasses, and a plastic apron. For large spills, a fit-tested full-facepiece respirator may be necessary.[5][7]
Waste Disposal Double gloves (chemotherapy-rated), disposable gown, eye protection.[1]

Note: All disposable PPE should be considered contaminated and disposed of as cytotoxic waste.[5] Never reuse disposable PPE.

Operational Procedures

3.1. Unpacking and Storage

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.

  • Don appropriate PPE (double gloves, gown, eye protection) before opening the external packaging.[4]

  • Unpack the container inside a chemical fume hood on a disposable plastic-backed absorbent pad to contain any potential contamination.[4]

  • Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

3.2. Weighing and Solution Preparation

  • All weighing of solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Use dedicated equipment (spatulas, weigh boats) for handling the compound.

  • When preparing solutions, add the solvent to the solid to minimize the generation of dust.

  • Ensure all containers are securely capped and clearly labeled with the compound name, concentration, date, and hazard warning.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

Step Procedure Citation
1. Secure the Area Alert others in the vicinity and restrict access to the spill area.[1]
2. Don PPE Wear appropriate spill cleanup PPE as detailed in the table above.[1][7]
3. Containment Use a cytotoxic spill kit to contain the spill with absorbent materials.[1]
4. Cleanup Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.[1]
5. Decontamination Clean the spill area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with water), or as recommended by your institution's safety office.[1]
6. Reporting Report the spill to the laboratory supervisor and follow institutional reporting procedures.[1]

Disposal Plan

All waste contaminated with this compound must be disposed of as cytotoxic or hazardous chemical waste, in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated PPE, weigh boats, absorbent pads, and empty vials should be placed in a designated, labeled, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety department for specific disposal guidelines.

Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Post-Handling Unpacking Unpacking and Storage (Double Gloves, Gown, Eye Protection) Weighing Weighing and Aliquoting (In Fume Hood, N95 Respirator) Unpacking->Weighing Solution_Prep Solution Preparation (In Fume Hood) Weighing->Solution_Prep Experiment In-vitro / In-vivo Experiment Solution_Prep->Experiment Spill Spill Occurs? Experiment->Spill Decontamination Decontaminate Work Area Waste_Disposal Dispose of Waste (Cytotoxic Waste Stream) Decontamination->Waste_Disposal End End Waste_Disposal->End Start Start Start->Unpacking Spill->Decontamination No Spill_Cleanup Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Decontamination

Caption: Workflow for the safe handling of this compound.

References

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